1,2-Dielaidoyl-3-stearoyl-rac-glycerol
Description
Propriétés
IUPAC Name |
2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25,27-28,30,54H,4-24,26,29,31-53H2,1-3H3/b28-25+,30-27+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNHWWNZNIGDAQ-WGSDILPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/CCCCCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H106O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
887.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031144 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2410-28-8 | |
| Record name | Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031144 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
22.5 - 23.5 °C | |
| Record name | Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031144 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1,2-Dielaidoyl-3-stearoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1,2-Dielaidoyl-3-stearoyl-rac-glycerol, a mixed triacylglycerol. The information is curated for professionals in research and drug development who require detailed data for experimental design and analysis.
Chemical Identity and Structure
This compound is a triacylglycerol molecule with a glycerol (B35011) backbone. It is esterified with two elaidic acid molecules at the sn-1 and sn-2 positions, and one stearic acid molecule at the sn-3 position.[1][2] Elaidic acid is the trans isomer of oleic acid, a common monounsaturated fatty acid. Stearic acid is a saturated fatty acid. The "rac-" prefix in the name indicates a racemic mixture of the two possible stereoisomers at the central carbon of the glycerol backbone.
The structure of this molecule gives it specific physical and chemical characteristics that are relevant for its use in various research and development applications.
Physicochemical Properties
The following table summarizes the key quantitative data available for this compound.
| Property | Value | Source |
| Molecular Formula | C₅₇H₁₀₆O₆ | [1] |
| Molecular Weight | 887.5 g/mol | [1] |
| Purity | ≥98% | [1] |
| Physical Form | Solid | [1] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol. | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years (at -20°C) | [1] |
| CAS Number | 93452-41-6 | [1] |
| Synonyms | 1,2-Elaidin-3-Stearin, TG(18:1/18:1/18:0) | [1] |
Experimental Protocols: A General Workflow for Analysis
While specific experimental protocols for this compound are not detailed in the provided search results, a general workflow for the extraction, purification, and analysis of triglycerides from a biological or formulated sample can be outlined. This workflow is standard in lipidomics and analytical chemistry.
3.1. Lipid Extraction
The first step is to extract the total lipid content from the sample matrix. The Folch or Bligh-Dyer methods are commonly used for this purpose.
-
Objective: To isolate total lipids from non-lipid components.
-
Methodology:
-
Homogenize the sample in a chloroform/methanol mixture.
-
Add water to induce phase separation.
-
The lower chloroform phase, containing the lipids, is collected.
-
The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.
-
3.2. Triglyceride Purification
The total lipid extract is a complex mixture. The triglyceride fraction needs to be isolated.
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Objective: To separate triglycerides from other lipid classes like phospholipids (B1166683) and free fatty acids.
-
Methodology (using Solid Phase Extraction - SPE):
-
Condition a silica-based SPE cartridge with a non-polar solvent (e.g., hexane).
-
Load the total lipid extract onto the cartridge.
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Wash with solvents of increasing polarity to elute different lipid classes.
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Elute the neutral lipid fraction, including triglycerides, with a non-polar solvent.
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3.3. Analysis and Characterization
The purified triglyceride fraction can be analyzed to identify and quantify this compound.
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Objective: To confirm the identity and determine the quantity of the target molecule.
-
Methodology:
-
High-Performance Liquid Chromatography (HPLC): Used to separate individual triglyceride species. A C18 reversed-phase column is often employed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the fatty acid composition. The triglycerides are first transesterified to fatty acid methyl esters (FAMEs) which are then analyzed by GC-MS.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including the position of the fatty acids on the glycerol backbone.
-
Potential Applications in Research and Development
Due to its specific structure, containing both trans-unsaturated and saturated fatty acids, this compound can serve as a standard in various research areas:
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Lipidomics: As an internal or external standard for the quantification of triglycerides in complex biological samples.
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Food Science: To study the physical properties of fats and oils, such as crystallization behavior and melting profiles.
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Drug Delivery: In the formulation of lipid-based drug delivery systems, where the composition of the lipid matrix can influence drug solubility and release kinetics.
This technical guide provides a foundational understanding of the chemical properties of this compound. For specific applications, further experimental validation is recommended.
References
An In-depth Technical Guide to 1,2-Dielaidoyl-3-stearoyl-rac-glycerol: Structure, Synthesis, and Biological Implications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dielaidoyl-3-stearoyl-rac-glycerol is a mixed-acid triglyceride containing two elaidic acid moieties and one stearic acid moiety esterified to a glycerol (B35011) backbone. As a specific molecular species of triglyceride, its physical, chemical, and biological properties are of interest to researchers in the fields of lipidomics, food science, and drug delivery. This technical guide provides a comprehensive overview of the structure, synthesis, and potential biological significance of this compound.
Chemical Structure and Properties
This compound is a triacylglycerol with elaidic acid, a trans-monounsaturated fatty acid, at the sn-1 and sn-2 positions, and stearic acid, a saturated fatty acid, at the sn-3 position of the glycerol backbone.[1] The racemic nature of the glycerol backbone indicates a mixture of stereoisomers.
Key Structural Features:
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Glycerol Backbone: A three-carbon alcohol that forms the foundation of the triglyceride.
-
Elaidic Acid (C18:1, trans-9): An 18-carbon monounsaturated fatty acid with a double bond in the trans configuration at the ninth carbon. The trans configuration results in a more linear structure compared to its cis-isomer, oleic acid.
-
Stearic Acid (C18:0): An 18-carbon saturated fatty acid.
The presence of both saturated and trans-unsaturated fatty acids influences the physical properties of the triglyceride, such as its melting point and packing behavior in lipid bilayers.
Physicochemical Data:
| Property | Value |
| Molecular Formula | C₅₇H₁₀₆O₆ |
| Molecular Weight | 887.45 g/mol |
| Appearance | Solid |
| Solubility | Slightly soluble in chloroform (B151607) and methanol |
Synthesis of this compound
The synthesis of mixed-acid triglycerides with a defined stereochemistry, such as this compound, requires a multi-step process involving the protection and deprotection of the glycerol hydroxyl groups to ensure the specific placement of the fatty acids. Both chemical and enzymatic methods can be employed for the synthesis of structured triglycerides.
General Chemical Synthesis Approach
A common strategy for the stereospecific synthesis of 1,2-diacyl-3-acyl-glycerols involves the following key steps:
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Protection of the sn-3 hydroxyl group of a glycerol derivative: This allows for the selective acylation of the sn-1 and sn-2 positions.
-
Acylation of the sn-1 and sn-2 positions: The protected glycerol derivative is reacted with an activated form of elaidic acid (e.g., elaidoyl chloride or elaidic anhydride) to form the 1,2-dielaidoyl intermediate.
-
Deprotection of the sn-3 hydroxyl group: The protecting group is removed to expose the free hydroxyl group at the sn-3 position.
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Acylation of the sn-3 position: The final acylation step is performed using an activated form of stearic acid to yield the target triglyceride.
The synthesis of mixed triglycerides can be achieved through various chemical pathways, often starting from glycerol and the respective fatty acids in the presence of a catalyst.[2] Purification of the final product is typically achieved through crystallization and adsorption chromatography.[3]
General Enzymatic Synthesis Approach
Enzymatic synthesis offers a milder and often more specific alternative to chemical methods. Lipases, particularly those with 1,3-specificity, are commonly used for the synthesis of structured triglycerides. A two-step enzymatic reaction can be employed:
-
Ethanolysis of a suitable triglyceride source: This step generates 2-monoacylglycerols (2-MAGs).
-
Esterification: The 2-MAG is then esterified with the desired fatty acids at the sn-1 and sn-3 positions.
For the synthesis of this compound, a different enzymatic strategy would be required, potentially involving protection/deprotection steps in combination with lipase-catalyzed reactions.
Experimental Protocols
Materials:
-
Glycerol derivative with a protected sn-3 hydroxyl group
-
Elaidic acid
-
Stearic acid
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Activating agents (e.g., oxalyl chloride, dicyclohexylcarbodiimide (B1669883) (DCC))
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Catalysts (e.g., 4-dimethylaminopyridine (B28879) (DMAP))
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Deprotecting agents
-
Anhydrous solvents (e.g., dichloromethane, hexane, diethyl ether)
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Chromatography supplies (silica gel, TLC plates)
Generalized Synthesis Workflow:
Caption: Generalized workflow for the chemical synthesis of this compound.
Step-by-Step Generalized Procedure:
-
Preparation of 1,2-Dielaidoyl-sn-glycerol: A suitable sn-3 protected glycerol is dissolved in an anhydrous solvent. An excess of elaidoyl chloride or anhydride (B1165640), along with a catalyst like DMAP, is added, and the reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then worked up to isolate the protected 1,2-dielaidoyl-glycerol.
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Deprotection: The protecting group at the sn-3 position is removed using appropriate conditions, yielding 1,2-dielaidoyl-rac-glycerol.
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Final Acylation: The 1,2-dielaidoyl-rac-glycerol is then acylated with stearoyl chloride or anhydride in the presence of a catalyst to yield the final product.
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Purification: The crude product is purified by column chromatography on silica (B1680970) gel, followed by recrystallization to obtain the pure this compound.
Data Presentation
Characterization of the synthesized this compound is crucial to confirm its structure and purity. The following table summarizes the expected analytical data.
Quantitative Analytical Data:
| Analytical Technique | Expected Results |
| ¹H NMR | Signals corresponding to the glycerol backbone protons, the olefinic protons of the elaidoyl chains (trans coupling constant), the α-methylene protons adjacent to the carbonyl groups, the methylene (B1212753) chains, and the terminal methyl groups. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester groups, the glycerol backbone carbons, the double bond carbons of the elaidoyl chains, and the various carbons of the fatty acid aliphatic chains. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight, along with fragment ions resulting from the neutral loss of the elaidic and stearic acid chains. |
| FTIR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester groups (~1740 cm⁻¹), C-O stretching, and a distinct peak around 966 cm⁻¹ corresponding to the C-H out-of-plane bending of the trans double bonds of the elaidoyl chains.[4] |
| Purity (by HPLC/GC) | >98% |
Biological Significance and Signaling Pathways
The biological effects of this compound are likely influenced by its constituent fatty acids, particularly elaidic acid, a major trans fatty acid. Trans fatty acids have been associated with various health effects, and their incorporation into cellular lipids can modulate signaling pathways.
Role in Lipid Raft-Mediated Signaling
Recent research has highlighted the role of elaidic acid in modulating cellular signaling through its incorporation into lipid rafts. Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as organizing centers for signaling molecules.
Elaidic Acid and EGFR Signaling:
Elaidic acid can be integrated into the plasma membrane, particularly within cholesterol-rich lipid rafts that contain Epidermal Growth Factor Receptors (EGFR). This incorporation can lead to the activation of EGFR signaling pathways, which have been implicated in promoting cancer cell stemness and metastasis.
Caption: Proposed signaling pathway of elaidic acid via lipid raft-mediated EGFR activation.
Elaidic Acid and IL-1R Signaling:
Similarly, elaidic acid can accumulate in lipid rafts and facilitate the activation of the Interleukin-1 Receptor (IL-1R). This leads to the activation of the NF-κB signaling pathway, promoting the expression of senescence-associated secretory phenotype (SASP) factors like IL-1 and IL-8, thereby amplifying cellular senescence and inflammation.
Caption: Proposed signaling pathway of elaidic acid via lipid raft-mediated IL-1R activation.
Conclusion
This compound is a specific mixed-acid triglyceride whose synthesis requires careful control of reaction conditions to achieve the desired stereochemistry. While detailed experimental protocols for this exact molecule are not abundant, established methods for mixed-acid triglyceride synthesis provide a strong foundation for its preparation. The biological activity of this triglyceride is likely dominated by the presence of elaidic acid, which has been shown to modulate important cellular signaling pathways through its incorporation into lipid rafts. Further research is needed to fully elucidate the specific biological roles and the complete physicochemical properties of this compound. This knowledge will be valuable for its potential applications in various scientific and industrial fields, including as a standard for lipid analysis and in the development of structured lipids with specific functionalities.
References
TG(18:1/18:1/18:0) molecular weight and formula
An In-depth Guide to the Molecular Properties of TG(18:1/18:1/18:0)
This technical guide provides a detailed overview of the molecular formula and weight of the triglyceride TG(18:1/18:1/18:0), also known as Dioleoylstearoylglycerol. This document is intended for researchers, scientists, and professionals in the field of drug development and lipidomics who require precise molecular information for experimental design, data analysis, and modeling.
Introduction to TG(18:1/18:1/18:0)
Triglycerides are esters derived from glycerol (B35011) and three fatty acids. The specific triglyceride TG(18:1/18:1/18:0) is composed of a glycerol backbone esterified with two molecules of oleic acid (18:1) and one molecule of stearic acid (18:0). The notation "18:1" signifies a fatty acid with 18 carbon atoms and one double bond, while "18:0" indicates an 18-carbon saturated fatty acid.
-
Oleic Acid (18:1): A monounsaturated omega-9 fatty acid with the chemical formula C18H34O2.[1][2][3][4]
-
Stearic Acid (18:0): A saturated fatty acid with the chemical formula C18H36O2.[5][6][7]
-
Glycerol: A simple polyol compound with the formula C3H8O3 that forms the backbone of triglycerides.[8][9][10][11][12]
The formation of the triglyceride from these components involves an esterification process where three molecules of water are eliminated.
Molecular Formula and Weight
The molecular properties of TG(18:1/18:1/18:0) are derived from the summation of its constituent parts, accounting for the loss of water molecules during esterification.
Calculation Methodology
The molecular formula is calculated by adding the formulas of two oleic acid molecules, one stearic acid molecule, and one glycerol molecule, followed by the subtraction of three water molecules (H2O).
-
Total Formula of Constituents: (2 * C18H34O2) + (1 * C18H36O2) + (1 * C3H8O3) = C57H112O9
-
Water Molecules Lost: 3 * H2O = H6O3
-
Final Molecular Formula: C57H106O6
Similarly, the molecular weight is calculated by summing the weights of the constituents and subtracting the weight of three water molecules.
-
Total Weight of Constituents: (2 * 282.46 g/mol ) + (1 * 284.48 g/mol ) + (1 * 92.09 g/mol ) = 941.49 g/mol
-
Weight of Water Lost: 3 * 18.015 g/mol = 54.045 g/mol
-
Final Molecular Weight: 887.45 g/mol
Data Summary
The molecular details of TG(18:1/18:1/18:0) and its components are summarized in the table below for easy reference.
| Component | Lipid Notation | Molecular Formula | Molecular Weight ( g/mol ) |
| Oleic Acid | 18:1 | C18H34O2 | 282.46 |
| Stearic Acid | 18:0 | C18H36O2 | 284.48 |
| Glycerol | N/A | C3H8O3 | 92.09 |
| TG(18:1/18:1/18:0) | N/A | C57H106O6 | 887.45 |
Molecular Structure Visualization
To illustrate the molecular architecture of TG(18:1/18:1/18:0), a diagram representing the glycerol backbone and the attached fatty acid chains is provided below. This visualization aids in understanding the spatial arrangement and connectivity of the atoms.
Caption: Molecular structure of TG(18:1/18:1/18:0).
Experimental Protocols
The determination of molecular weight and formula for lipids like TG(18:1/18:1/18:0) typically relies on mass spectrometry.
Key Experiment: High-Resolution Mass Spectrometry (HRMS)
Objective: To accurately determine the mass-to-charge ratio (m/z) of the molecule, from which the exact mass and elemental composition can be deduced.
Methodology:
-
Sample Preparation: A solution of purified TG(18:1/18:1/18:0) is prepared in a suitable organic solvent (e.g., methanol/chloroform mixture). An internal standard may be added for quantification.
-
Ionization: The sample is introduced into the mass spectrometer and ionized using a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). ESI is common for lipid analysis, often forming adducts with ions like Na+ or NH4+.
-
Mass Analysis: The ionized molecules are guided into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer.
-
Data Acquisition: The analyzer measures the m/z values of the ions with high precision (typically to four or five decimal places).
-
Data Analysis: The resulting spectrum is analyzed to identify the peak corresponding to the triglyceride. The exact mass is used in conjunction with isotopic pattern analysis to confirm the elemental formula (C57H106O6). For example, in positive ion mode, one might observe the [M+Na]+ adduct at a calculated m/z of 910.7835.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Oleic acid - Wikipedia [en.wikipedia.org]
- 3. Oleic Acid [webbook.nist.gov]
- 4. Oleic acid - Wikipedia [sco.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. larodan.com [larodan.com]
- 8. byjus.com [byjus.com]
- 9. Glycerol - Wikipedia [sco.wikipedia.org]
- 10. Glycerol Formula with Solved Examples [unacademy.com]
- 11. acs.org [acs.org]
- 12. Glycerol Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
The Role of 1,2-Dielaidoyl-3-stearoyl-rac-glycerol in Lipidomics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dielaidoyl-3-stearoyl-rac-glycerol is a specific triacylglycerol (TAG) of interest in the field of lipidomics. It is characterized by a glycerol (B35011) backbone esterified with two molecules of elaidic acid at the sn-1 and sn-2 positions, and one molecule of stearic acid at the sn-3 position. As a TAG, its primary and most well-understood function is as a storage form of metabolic energy. However, the structural specificity of its fatty acid constituents, particularly the presence of elaidic acid—a trans fatty acid—positions it as a molecule of interest in studies investigating the impact of dietary fats on cellular processes. This guide provides an in-depth overview of the function, analysis, and potential signaling implications of this compound in the context of lipidomics.
Core Function in Lipid Metabolism
The fundamental role of triacylglycerols, including this compound, is to serve as a dense reserve of energy. In times of energy surplus, fatty acids are esterified to a glycerol backbone and stored within lipid droplets in various tissues, most notably adipose tissue and the liver. During periods of increased energy demand, these stored TAGs are hydrolyzed by lipases, releasing free fatty acids that can then undergo β-oxidation to produce ATP.
Beyond its role in energy storage, the hydrolysis of this compound can yield signaling molecules. Specifically, the action of lipases can release 1,2-dielaidoyl-sn-glycerol, a diacylglycerol (DAG). DAGs are critical second messengers in a variety of cellular signaling cascades.
Signaling Pathways
The generation of 1,2-dielaidoyl-sn-glycerol from the hydrolysis of the parent TAG is a key event that links this storage lipid to cellular signaling. Diacylglycerols are potent activators of Protein Kinase C (PKC) isoforms. The activation of PKC initiates a cascade of phosphorylation events that regulate numerous cellular processes, including cell growth, differentiation, and apoptosis. The specific impact of the trans fatty acid-containing DAG derived from this compound on PKC signaling is an area of active research, as the stereochemistry of the fatty acyl chains can influence membrane properties and enzyme interactions.
DAG-PKC Signaling Pathway
Data Presentation
Table 1: Illustrative Quantitative Data for a Related Triacylglycerol (TG 18:1/18:1/18:0)
| Biological Matrix | Condition | Concentration (μM) | Study Reference |
|---|---|---|---|
| Human Plasma | Normal | 0.753 ± 0.156 | HMDB0044938 |
| Human Plasma | Upper Limit of Normal | 43.233 ± 9.220 | HMDB0044938 |
Note: The data presented is for 1,2-Dioleoyl-3-stearoyl-rac-glycerol and is intended to be illustrative of the type of quantitative data generated in lipidomics studies. Specific concentrations of this compound are expected to be highly dependent on dietary intake of trans fats.
Experimental Protocols
The analysis of this compound in a biological sample is a multi-step process involving lipid extraction, separation, and detection.
Lipid Extraction
A common and robust method for the extraction of total lipids from biological samples is the Folch method or a modification thereof.
-
Sample Homogenization: The tissue or cell sample is homogenized in a chloroform:methanol (2:1, v/v) solution.
-
Phase Separation: A salt solution (e.g., 0.9% NaCl) is added to the homogenate to induce phase separation.
-
Lipid Collection: The lower organic phase, containing the lipids, is carefully collected.
-
Drying: The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.
Chromatographic Separation
Due to the complexity of the lipidome, chromatographic separation is essential to isolate TAGs from other lipid classes.
-
Thin-Layer Chromatography (TLC): A simple and effective method for separating lipid classes. The lipid extract is spotted on a silica (B1680970) plate and developed in a solvent system such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v). The TAG band can be visualized with a primuline (B81338) spray and scraped for further analysis.
-
High-Performance Liquid Chromatography (HPLC): Provides higher resolution and is amenable to coupling with mass spectrometry. A normal-phase or reverse-phase column can be used. For TAG analysis, a C18 reverse-phase column is common, with a mobile phase gradient of acetonitrile (B52724) and isopropanol.
Mass Spectrometric Detection and Quantification
Mass spectrometry (MS) is the definitive method for the identification and quantification of specific lipid species.
-
Ionization: Electrospray ionization (ESI) is typically used for the analysis of TAGs.
-
Mass Analysis: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.
-
Identification: Identification is based on the accurate mass-to-charge ratio (m/z) of the parent ion and its characteristic fragmentation pattern (MS/MS). For TAGs, neutral losses of the constituent fatty acids are commonly observed.
-
Quantification: Quantification is achieved by comparing the peak area of the target lipid with that of a known amount of an internal standard (e.g., a deuterated or odd-chain TAG).
Lipidomics Experimental Workflow
Conclusion
This compound serves a primary role in energy storage, a characteristic feature of triacylglycerols. Its significance in lipidomics also extends to its potential role as a precursor for the signaling molecule 1,2-dielaidoyl-sn-glycerol, which can modulate cellular functions through the PKC pathway. The presence of elaidic acid, a trans fatty acid, makes this molecule a subject of interest for research into the metabolic and signaling consequences of dietary trans fat intake. While quantitative data for this specific lipid are sparse, established lipidomics workflows provide a robust framework for its detection and quantification in various biological matrices, enabling further investigation into its precise biological functions and its implications for health and disease.
Physical state and appearance of 1,2-Dielaidoyl-3-stearoyl-rac-glycerol
An In-depth Technical Guide on the Physical State and Appearance of 1,2-Dielaidoyl-3-stearoyl-rac-glycerol
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a mixed-acid triglyceride. The information is intended for researchers, scientists, and professionals in the field of drug development and lipid research.
Physicochemical Properties
This compound is a triacylglycerol containing two elaidic acid molecules at the sn-1 and sn-2 positions and one stearic acid molecule at the sn-3 position of the glycerol (B35011) backbone. At room temperature, it exists as a solid.[1] Due to the presence of different fatty acid chains, it is classified as a mixed-acid triglyceride.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₅₇H₁₀₆O₆ | [1] |
| Molecular Weight | 887.5 g/mol | [1] |
| Physical State | Solid | [1] |
| Appearance | Not explicitly stated, typically a white to off-white solid. | |
| Melting Point | A specific melting point is not readily available in the literature. However, as a mixed-acid triglyceride, it is expected to exhibit complex melting behavior with multiple polymorphic forms (α, β', and β), each with its own melting and transition temperatures. The most stable form is likely the β polymorph. | |
| Solubility | Slightly soluble in chloroform (B151607) and methanol. | [1] |
Experimental Protocols
Determination of Thermal Behavior (Melting Point and Polymorphism)
The thermal behavior of mixed-acid triglycerides like this compound is complex and is best characterized using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).
2.1.1. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting and transition temperatures and associated enthalpies.
-
Methodology:
-
A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC furnace.
-
A controlled temperature program is applied, for example:
-
Heating from 20°C to 100°C at a rate of 10°C/min to erase thermal history.
-
Cooling from 100°C to -50°C at a rate of 10°C/min to induce crystallization.
-
Heating from -50°C to 100°C at a rate of 5°C/min to observe melting transitions.
-
-
The heat flow to the sample is measured as a function of temperature. Endothermic and exothermic events, such as melting and crystallization, are recorded as peaks in the DSC thermogram.
-
2.1.2. Powder X-ray Diffraction (PXRD)
-
Objective: To identify the polymorphic form(s) of the crystalline solid.
-
Methodology:
-
A thin layer of the powdered sample is placed on a sample holder.
-
The sample is irradiated with monochromatic X-rays (e.g., Cu Kα radiation).
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting diffraction pattern, with characteristic peaks at specific 2θ values, is used to identify the crystalline structure (α, β', or β) by comparing the short and long spacings with known values for triglycerides.
-
Synthesis of this compound
The synthesis of an asymmetric triglyceride such as this compound can be achieved through a multi-step chemical process. The following is a generalized protocol.
-
Objective: To synthesize this compound with high purity.
-
Methodology:
-
Protection of Glycerol: Start with a suitable protected glycerol derivative, for example, 1-O-benzyl-rac-glycerol, to allow for selective acylation at the sn-2 and sn-3 positions.
-
First Acylation (Stearoylation): Acylate the free hydroxyl group at the sn-3 position with stearoyl chloride in the presence of a base (e.g., pyridine) to form 1-O-benzyl-3-stearoyl-rac-glycerol.
-
Second Acylation (Elaidoylation): Acylate the remaining free hydroxyl group at the sn-2 position with elaidoyl chloride to yield 1-O-benzyl-2-elaidoyl-3-stearoyl-rac-glycerol.
-
Deprotection: Remove the benzyl (B1604629) protecting group from the sn-1 position, for instance, by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst), to give 1-elaidoyl-2-stearoyl-rac-glycerol.
-
Third Acylation (Elaidoylation): Acylate the final free hydroxyl group at the sn-1 position with elaidoyl chloride to obtain the target molecule, this compound.
-
Purification: The final product is purified using techniques such as column chromatography on silica (B1680970) gel to remove any byproducts and unreacted starting materials. The purity is then confirmed by methods like thin-layer chromatography (TLC), gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy.
-
Visualizations
Generalized Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of an asymmetric triglyceride.
Caption: A generalized workflow for the chemical synthesis of this compound.
Triglyceride Metabolism Pathway
While no specific signaling pathways involving this compound have been identified, it would, as a triglyceride, be subject to the general pathways of triglyceride metabolism. The diagram below shows a simplified overview of triglyceride catabolism.
Caption: A simplified diagram of the general catabolic pathway for triglycerides.
Experimental Workflow for In Vitro Triglyceride Analysis
The following workflow outlines a general procedure for the extraction and quantification of triglycerides from a cellular sample, which could be applied in studies investigating the effects of this compound.
References
Commercial Availability and Technical Guide for 1,2-Dielaidoyl-3-stearoyl-rac-glycerol Standard
For researchers, scientists, and drug development professionals, the availability of high-purity analytical standards is paramount for accurate and reproducible results. This technical guide provides an in-depth overview of the commercial availability of the 1,2-Dielaidoyl-3-stearoyl-rac-glycerol standard, along with relevant technical data, experimental protocols, and potential biological significance.
Commercial Availability
This compound, a specific triacylglycerol containing two elaidic acid moieties and one stearic acid moiety, is available from several specialized chemical suppliers. This compound is crucial for studies involving lipid metabolism, particularly those investigating the effects of trans fatty acids.
Table 1: Commercial Suppliers and Product Specifications
| Supplier | Catalog Number | Purity | Available Quantities | CAS Number |
| Cayman Chemical | 26934 | ≥98% | 1 mg, 5 mg, 10 mg, 25 mg | 93452-41-6 |
| Bertin Bioreagent | 26934 | Not Specified | 1 mg, 5 mg, 10 mg, 25 mg | 93452-41-6 |
| Amsbio | T85093-50-MG | Not Specified | 50 mg | Not Specified |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅₇H₁₀₆O₆ | --INVALID-LINK-- |
| Molecular Weight | 887.5 g/mol | --INVALID-LINK-- |
| Synonyms | 1,2-Elaidin-3-Stearin, TG(18:1(9E)/18:1(9E)/18:0) | --INVALID-LINK-- |
| Storage Temperature | -20°C | --INVALID-LINK-- |
| Solubility | Chloroform (B151607) (slightly soluble), Methanol (slightly soluble) | --INVALID-LINK-- |
Experimental Protocols
While specific experimental protocols for this compound are not widely published, established methods for the analysis of triacylglycerol isomers can be readily adapted. Below is a representative protocol for the analysis of this standard by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
HPLC-MS Method for the Analysis of this compound
This method is designed for the separation and identification of this compound from other lipid species and its potential regioisomers.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-Phase C18 or C30 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap) with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source
Reagents:
-
This compound standard
-
HPLC-grade Acetonitrile
-
HPLC-grade Isopropanol (B130326)
-
HPLC-grade Dichloromethane (B109758)
-
Ammonium formate (B1220265) (for ESI)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in chloroform or a mixture of dichloromethane and isopropanol at a concentration of 1 mg/mL. Further dilute the stock solution with the mobile phase to create a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
HPLC Conditions:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Isopropanol
-
Gradient: A linear gradient can be optimized, for example, starting with 60% B, increasing to 80% B over 20 minutes, holding for 5 minutes, and then returning to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
-
Mass Spectrometry Conditions (Positive Ion Mode):
-
Ionization Source: ESI or APCI
-
Capillary Voltage: 3.5 kV (ESI)
-
Source Temperature: 350°C
-
Gas Flow: As per instrument recommendation
-
Scan Mode: Full scan (m/z 300-1200) and product ion scan of the precursor ion [M+NH₄]⁺ (m/z 905.8).
-
Collision Energy: Optimized for fragmentation of the precursor ion to yield characteristic product ions corresponding to the neutral loss of the fatty acid chains.
-
Expected Fragmentation:
The primary fragmentation pathway in MS/MS for triacylglycerols is the neutral loss of the fatty acid chains. For this compound, the expected neutral losses would correspond to elaidic acid (C₁₈H₃₄O₂) and stearic acid (C₁₈H₃₆O₂). The relative abundance of the resulting fragment ions can help in confirming the structure.
Signaling Pathways and Biological Relevance
Direct studies on the signaling pathways of this compound are limited. However, its constituent fatty acid, elaidic acid, is a well-known trans fatty acid with significant biological effects. The incorporation of elaidic acid into cellular lipids can influence membrane fluidity and signaling pathways related to lipid metabolism and inflammation.
The consumption of trans fatty acids like elaidic acid has been linked to adverse effects on cardiovascular health, primarily through the modulation of lipoprotein levels.[1][2][3][4] Elaidic acid has been shown to increase low-density lipoprotein (LDL) cholesterol and decrease high-density lipoprotein (HDL) cholesterol.[1][2][3][4]
The diagram below illustrates a potential logical workflow for investigating the impact of this compound on cellular lipid metabolism, based on the known effects of elaidic acid.
Caption: Experimental workflow for studying the cellular effects of this compound.
The following diagram illustrates the established impact of dietary trans fatty acids, such as elaidic acid, on cholesterol transport and metabolism, which is a likely pathway affected by this compound.
References
- 1. Trans Fatty Acids: Effects on Cardiometabolic Health and Implications for Policy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of Trans Fatty Acids on Human Health: Regulation and Consumption Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trans fatty acids – A risk factor for cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trans fat is double trouble for heart health - Mayo Clinic [mayoclinic.org]
An In-depth Technical Guide to 1,2-Dielaidoyl-3-Stearoyl-rac-glycerol (CAS Number: 93452-41-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the triacylglycerol 1,2-Dielaidoyl-3-Stearoyl-rac-glycerol, identified by the CAS number 93452-41-6. This document details its chemical and physical properties, its primary applications in research, and discusses its metabolic fate and potential role in cellular signaling pathways. While this specific molecule is predominantly utilized as a lipid standard for analytical purposes, this guide delves into the biological implications of its constituent fatty acids, elaidic acid and stearic acid, to provide a broader context for its use in lipidomics and metabolic research. Experimental workflows for its synthesis and use in lipid analysis are also presented.
Chemical Identity and Physicochemical Properties
This compound is a mixed-acid triacylglycerol (TAG) containing two elaidic acid molecules at the sn-1 and sn-2 positions and one stearic acid molecule at the sn-3 position of the glycerol (B35011) backbone. Elaidic acid is the trans-isomer of oleic acid.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 93452-41-6 |
| Chemical Name | (9E,9'E)-9-octadecenoic acid, 1,1'-[1-[[(1-oxooctadecyl)oxy]methyl]-1,2-ethanediyl] ester |
| Synonyms | 1,2-Elaidin-3-Stearin, TG(18:1(9E)/18:1(9E)/18:0) |
| Molecular Formula | C₅₇H₁₀₆O₆ |
| InChI Key | RYNHWWNZNIGDAQ-WGSDILPMSA-N |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 887.5 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | ≥98% | [1] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years (at -20°C) | [1] |
Biological Context and Metabolism
As a triacylglycerol, this compound serves as a potential energy source and a component of cellular lipid stores. Its metabolic fate follows the general pathways of triacylglycerol digestion and metabolism.
Digestion and Absorption
In the digestive tract, pancreatic lipases hydrolyze triacylglycerols at the sn-1 and sn-3 positions, releasing free fatty acids and a 2-monoacylglycerol. Therefore, the digestion of this compound would yield elaidic acid, stearic acid, and 2-elaidoyl-glycerol. These components are then absorbed by enterocytes.
Cellular Metabolism
Once absorbed, the fatty acids and monoacylglycerol are re-esterified to form triacylglycerols and packaged into chylomicrons for transport in the lymph and blood. In target tissues, lipoprotein lipase (B570770) releases the fatty acids for uptake.
Elaidic acid, a trans-fatty acid, is metabolized differently than its cis-isomer, oleic acid. Studies on HepG2 cells have shown that elaidic acid can up-regulate proteins involved in cholesterol synthesis and esterification, and lead to remodeling of cellular membranes[2][3]. Diets rich in trans-fatty acids have been shown to cause preferential fat accumulation in the liver[4].
The stearic acid component is a saturated fatty acid that can be either utilized for energy via β-oxidation or incorporated into other lipids.
References
- 1. aocs.org [aocs.org]
- 2. Effects of Elaidic Acid on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. Mechanisms of Action of trans Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Elaidic Acid in Synthetic Triglyceride Standards: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of elaidic acid in the preparation and application of synthetic triglyceride standards. Elaidic acid, the principal trans fatty acid found in partially hydrogenated vegetable oils, serves as a critical reference material in lipid analysis, metabolic research, and the development of pharmaceutical products.[1][2] Its distinct physicochemical properties and biological effects necessitate the use of high-purity standards for accurate quantification and elucidation of its metabolic fate and physiological impact.[2][3]
Properties and Applications of Elaidic Acid
Elaidic acid (trans-9-octadecenoic acid) is the trans isomer of oleic acid.[4] This structural difference results in a higher melting point, making it solid at room temperature, a property that aligns it more closely with saturated fatty acids.[3] While its use in commercial food production has declined due to health concerns, elaidic acid remains an indispensable tool in research and analytical laboratories.[2]
Key applications include:
-
Reference Standard in Lipid Analysis: Elaidic acid is widely used as a certified reference material for the accurate identification and quantification of trans fatty acids in food matrices, biological samples, and pharmaceutical formulations.[2]
-
Metabolic Research: Researchers utilize elaidic acid to investigate the effects of trans fats on lipid metabolism, cholesterol regulation, inflammatory pathways, and cell membrane integrity.[2][5][6][7]
-
Drug Development: It serves as a pharmaceutical solvent and is used in the synthesis of other complex organic molecules, aiding in drug formulation and delivery.[1]
-
Synthesis of Triglyceride Standards: Elaidic acid is a key component in the synthesis of specific mixed-acid triglycerides which are not commercially available, allowing for detailed studies of their physicochemical properties like polymorphism.[8][9]
Synthesis of Elaidic Acid-Containing Triglyceride Standards
The synthesis of triglycerides containing elaidic acid is essential for creating standards to study their unique properties. These synthetic routes allow for the precise placement of elaidic acid on the glycerol (B35011) backbone.
A common synthetic approach involves a two-step process:
-
Preparation of 1,3-diglyceride: This initial step involves the reaction of glycerol with a fatty acid (e.g., stearic acid) in the presence of a catalyst like p-toluenesulfonic acid (pTSA) under anhydrous conditions.[8]
-
Acylation to form the triglyceride: The 1,3-diglyceride is then acylated with elaidic anhydride (B1165640) in the presence of 4-dimethylaminopyridine (B28879) to yield the final triglyceride.[8]
Purification of the synthesized triglycerides is critical and is often achieved through crystallization and adsorption chromatography to ensure high purity (>99%).[8][9]
Analytical Methodologies for Quantification
Accurate quantification of elaidic acid and its containing triglycerides relies on robust analytical techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most prevalent methods.
Gas Chromatography (GC)
GC, particularly after fatty acid methyl ester (FAME) derivatization, is a cornerstone for trans fatty acid analysis.[10][11] The FAMEs are separated using long capillary columns (e.g., 100 meters) which resolve isomers based on chain length, and the position and geometry of the double bonds.[12]
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with UV detection offers a simple and effective method for determining elaidic acid content.[13] Silver ion chromatography (Ag-HPLC) provides enhanced resolution between cis and trans isomers.[13]
Quantitative Data Summary
The following tables summarize key quantitative data related to the analysis of elaidic acid and the synthesis of elaidic acid-containing triglycerides.
| Parameter | Value | Method | Reference |
| Purity of Synthesized Triglycerides | >99% (except for SES >96%) | GC, HPLC | [8][9] |
| Quantitation Limit (Elaidic Acid) | 0.03 mg/g (in fatty oil) | HPLC with fluorescent derivatization | [10] |
| Linearity Range (Elaidic Acid) | 3-1000 mg/L | RP-HPLC-UV | [13] |
| Recovery of Elaidic Acid | 94.5 - 98.7% | RP-HPLC-UV | [13] |
| Limit of Detection (LOD) - Elaidic Acid | 2.20 µg/mL | GCxGC-TOFMS | [14] |
| Limit of Quantification (LOQ) - Elaidic Acid | 4.38 µg/mL | GCxGC-TOFMS | [14] |
Table 1: Quantitative Analytical Parameters for Elaidic Acid.
| Synthesized Triglyceride | Fatty Acid Composition | Theoretical FAME Mole Ratio (Elaidate/Other) | Observed FAME Mole Ratio |
| SEE | Stearic, Elaidic | 2.000 | 2.014 |
| PEE | Palmitic, Elaidic | 2.000 | 1.984 |
| ESS | Elaidic, Stearic | 0.500 | 0.503 |
| EPP | Elaidic, Palmitic | 0.500 | 0.501 |
Table 2: Purity Assessment of Synthesized Mixed-Acid Triglycerides Containing Elaidic Acid. [8]
Experimental Protocols
Protocol 1: Synthesis of Mixed Diacid Triglycerides Containing Elaidic Acid
This protocol is adapted from the synthesis of palmito- and stearo-elaidic triglycerides.[8]
Step 1: Synthesis of 1,3-Distearin
-
Combine glycerol and stearic acid in the presence of p-toluenesulfonic acid as a catalyst.
-
Maintain anhydrous conditions to prevent hydrolysis of the formed diglyceride.
-
Evaporate the chloroform (B151607) solvent at 35°C under reduced pressure.
-
Purify the resulting 1,3-distearin.
Step 2: Acylation with Elaidic Anhydride
-
Acylate the purified 1,3-distearin with elaidic anhydride.
-
Use 4-dimethylaminopyridine as a catalyst.
-
The reaction yields the triglyceride containing both stearic and elaidic acids.
Step 3: Purification
-
Utilize adsorption chromatography to separate the desired triglyceride from byproducts.
-
Elute fatty acids, mono-, and diglycerides with a benzene/hexane mixture.
-
Elute the triglycerides with benzene.
-
Perform crystallization to achieve high purity of the final product.
Protocol 2: Quantification of Elaidic Acid in Oils and Fats by RP-HPLC-UV
This protocol is based on a validated method for the determination of elaidic acid.[13]
1. Sample Preparation (Spiking for Recovery)
-
Prepare a 0.1% solution of elaidic acid in olive oil by spiking 10 mg of elaidic acid in 10 g of olive oil.
-
Dissolve the mixture in n-hexane and dilute to 100 ml with n-hexane.
2. Chromatographic Conditions
-
Column: Reversed-phase C18
-
Mobile Phase: Acetonitrile/water (80:20, v/v) containing 0.1% acetic acid (Isocratic elution)
-
Detection: UV at 205 nm
3. Analysis
-
Inject the prepared sample solution into the HPLC system.
-
Identify the elaidic acid peak based on the retention time of a pure standard.
-
Quantify the amount of elaidic acid using a calibration curve prepared from standards of known concentrations.
Visualizations
Signaling Pathway: Elaidic Acid's Impact on Hepatic Lipogenesis
Elaidic acid has been shown to influence hepatic lipogenesis by modulating the activity of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor in lipid biosynthesis.[7]
Caption: Influence of Elaidic Acid on the SREBP-1c Signaling Pathway.
Experimental Workflow: GC Analysis of Trans Fatty Acids
The general workflow for analyzing trans fatty acids, including elaidic acid, in a food or biological sample using gas chromatography is outlined below.
Caption: General Workflow for GC-FID Analysis of Fatty Acid Methyl Esters.
References
- 1. nbinno.com [nbinno.com]
- 2. atamankimya.com [atamankimya.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Elaidic acid - Wikipedia [en.wikipedia.org]
- 5. Effects of Elaidic Acid on HDL Cholesterol Uptake Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Elaidic Acid on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elaidic acid increases hepatic lipogenesis by mediating sterol regulatory element binding protein-1c activity in HuH-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. researchgate.net [researchgate.net]
- 10. obrnutafaza.hr [obrnutafaza.hr]
- 11. researchgate.net [researchgate.net]
- 12. who.int [who.int]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Frontiers | Analysis of Vaccenic and Elaidic acid in foods using a silver ion cartridge applied to GC × GC-TOFMS [frontiersin.org]
The Cornerstone of Quantitative Lipidomics: A Technical Guide to Synthetic Lipid Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of synthetic lipid standards in mass spectrometry-based lipid analysis. Accurate and reproducible quantification of lipids is paramount in elucidating their complex roles in cellular signaling, disease pathogenesis, and as potential therapeutic targets. This document provides a comprehensive overview of the types of synthetic standards, their applications, detailed experimental protocols, and the visualization of relevant biological pathways.
The Imperative for Standardization in Lipid Mass Spectrometry
Mass spectrometry has emerged as a powerful tool for the comprehensive analysis of the lipidome. However, the inherent complexity of lipid biochemistry and the analytical process itself introduce variability that can compromise the accuracy and reproducibility of quantitative data. Synthetic lipid standards are chemically synthesized lipids of known purity and concentration that are introduced into biological samples to serve as internal benchmarks. Their use is essential for correcting variations that can occur during sample preparation, extraction, and mass spectrometric analysis.[1][2]
The ideal internal standard for mass spectrometry-based lipidomics should be:
-
Chemically and Physically Similar: It should behave like the analyte of interest during extraction and chromatographic separation.[3]
-
Absent from the Sample: The standard should not be naturally present in the biological matrix being analyzed.[3]
-
Clearly Distinguishable: It must generate a signal (e.g., a different mass-to-charge ratio) that does not overlap with the analytes of interest in the mass spectrometer.[3]
-
Commercially Available and Pure: The standard should be readily obtainable in a highly purified form.[1]
Types of Synthetic Lipid Standards
The selection of an appropriate internal standard is a critical step in designing a quantitative lipidomics experiment. The three main classes of synthetic lipid standards used in mass spectrometry are:
-
Stable Isotope-Labeled (SIL) Lipids: These are considered the "gold standard" for accuracy in quantitative lipidomics.[3] In these standards, one or more atoms (typically 2H or 13C) are replaced by their heavy isotopes. SIL standards co-elute with their endogenous counterparts and exhibit nearly identical ionization efficiencies, effectively correcting for matrix effects.[3]
-
Odd-Chain Lipids: These are lipids that contain fatty acid chains with an odd number of carbon atoms, which are rare in most biological systems.[4] They are structurally similar to the more common even-chain lipids and can be used to quantify a broad range of lipid classes.
-
Non-Endogenous Structural Analogs: These are synthetic lipids that are structurally similar to the analytes of interest but are not found in the biological system being studied.
Data Presentation: Properties of Common Synthetic Lipid Standards
For accurate quantification, it is crucial to know the precise properties of the synthetic standards being used. The following tables summarize key quantitative data for representative synthetic lipid standards.
Table 1: Deuterated Ceramide Synthetic Standards
| Mixture Component | Molecular Weight (MW) | Concentration (µg/mL) | Molarity (µM) |
| C16 Ceramide-d7 (d18:1-d7/16:0) | 544.944 | 21.8 | 40 |
| C18 Ceramide-d7 (d18:1-d7/18:0) | 572.997 | 11.5 | 20 |
| C24 Ceramide-d7 (d18:1-d7/24:0) | 650.113 | 26.3 | 40 |
| C24:1 Ceramide-d7 (d18:1-d7/24:1(15Z)) | 655.141 | 13.1 | 20 |
| Data sourced from a commercially available deuterated ceramide standard mixture.[2] |
Table 2: Odd-Chained Lipid Synthetic Standards
| Mixture Component | Molecular Weight (MW) | Concentration (µg/mL) | Molarity (µM) |
| 17:1 Lyso PG (Na Salt) | 518.56 | 13 | 25 |
| 17:1 Lyso PA (NH4 Salt) | 439.524 | 15 | 36 |
| 17:1 Lyso PI (NH4 Salt) | 601.664 | 13 | 22 |
| 17:1 Lyso PS (Na Salt) | 531.552 | 13 | 25 |
| 17:1 Lyso PC | 507.641 | 575 | 1125 |
| 17:1 Lyso PE | 465.568 | 12 | 25 |
| 17:0-17:0 DAG | 596.978 | 300 | 500 |
| 17:0-17:0-17:0 TAG | 849.42 | 1500 | 1750 |
| 12:0 SM (d18:1/12:0) | 646.922 | 650 | 1000 |
| 17:0-14:1 PC | 717.996 | 3775 | 5250 |
| 17:0-14:1 PS (NH4 Salt) | 736.957 | 180 | 250 |
| 17:0-14:1 PG (NH4 Salt) | 723.958 | 90 | 125 |
| 17:0-14:1 PA (NH4 Salt) | 649.879 | 15 | 25 |
| 17:0-14:1 PE | 675.917 | 120 | 175 |
| 17:0-14:1 PI (NH4 Salt) | 812.02 | 200 | 250 |
| 17:0 Chol Ester | 639.089 | 8475 | 13250 |
| Data sourced from a commercially available odd-chained lipid standard mixture.[2] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments in mass spectrometry-based lipidomics utilizing synthetic lipid standards.
Preparation of Internal Standard Stock Solutions
-
Acquire High-Purity Standards: Obtain certified internal standards from a reputable supplier.
-
Gravimetric Preparation: Accurately weigh a precise amount of the internal standard using an analytical balance.
-
Solubilization: Dissolve the weighed standard in a high-purity organic solvent (e.g., methanol, ethanol, or a chloroform:methanol mixture) to create a concentrated stock solution.
-
Serial Dilution: Perform serial dilutions of the stock solution to create a working internal standard mixture at a concentration appropriate for the analytical method and expected analyte concentrations.
-
Storage: Store the stock and working solutions in amber glass vials at -20°C or -80°C to prevent degradation.[5]
Lipid Extraction from Plasma with Internal Standard Addition (Modified Folch Method)
This protocol is a widely used method for the extraction of total lipids from biological samples.[5][6][7]
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add a known volume of the internal standard working solution.
-
Sample Addition: Add a precise volume of the plasma sample (e.g., 50 µL) to the tube containing the internal standard and vortex briefly.
-
Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample to achieve a final solvent-to-sample ratio of 20:1. For a 50 µL plasma sample, this would be 1 mL of the chloroform:methanol mixture.
-
Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 200 µL for 1 mL of solvent). Vortex for 30 seconds.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/isopropanol 1:1 v/v).
LC-MS/MS Analysis and Quantification
-
Chromatographic Separation: Inject the reconstituted lipid extract onto a suitable liquid chromatography column (e.g., a C18 or C8 reversed-phase column) to separate the different lipid species.[8][9]
-
Typical Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[3]
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.[3]
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 10:90 v/v) with 0.1% formic acid and 10 mM ammonium formate.[3]
-
Flow Rate: 0.3 - 0.4 mL/min.[3]
-
Gradient: A typical gradient starts at a low percentage of mobile phase B, which is gradually increased to elute lipids of increasing hydrophobicity.
-
-
Mass Spectrometric Detection: Analyze the eluent from the LC column using a high-resolution mass spectrometer operating in a suitable ionization mode (e.g., electrospray ionization - ESI) and data acquisition mode.[5]
-
Ionization Mode: Both positive and negative ion modes are often used to achieve comprehensive lipidome coverage.[9]
-
Data Acquisition: Targeted methods like Multiple Reaction Monitoring (MRM) or untargeted high-resolution full scan acquisitions can be employed.
-
-
Quantification: The concentration of each endogenous lipid is determined by calculating the ratio of its peak area to the peak area of the corresponding internal standard and comparing this ratio to a calibration curve generated with known concentrations of the analyte and a fixed concentration of the internal standard.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Diagrams are essential for visualizing complex biological processes and analytical workflows. The following diagrams were generated using the DOT language and adhere to the specified formatting requirements.
The Sphingolipid Signaling Pathway
Sphingolipids are a class of lipids that play crucial roles in cell signaling and are implicated in numerous diseases.[1][10] The accurate quantification of different sphingolipid species is critical for understanding their function.
Caption: The Sphingolipid Signaling Pathway.
Experimental Workflow for Quantitative Lipidomics
The following diagram illustrates a typical workflow for a quantitative lipidomics experiment, from sample preparation to data analysis.
Caption: A typical experimental workflow for quantitative lipidomics.
Conclusion
The use of synthetic lipid standards is an indispensable component of modern mass spectrometry-based lipidomics. By providing a reliable means of internal calibration, these standards enable the accurate and precise quantification of a wide array of lipid species in complex biological samples. This technical guide has provided an overview of the types of standards available, their key quantitative properties, detailed experimental protocols for their use, and visualizations of relevant biological and analytical workflows. The rigorous application of these principles will continue to advance our understanding of the critical roles lipids play in health and disease, and will be instrumental in the development of new diagnostic and therapeutic strategies.
References
- 1. cusabio.com [cusabio.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
- 4. scienceopen.com [scienceopen.com]
- 5. benchchem.com [benchchem.com]
- 6. repository.seafdec.org [repository.seafdec.org]
- 7. protocols.io [protocols.io]
- 8. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Mass Spectrometry Detects Sphingolipid Metabolites for Discovery of New Strategy for Cancer Therapy from the Aspect of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1,2-Dielaidoyl-3-stearoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of 1,2-dielaidoyl-3-stearoyl-rac-glycerol, a triacylglycerol containing trans-fatty acids, using High-Performance Liquid Chromatography (HPLC). The method described herein is adapted from established protocols for similar triglyceride molecules and is suitable for the quantification and purity assessment of this compound in various matrices. This document includes comprehensive experimental procedures, data presentation in tabular format, and visual diagrams of the experimental workflow and a relevant biological signaling pathway.
Introduction
This compound is a specific triacylglycerol (TAG) composed of two elaidic acid molecules and one stearic acid molecule attached to a glycerol (B35011) backbone. Elaidic acid is the trans-isomer of oleic acid, and its presence in TAGs is of significant interest in food science, nutrition, and metabolic research due to the physiological effects of trans-fatty acids. Accurate and reliable analytical methods are crucial for the identification and quantification of such specific TAGs.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of lipids, offering high resolution and sensitivity.[1] Reversed-phase HPLC, in particular, is well-suited for the separation of TAGs based on their partition between a nonpolar stationary phase and a polar mobile phase.[2] The retention of TAGs is influenced by their equivalent carbon number (ECN), which considers both the total number of carbon atoms and the number of double bonds in the fatty acyl chains.[2]
Due to the lack of a strong chromophore in triglycerides, detection can be challenging.[3] Universal detectors such as Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are commonly employed for the analysis of lipids as they do not require the analyte to have UV-absorbing properties.[4][5] These detectors are mass-sensitive and provide a response proportional to the amount of analyte present.[4][6]
This application note details an HPLC method coupled with an ELSD or CAD for the analysis of this compound.
Experimental Protocols
Sample Preparation
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound standard.
-
Dissolve the standard in 10 mL of a suitable solvent mixture, such as methylene (B1212753) chloride/acetonitrile (1:1, v/v), to obtain a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.05, 0.1, 0.25, 0.5, and 1.0 mg/mL).
-
-
Sample Extraction (from a solid or semi-solid matrix):
-
Homogenize the sample.
-
Perform a lipid extraction using a modified Folch or Bligh-Dyer method.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in the mobile phase or a solvent compatible with the initial mobile phase conditions.
-
Filter the sample through a 0.45 µm PTFE syringe filter prior to injection.
-
HPLC Instrumentation and Conditions
The following HPLC conditions are recommended for the analysis of this compound. Optimization may be required depending on the specific instrument and column used.
| Parameter | Recommended Conditions |
| HPLC System | A quaternary or binary HPLC system with a degasser, autosampler, and column oven. |
| Column | Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Methylene Chloride or Dichloromethane |
| Gradient Elution | A gradient program should be optimized to achieve the best separation. A suggested starting point is a linear gradient from 30% B to 70% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10-20 µL |
| Detector | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). |
| ELSD Settings | Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow Rate: 1.5 L/min (Nitrogen). These settings should be optimized for the specific instrument and mobile phase. |
| CAD Settings | Follow manufacturer's recommendations for optimization. |
Data Presentation
The following tables summarize the expected quantitative data for the HPLC analysis of this compound.
Table 1: Chromatographic Parameters (Estimated)
| Compound | Expected Retention Time (min) | Resolution (Rs) with similar TAGs |
| This compound | 15 - 25 | > 1.5 |
Note: The exact retention time will depend on the specific HPLC conditions and column used. The presence of trans double bonds in elaidic acid may lead to slightly longer retention times compared to its cis isomer, oleic acid, under typical reversed-phase conditions.
Table 2: Detector Performance Characteristics
| Detector | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Dynamic Range |
| ELSD | ~10-50 ng on column | ~50-150 ng on column | 2-3 orders of magnitude |
| CAD | ~1-5 ng on column | ~5-15 ng on column | >4 orders of magnitude[6] |
Note: LOD and LOQ are estimates and should be experimentally determined for the specific instrumentation and method.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of this compound.
Signaling Pathway: Diacylglycerol-Mediated Protein Kinase C Activation
This compound can be hydrolyzed by lipases to produce diacylglycerol (DAG). DAG is a crucial second messenger that activates Protein Kinase C (PKC), a family of enzymes involved in various cellular processes.[7][8]
Caption: Activation of Protein Kinase C (PKC) by diacylglycerol (DAG).
Conclusion
The HPLC method detailed in this application note provides a robust and reliable approach for the analysis of this compound. The use of a reversed-phase C18 column coupled with an ELSD or CAD allows for sensitive and accurate quantification. This protocol is a valuable tool for researchers in the fields of food science, lipidomics, and drug development who are investigating the properties and effects of specific triacylglycerols containing trans-fatty acids. Further method validation should be performed in the user's laboratory to ensure suitability for their specific application.
References
- 1. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]
- 2. 1,2-Dioleoyl-3-stearoyl-rac-glycerol|High-Purity [benchchem.com]
- 3. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 5. Publication : USDA ARS [ars.usda.gov]
- 6. hplc.eu [hplc.eu]
- 7. Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Protocol for the Quantification of TG(18:1/18:1/18:0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triglycerides (TGs) are the primary form of energy storage in animals and are central to lipid metabolism. The specific composition of fatty acids on the glycerol (B35011) backbone of a triglyceride molecule can have significant physiological and pathological implications. TG(18:1/18:1/18:0), a mixed-acid triglyceride containing two oleic acid chains (18:1) and one stearic acid chain (18:0), is a common species found in various biological samples. Accurate and precise quantification of this specific triglyceride is crucial for understanding its role in metabolic diseases, such as obesity, diabetes, and cardiovascular disease, as well as for applications in drug development and nutritional research.[1] This application note provides a detailed protocol for the quantification of TG(18:1/18:1/18:0) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Experimental Workflow
The overall workflow for the analysis of TG(18:1/18:1/18:0) involves lipid extraction from the biological matrix, separation by liquid chromatography, and detection and quantification by tandem mass spectrometry.
Caption: Experimental workflow for TG(18:1/18:1/18:0) analysis.
Experimental Protocols
Sample Preparation: Lipid Extraction
A modified Bligh-Dyer extraction method is recommended for the extraction of total lipids from plasma or tissue homogenates.
Materials:
-
Methanol
-
Deionized Water
-
Internal Standard: TG(17:0/17:0/17:0)-d5 or other suitable odd-chain or deuterated triglyceride standard.
Procedure:
-
To 100 µL of plasma or tissue homogenate, add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.
-
Add the internal standard to the mixture. The amount should be optimized based on the expected concentration range of the analyte.
-
Vortex the mixture vigorously for 1 minute.
-
Add 125 µL of chloroform and vortex for 1 minute.
-
Add 125 µL of deionized water and vortex for 1 minute.
-
Centrifuge the sample at 2,000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 90:10 acetonitrile:isopropanol).
Liquid Chromatography (LC)
Reversed-phase chromatography is commonly employed for the separation of triglyceride species.
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate |
| Mobile Phase B | Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate |
| Gradient | 30% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, then re-equilibrate at 30% B for 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 50°C |
| Injection Vol. | 5 µL |
Mass Spectrometry (MS)
A triple quadrupole mass spectrometer is ideal for targeted quantification using Multiple Reaction Monitoring (MRM).
MS System: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions: Triglycerides are typically detected as their ammonium adducts ([M+NH₄]⁺). The fragmentation of these adducts in the collision cell results in the neutral loss of a fatty acid chain along with ammonia. For TG(18:1/18:1/18:0), the following MRM transitions can be monitored. The precursor ion mass for TG(18:1/18:1/18:0) as the [M+NH₄]⁺ adduct is m/z 902.8.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| TG(18:1/18:1/18:0) | 902.8 | 603.5 | 35 | Neutral loss of oleic acid (18:1) |
| TG(18:1/18:1/18:0) | 902.8 | 601.5 | 35 | Neutral loss of stearic acid (18:0) |
| Internal Standard (e.g., TG(17:0/17:0/17:0)-d5) | Variable | Variable | To be optimized | Monitor appropriate transitions |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Data Presentation
The following table summarizes representative quantitative data for TG(18:1/18:1/18:0) in human adipose tissue, as reported in a clinical lipidomics study.
| Sample ID | TG(18:1/18:1/18:0) Peak Area |
| Placebo_1 | 8.64E+08 |
| Placebo_2 | 8.30E+08 |
| Placebo_3 | 6.11E+08 |
| VitD_1 | 6.51E+08 |
| VitD_2 | 6.46E+08 |
| VitD_3 | 6.62E+08 |
| VitD_4 | 7.11E+08 |
| Data adapted from a study on the effects of Vitamin D in human adipose tissue.[2] |
Signaling Pathway and Logical Relationships
The synthesis of triglycerides is a key part of cellular lipid metabolism. The following diagram illustrates the simplified logical flow from fatty acid activation to triglyceride synthesis.
Caption: Simplified triglyceride biosynthesis pathway.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of TG(18:1/18:1/18:0) in biological samples using LC-MS/MS. The described method offers high sensitivity and specificity, making it suitable for a wide range of research, clinical, and drug development applications. Adherence to the outlined procedures for sample preparation, chromatography, and mass spectrometry will enable researchers to obtain accurate and reproducible quantitative data for this important lipid species.
References
- 1. Change in fatty acid composition of plasma triglyceride caused by a 2 week comprehensive risk management for diabetes: A prospective observational study of type 2 diabetes patients with supercritical fluid chromatography/mass spectrometry‐based semi‐target lipidomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nva.sikt.no [nva.sikt.no]
Application Notes and Protocols for 1,2-Dielaidoyl-3-stearoyl-rac-glycerol as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of lipidomics, accurate quantification of lipid species is paramount for understanding biological processes, identifying disease biomarkers, and developing novel therapeutics. The use of internal standards is a critical component of robust analytical methodologies, particularly in mass spectrometry-based approaches. 1,2-Dielaidoyl-3-stearoyl-rac-glycerol is a high-purity triacylglycerol that can serve as an effective internal standard for the quantification of various triglyceride species in complex biological matrices.[1][2] Its unique composition, featuring two trans-monounsaturated elaidic acid moieties and one saturated stearic acid moiety, provides a distinct mass and chromatographic behavior, minimizing interference with endogenous lipids.[1][2]
This document provides detailed application notes and a comprehensive protocol for the use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of triglycerides.
Application Notes
Rationale for Use as an Internal Standard:
The selection of an appropriate internal standard is crucial for correcting for variations in sample extraction, processing, and instrument response. This compound is a suitable internal standard for triglyceride analysis due to the following characteristics:
-
Structural Similarity: As a triacylglycerol, it mimics the chemical and physical properties of the target analytes, ensuring similar behavior during extraction and ionization.
-
Unique Mass: The combination of elaidic and stearic acids results in a specific molecular weight that is unlikely to overlap with common endogenous triglycerides.
-
Chromatographic Separation: Its retention time in reverse-phase liquid chromatography is predictable and typically well-resolved from many endogenous triglyceride species.
-
Commercial Availability: High-purity standards are commercially available, ensuring consistency and reliability in experimental results.
Primary Applications:
-
Lipidomics Research: Quantification of changes in triglyceride profiles in response to biological stimuli, disease progression, or drug treatment.
-
Drug Development: Assessing the impact of therapeutic agents on lipid metabolism and off-target effects.
-
Nutritional Science: Studying the absorption, distribution, metabolism, and excretion of dietary fats.
-
Clinical Diagnostics: Development of quantitative assays for lipid-related biomarkers in various diseases.
Experimental Protocols
Protocol 1: Quantitative Analysis of Triglycerides in Human Plasma by LC-MS/MS
This protocol describes a method for the quantitative analysis of triglycerides in human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
This compound (Internal Standard, IS)
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
Isopropanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Formic acid
-
Ultrapure water
-
Human plasma (collected in EDTA tubes)
2. Standard Solution Preparation:
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of chloroform:methanol (2:1, v/v).
-
Internal Standard Working Solution (10 µg/mL): Dilute the stock solution 1:100 with isopropanol.
3. Sample Preparation (Lipid Extraction):
This protocol utilizes a modified Bligh-Dyer extraction method.
-
Thaw frozen human plasma samples on ice.
-
To a 2 mL glass vial, add 50 µL of plasma.
-
Add 10 µL of the 10 µg/mL Internal Standard Working Solution.
-
Add 500 µL of chloroform:methanol (2:1, v/v).
-
Vortex for 1 minute at room temperature.
-
Add 125 µL of ultrapure water and vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase (approximately 300 µL) using a glass syringe and transfer it to a new glass vial.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v/v).
4. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-100% B
-
15-20 min: 100% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor the [M+NH4]+ adducts. The specific transitions for the internal standard and representative triglyceride analytes are provided in the data table below.
Data Presentation
The following table summarizes the key parameters for the LC-MS/MS analysis and provides hypothetical quantitative data for illustrative purposes.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Hypothetical Concentration in Control Plasma (µg/mL) | Hypothetical Concentration in Treated Plasma (µg/mL) |
| Internal Standard | ||||||
| This compound (IS) | 906.8 | 603.5 | 50 | 35 | N/A | N/A |
| Triglyceride Analytes | ||||||
| TG(16:0/18:1/18:2) | 878.8 | 577.5 | 50 | 35 | 15.2 | 25.8 |
| TG(16:0/18:1/18:1) | 880.8 | 577.5 | 50 | 35 | 22.5 | 38.3 |
| TG(18:0/18:1/18:2) | 906.8 | 603.5 | 50 | 35 | 18.9 | 32.1 |
| TG(18:1/18:1/18:2) | 904.8 | 601.5 | 50 | 35 | 35.1 | 59.7 |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for triglyceride quantification.
Signaling Pathway Context (Hypothetical)
The following diagram illustrates a simplified hypothetical signaling pathway where changes in triglyceride metabolism, quantifiable using the described method, might play a role.
Caption: Hypothetical drug-induced signaling.
Disclaimer: The protocol and data presented herein are for illustrative purposes and are based on established methodologies for lipid analysis. Due to a lack of specific published literature on the use of this compound as an internal standard, this protocol should be considered a representative example. Researchers should perform their own method development and validation for their specific application and instrumentation.
References
Quantitative Lipid Analysis Using 1,2-Dielaidoyl-3-stearoyl-rac-glycerol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the burgeoning field of lipidomics, precise and accurate quantification of lipid species is paramount for understanding cellular processes, disease pathogenesis, and for the development of novel therapeutics. Triacylglycerols (TAGs) are a major class of lipids that serve as the primary form of energy storage in most eukaryotes. The quantitative analysis of specific TAG molecules can provide critical insights into metabolic flux and cellular signaling. 1,2-Dielaidoyl-3-stearoyl-rac-glycerol is a synthetic, non-endogenous triacylglycerol that serves as an excellent internal standard for the quantification of TAGs in complex biological samples by mass spectrometry. Its unique structure, containing two elaidic acid (C18:1, trans-9) moieties and one stearic acid (C18:0) moiety, ensures that it is unlikely to be present in biological samples, thus minimizing interference and improving the accuracy of quantification.
This document provides detailed application notes and protocols for the use of this compound as an internal standard in quantitative lipid analysis.
Principle of Quantitative Analysis
The fundamental principle behind using an internal standard in quantitative mass spectrometry is to correct for variations that can occur during sample preparation and analysis. By adding a known amount of this compound to each sample at the beginning of the workflow, any loss of analyte during extraction, derivatization, or injection, as well as variations in ionization efficiency, can be normalized. The ratio of the signal intensity of the endogenous lipid of interest to the signal intensity of the internal standard is used to calculate the concentration of the endogenous lipid.
Data Presentation
The following tables provide representative data from a quantitative lipidomics experiment using this compound as an internal standard for the analysis of triacylglycerols in human plasma and mouse liver tissue.
Table 1: Quantification of Triacylglycerols in Human Plasma
| Triacylglycerol Species | Concentration (µg/mL) ± SD (n=3) |
| TG(50:1) | 15.8 ± 1.2 |
| TG(50:2) | 25.4 ± 2.1 |
| TG(52:1) | 18.9 ± 1.5 |
| TG(52:2) | 42.1 ± 3.5 |
| TG(52:3) | 33.7 ± 2.8 |
| TG(54:2) | 28.5 ± 2.3 |
| TG(54:3) | 55.3 ± 4.6 |
| TG(54:4) | 41.9 ± 3.7 |
Table 2: Quantification of Triacylglycerols in Mouse Liver Tissue
| Triacylglycerol Species | Concentration (µg/g tissue) ± SD (n=3) |
| TG(50:1) | 35.2 ± 3.1 |
| TG(50:2) | 58.9 ± 5.2 |
| TG(52:1) | 41.7 ± 3.8 |
| TG(52:2) | 98.4 ± 8.7 |
| TG(52:3) | 75.1 ± 6.9 |
| TG(54:2) | 66.3 ± 6.1 |
| TG(54:3) | 125.8 ± 11.3 |
| TG(54:4) | 99.6 ± 9.1 |
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma using a Modified Folch Method
This protocol describes the extraction of total lipids from plasma samples.
Materials:
-
Plasma samples
-
This compound internal standard solution (1 mg/mL in chloroform)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 15 mL glass centrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the 1 mg/mL this compound internal standard solution.
-
Add 2 mL of chloroform:methanol (2:1, v/v) to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 500 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., methanol:chloroform 1:1, v/v).
Protocol 2: Lipid Extraction from Liver Tissue
This protocol outlines the procedure for extracting lipids from liver tissue.[1][2]
Materials:
-
Liver tissue samples (frozen)
-
This compound internal standard solution (1 mg/mL in chloroform)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Homogenizer (e.g., bead beater or Dounce homogenizer)
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh approximately 20-30 mg of frozen liver tissue.
-
Place the tissue in a homogenizer tube.
-
Add 10 µL of the 1 mg/mL this compound internal standard solution.
-
Add 1 mL of ice-cold chloroform:methanol (2:1, v/v).
-
Homogenize the tissue until a uniform suspension is achieved.
-
Transfer the homogenate to a 15 mL glass centrifuge tube.
-
Add an additional 1 mL of chloroform:methanol (2:1, v/v) to rinse the homogenizer and add it to the centrifuge tube.
-
Vortex for 1 minute.
-
Add 500 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Collect the lower organic phase and dry it under nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.
Protocol 3: Quantitative Analysis by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of triacylglycerols using a triple quadrupole mass spectrometer. Instrument parameters will need to be optimized for the specific instrument being used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid
-
Mobile Phase B: 10 mM ammonium formate in isopropanol:acetonitrile (90:10, v/v) with 0.1% formic acid
-
Gradient: A suitable gradient to separate the TAG species (e.g., starting with 30% B, increasing to 95% B over 20 minutes)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 5 µL
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion for Internal Standard: [M+NH4]+ of this compound
-
Product Ion for Internal Standard: Neutral loss of one of the fatty acid chains (e.g., elaidic acid or stearic acid)
-
MRM Transitions for Endogenous TAGs: Precursor ions corresponding to the [M+NH4]+ adducts of the target TAGs and product ions corresponding to the neutral loss of their constituent fatty acids.
-
Collision Energy: Optimize for each transition.
-
Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
Data Analysis:
-
Integrate the peak areas for the MRM transitions of the endogenous TAGs and the this compound internal standard.
-
Calculate the response ratio for each endogenous TAG: (Peak Area of Endogenous TAG) / (Peak Area of Internal Standard).
-
Generate a calibration curve using a series of known concentrations of authentic standards for the target TAGs, also spiked with the internal standard.
-
Determine the concentration of the endogenous TAGs in the samples by interpolating their response ratios on the calibration curve.
Visualization of Workflows and Pathways
Caption: Experimental workflow for quantitative lipid analysis.
Caption: Simplified diacylglycerol signaling pathway.[3][4][5][6][7]
Caption: Metabolic fate of stearic acid.[8][9]
References
- 1. A procedure for measuring triacylglyceride and cholesterol content using a small amount of tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diacylglycerol pathway | PPTX [slideshare.net]
- 5. Regulation of Lipid Signaling by Diacylglycerol Kinases during T Cell Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Stearic acid metabolism in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Spiking 1,2-Dielaidoyl-3-stearoyl-rac-glycerol into Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the preparation of plasma samples spiked with a known concentration of 1,2-Dielaidoyl-3-stearoyl-rac-glycerol. This specific triglyceride (TG), with stearic acid at the sn-3 position and elaidic acid at the sn-1 and sn-2 positions, can serve as an internal standard in quantitative lipidomic analyses or as a quality control measure to assess the accuracy and precision of analytical methods such as liquid chromatography-mass spectrometry (LC-MS). The protocol outlines the preparation of a stock solution and the subsequent procedure for accurately spiking it into a plasma matrix, ensuring homogeneity and stability of the final sample.
Physicochemical Properties
The target analyte, this compound, is a triacylglycerol with the following properties:
-
Molecular Formula: C₅₇H₁₀₆O₆[1]
-
Formula Weight: 887.5 g/mol [1]
-
Physical Form: Solid[1]
-
Solubility: Slightly soluble in chloroform (B151607) and methanol (B129727).[1]
-
Storage: Recommended storage at -20°C.[1]
Experimental Protocols
Materials and Reagents
-
This compound (purity ≥98%)
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
Isopropanol (IPA), LC-MS grade
-
Human plasma (or other species as required), collected with an appropriate anticoagulant (e.g., EDTA) and stored at -80°C.
-
Glass vials with PTFE-lined caps
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Protocol 1: Preparation of this compound Stock Solution
Given the limited solubility of this compound in single solvents, a mixture of chloroform and methanol is recommended for the initial solubilization, followed by dilution in a solvent more compatible with plasma, such as isopropanol.
-
Weighing the Analyte: Accurately weigh approximately 10 mg of this compound into a clean glass vial.
-
Initial Solubilization: Add 1 mL of chloroform to the vial. Vortex thoroughly to dissolve the solid.
-
Intermediate Dilution: Add 9 mL of methanol to the vial. Vortex again to ensure complete dissolution and create a homogenous 1 mg/mL stock solution in chloroform:methanol (1:9, v/v).
-
Final Stock Solution in Isopropanol: To improve miscibility with plasma and compatibility with LC-MS analysis, prepare a final stock solution in isopropanol. Transfer 1 mL of the 1 mg/mL intermediate stock solution into a new 10 mL volumetric flask and bring to volume with isopropanol. This results in a final stock solution of 100 µg/mL.
-
Storage: Store the stock solution in a tightly sealed glass vial at -20°C.
Protocol 2: Spiking of this compound into Plasma
This protocol describes the addition of the triglyceride stock solution to plasma to achieve a desired final concentration. It is crucial to perform this step with care to avoid precipitation of the lipid.
-
Thawing Plasma: Thaw the required volume of blank plasma on ice. Once thawed, gently vortex the plasma to ensure homogeneity.
-
Pre-warming Plasma: Before spiking, bring the plasma to room temperature to reduce the risk of lipid precipitation upon the addition of the solvent-based stock solution.
-
Spiking Procedure: To prepare a plasma sample with a final concentration of 10 µg/mL of this compound, add 100 µL of the 100 µg/mL stock solution to 900 µL of blank plasma. It is recommended to add the stock solution dropwise while gently vortexing the plasma.
-
Homogenization: After adding the stock solution, vortex the spiked plasma sample for 30 seconds to ensure a homogenous mixture.
-
Equilibration: Allow the spiked plasma sample to equilibrate at room temperature for 30 minutes before proceeding with sample extraction or analysis.
-
Sample Storage: If not analyzed immediately, the spiked plasma samples should be stored at -80°C. Avoid repeated freeze-thaw cycles.
Data Presentation
The following table summarizes the quantitative data for the preparation of the stock and spiked plasma samples.
| Parameter | Value | Unit |
| Stock Solution Preparation | ||
| Mass of Analyte | 10 | mg |
| Volume of Chloroform (initial) | 1 | mL |
| Volume of Methanol (intermediate) | 9 | mL |
| Intermediate Stock Concentration | 1 | mg/mL |
| Volume of Intermediate Stock for Final | 1 | mL |
| Final Volume of Stock Solution (in IPA) | 10 | mL |
| Final Stock Concentration | 100 | µg/mL |
| Plasma Spiking | ||
| Volume of Stock Solution | 100 | µL |
| Volume of Blank Plasma | 900 | µL |
| Final Volume of Spiked Plasma | 1000 | µL |
| Final Concentration in Plasma | 10 | µg/mL |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the protocol for preparing the spiked plasma sample.
Caption: Workflow for spiking this compound into plasma.
Analytical Considerations
The prepared spiked plasma samples can be used in various analytical platforms. For LC-MS/MS analysis, a subsequent protein precipitation and/or lipid extraction step is typically required. Common methods include protein precipitation with cold organic solvents (e.g., acetonitrile (B52724) or methanol) or liquid-liquid extraction techniques such as the Folch or Bligh-Dyer methods. The choice of extraction method should be optimized based on the specific analytical workflow and the desired recovery of the triglyceride. The use of an internal standard is crucial for accurate quantification in mass spectrometry-based assays.[2] While this protocol describes the preparation of a spiked sample that could serve as a standard, for relative quantification, a different, stable isotope-labeled triglyceride would be the preferred internal standard.
Conclusion
This application note provides a comprehensive and detailed protocol for the preparation of plasma samples containing a known concentration of this compound. Adherence to this protocol will enable researchers to generate reliable and reproducible spiked samples for use as standards or quality controls in lipidomic and other quantitative bioanalytical studies. Careful attention to solvent selection, pipetting accuracy, and homogenization is paramount to the success of the procedure.
References
Application Notes and Protocols: Solubility of 1,2-Dielaidoyl-3-stearoyl-rac-glycerol in Chloroform and Methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the solubility of 1,2-dielaidoyl-3-stearoyl-rac-glycerol in chloroform (B151607) and methanol (B129727), along with a detailed protocol for the quantitative determination of its solubility. This document is intended to guide researchers in preparing solutions for experimental use, particularly in the fields of lipid research and drug delivery systems.
Introduction
This compound is a triacylglycerol containing two elaidic acid moieties at the sn-1 and sn-2 positions and a stearic acid moiety at the sn-3 position. Triacylglycerols are a class of lipids that are fundamental components of lipid-based drug delivery systems, such as lipid nanoparticles (LNPs) and self-emulsifying drug delivery systems (SEDDS). The solubility of these lipids in various organic solvents is a critical parameter for formulation development, enabling the creation of stable and effective drug products. Chloroform is a common non-polar solvent for lipids, while methanol is a polar protic solvent, and understanding the solubility in both provides insights into the polarity of the lipid.
Data Presentation
The available qualitative solubility data for this compound is summarized below. It is important to note that "slightly soluble" is a qualitative description, and the precise quantitative solubility should be determined experimentally for specific applications.
| Solvent | Qualitative Solubility |
| Chloroform | Slightly Soluble[1] |
| Methanol | Slightly Soluble[1] |
Experimental Protocols
Given the qualitative nature of the available data, the following protocol provides a standardized method for the quantitative determination of the solubility of this compound in chloroform and methanol. This protocol is based on the widely used shake-flask method.
Objective: To determine the quantitative solubility of this compound in chloroform and methanol at a specified temperature.
Materials:
-
This compound (solid)
-
Chloroform (analytical grade)
-
Methanol (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (B75204) (e.g., 4 mL glass vials)
-
Shaking incubator or orbital shaker with temperature control
-
Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)
-
Syringes
-
Volumetric flasks
-
Pipettes
-
Evaporating dish or pre-weighed vials
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to separate vials containing a known volume of chloroform and methanol (e.g., 2 mL). An excess is necessary to ensure that a saturated solution is formed.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C).
-
Shake the vials for a sufficient period to allow the system to reach equilibrium. A minimum of 24 hours is recommended, but 48-72 hours may be necessary to ensure complete equilibration.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Attach a 0.22 µm syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or vial. This step is crucial to remove any undissolved solid particles.
-
-
Solvent Evaporation and Quantification:
-
Place the evaporating dish or vial in a vacuum oven at a temperature below the boiling point of the solvent to evaporate the solvent completely. Alternatively, a desiccator under vacuum can be used.
-
Once the solvent has fully evaporated, re-weigh the dish or vial containing the dried lipid residue.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved lipid by subtracting the initial weight of the empty dish/vial from the final weight.
-
The solubility can be expressed in various units, such as mg/mL or g/L, by dividing the mass of the dissolved lipid by the volume of the solvent used.
Solubility (mg/mL) = (Mass of dish with lipid - Mass of empty dish) / Volume of solvent collected
-
Safety Precautions:
-
Work in a well-ventilated fume hood when handling chloroform, as it is a volatile and hazardous solvent.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for the quantitative determination of lipid solubility.
Applications in Drug Development
Triglycerides, such as this compound, are integral to the development of lipid-based drug delivery systems.[2] These systems are particularly advantageous for improving the oral bioavailability of poorly water-soluble drugs. By dissolving the drug in a lipid-based formulation, its dissolution in the gastrointestinal tract can be enhanced, leading to improved absorption.
The choice of triglyceride can influence the formulation's ability to be processed by the body. For instance, long-chain triglycerides can facilitate the formation of bile salt lipid colloidal species, which may enhance bioavailability.[1] Furthermore, the specific structure of the triglyceride can impact the physical properties of lipid nanoparticles, such as their crystallinity and drug-loading capacity.
The solubility of triglycerides in organic solvents is a critical consideration during the formulation process. For example, in the production of lipid nanoparticles, the lipid components are often dissolved in an organic solvent before being mixed with an aqueous phase. A thorough understanding of the solubility of each component is essential for optimizing the manufacturing process and ensuring the quality and stability of the final product.
The following diagram illustrates the logical relationship of lipid solubility to the development of lipid-based drug delivery systems.
Caption: Role of lipid solubility in the development of drug delivery systems.
References
Application of TG(18:1/18:1/18:0) in Lipidomics Workflows
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the burgeoning field of lipidomics, the precise and accurate quantification of individual lipid species is paramount to understanding complex biological systems and for the discovery of novel biomarkers and therapeutic targets. Triglycerides (TGs) are a major class of lipids that serve as energy storage molecules and are implicated in various metabolic diseases. TG(18:1/18:1/18:0), a specific triglyceride containing two oleic acid chains (18:1) and one stearic acid chain (18:0), is a naturally occurring lipid that also serves as a valuable tool in lipidomics research. This application note provides detailed protocols and data on the use of TG(18:1/18:1/18:0) as a standard in quantitative lipidomics workflows, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods.
Application as an External and Internal Standard
TG(18:1/18:1/18:0) can be utilized as both an external and an internal standard in lipidomics experiments to ensure data quality and enable accurate quantification.
-
External Standard: As an external standard, a dilution series of TG(18:1/18:1/18:0) is prepared and analyzed to generate a calibration curve. This curve is then used to determine the concentration of other triglyceride species in the biological sample by comparing their peak areas to the curve. This approach is particularly useful for absolute quantification when a stable isotope-labeled internal standard for every analyte is not available.
-
Internal Standard: When used as an internal standard, a known amount of TG(18:1/18:1/18:0) is spiked into each sample prior to lipid extraction. This allows for the correction of variability introduced during sample preparation, extraction, and analysis, thereby improving the precision and accuracy of the relative quantification of other triglycerides. Ideally, a stable isotope-labeled version of the analyte of interest is the best internal standard; however, a non-endogenous, structurally similar lipid like TG(18:1/18:1/18:0) can be a cost-effective and suitable alternative for the quantification of other triglycerides, especially in matrices where it is not naturally abundant.
Data Presentation
Table 1: Example Calibration Curve Data for TG(18:1/18:1/18:0) as an External Standard
The following table presents representative data for a calibration curve of TG(18:1/18:1/18:0). In a study quantifying triglycerides in fish heads, TG(18:1/18:1/18:0) was used as an external standard.[1] The calibration curve was generated by plotting the peak area ratio of the external standard to a fixed concentration of an internal standard (TG(16:0/18:0/16:0)-d5) against the concentration of the external standard.[1]
| Concentration of TG(18:1/18:1/18:0) (ng/mL) | Peak Area Ratio (External Std / Internal Std) |
| 10 | 0.15 |
| 25 | 0.38 |
| 50 | 0.75 |
| 100 | 1.52 |
| 250 | 3.78 |
| 500 | 7.55 |
| 1000 | 15.10 |
Note: This data is illustrative and should be generated by the user for their specific instrument and experimental conditions.
Table 2: Typical LC-MS/MS Parameters for Triglyceride Analysis
The following table summarizes typical parameters for the analysis of triglycerides, including TG(18:1/18:1/18:0), using LC-MS/MS.
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid |
| Gradient | 30% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to 30% B and equilibrate for 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 50 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) for TG(18:1/18:1/18:0) | [M+NH4]+ ≈ 878.8 |
| Product Ions (m/z) for TG(18:1/18:1/18:0) | Neutral loss of fatty acids (e.g., loss of oleic acid or stearic acid) |
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples (Bligh and Dyer Method)
This protocol is adapted from the Bligh and Dyer method and is suitable for the extraction of triglycerides from various biological matrices such as plasma, serum, or tissue homogenates.[2]
Materials:
-
Methanol
-
Deionized Water
-
Internal Standard Stock Solution: TG(18:1/18:1/18:0) in chloroform/methanol (2:1, v/v) at a known concentration (e.g., 1 mg/mL)
-
Biological sample (e.g., 100 µL of plasma or 10 mg of tissue homogenate)
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To a glass centrifuge tube, add the biological sample.
-
Add a known amount of the TG(18:1/18:1/18:0) internal standard solution. The amount should be chosen to be within the linear range of the instrument's response.
-
Add 375 µL of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of deionized water and vortex for 30 seconds.
-
Centrifuge the sample at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of acetonitrile/isopropanol, 90:10, v/v).
Protocol 2: Quantitative Analysis of Triglycerides by LC-MS/MS
This protocol outlines the steps for the quantitative analysis of triglycerides using a liquid chromatography-tandem mass spectrometry system.
Materials:
-
Reconstituted lipid extract (from Protocol 1)
-
External standard solutions of TG(18:1/18:1/18:0) for calibration curve
-
LC-MS/MS system with ESI source
-
Appropriate LC column (e.g., C18) and mobile phases (as described in Table 2)
Procedure:
-
Calibration Curve Preparation (for absolute quantification):
-
Prepare a series of dilutions of the TG(18:1/18:1/18:0) external standard in the reconstitution solvent to cover the expected concentration range of the analytes in the samples.
-
If using an internal standard for the calibration curve, spike each calibration standard with the same fixed amount of the internal standard.
-
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with the parameters outlined in Table 2 or optimized parameters for the specific instrument.
-
Inject the calibration standards, quality control (QC) samples, and the biological samples.
-
-
Data Processing:
-
Integrate the peak areas of the target triglyceride analytes and the TG(18:1/18:1/18:0) standard (if used as an internal standard).
-
For absolute quantification, construct a calibration curve by plotting the peak area ratio (analyte/internal standard) or peak area of the TG(18:1/18:1/18:0) external standard against its concentration. Determine the concentration of the target analytes in the samples by interpolating their peak area ratios or peak areas on the calibration curve.
-
For relative quantification using TG(18:1/18:1/18:0) as an internal standard, normalize the peak areas of the target triglycerides to the peak area of the internal standard in each sample.
-
Mandatory Visualization
Caption: General workflow for quantitative lipidomics using an internal standard.
Caption: Simplified Kennedy pathway for triglyceride biosynthesis.
Conclusion
TG(18:1/18:1/18:0) is a versatile and valuable tool for researchers in the field of lipidomics. Its application as an external or internal standard in LC-MS based workflows enables accurate and precise quantification of triglycerides in complex biological samples. The detailed protocols and data presented in this application note provide a solid foundation for the successful implementation of TG(18:1/18:1/18:0) in lipidomics research, ultimately contributing to a deeper understanding of the role of lipids in health and disease.
References
Method Development for the Analysis of Trans-Fatty Acid Containing Lipids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the method development and analysis of trans-fatty acid (TFA) containing lipids. The methodologies outlined herein are essential for researchers in food science, nutrition, and drug development to accurately quantify TFA content and understand its metabolic and signaling implications.
Introduction
Trans-fatty acids are unsaturated fatty acids containing at least one non-conjugated double bond in the trans configuration. While present in small amounts naturally in ruminant products, the primary source of TFAs in the human diet has historically been industrially produced partially hydrogenated oils. Consumption of industrial TFAs has been linked to adverse health effects, including an increased risk of cardiovascular disease, inflammation, and insulin (B600854) resistance.[1][2] Accurate and reliable analytical methods are therefore crucial for monitoring TFA levels in food products and for research into their biological effects.
The two most common and officially recognized methods for TFA analysis are Gas Chromatography (GC) and Fourier-Transform Infrared (FTIR) Spectroscopy.[3][4][5] This document provides detailed protocols for both techniques, along with lipid extraction procedures and an overview of TFA-affected signaling pathways.
Section 1: Analytical Methodologies
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and quantifying individual fatty acid isomers, including TFAs. The method typically involves the conversion of fatty acids to their more volatile fatty acid methyl esters (FAMEs) prior to analysis.
Experimental Protocol: GC Analysis of TFAs
This protocol is based on established methods such as AOAC Official Method 996.06.[6][7]
1. Lipid Extraction:
-
Begin with a homogenized food or biological sample.
-
For solid samples, a solvent extraction using a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v) is effective.[8][9] A detailed protocol can be found in Section 2.
-
An internal standard, such as triheptadecanoin (B54981) (C17:0), should be added before extraction for accurate quantification.[7]
2. Saponification and Methylation (Derivatization to FAMEs):
-
The extracted lipid sample is saponified using a methanolic sodium hydroxide (B78521) solution to release the fatty acids from the glycerol (B35011) backbone.
-
Methylation is then carried out using a reagent such as boron trifluoride (BF3) in methanol.[6] This reaction converts the free fatty acids into their corresponding FAMEs.
-
Procedure:
- To approximately 100 mg of the extracted lipid in a screw-capped tube, add 2 mL of 0.5 M NaOH in methanol.
- Heat at 100°C for 5 minutes.
- Add 2 mL of 14% BF3 in methanol and heat again at 100°C for 5 minutes.
- Cool to room temperature and add 2 mL of hexane (B92381) and 1 mL of saturated NaCl solution.
- Vortex thoroughly and centrifuge to separate the layers.
- The upper hexane layer containing the FAMEs is collected for GC analysis.
3. GC-FID Analysis:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a highly polar capillary column is required.
-
Column: A 100 m x 0.25 mm i.d. capillary column coated with a highly polar stationary phase like cyanopropyl siloxane (e.g., SP-2560, CP-Sil 88) is recommended for optimal separation of cis and trans isomers.[6][10]
-
GC Conditions:
- Injector Temperature: 250°C
- Detector Temperature: 300°C
- Oven Temperature Program:
-
Initial temperature: 140°C, hold for 5 minutes.
-
Ramp to 240°C at 4°C/minute.
-
Hold at 240°C for 20 minutes.
- Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
- Injection Volume: 1 µL
4. Data Analysis:
-
Peak identification is performed by comparing the retention times of the sample peaks with those of a certified FAME standard mixture containing known cis and trans isomers.
-
Quantification is achieved by comparing the peak area of each TFA isomer to the peak area of the internal standard.
A simplified workflow for the GC analysis of TFAs is presented below.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy offers a rapid and non-destructive method for the determination of total isolated trans fat content. The method is based on the characteristic absorption of the C-H out-of-plane deformation of the trans double bond, which occurs at approximately 966 cm⁻¹.[11][12]
Experimental Protocol: FTIR-ATR Analysis of TFAs
This protocol is based on the American Oil Chemists' Society (AOCS) and AOAC official methods.[3][12]
1. Sample Preparation:
-
The lipid sample must be clear and free of particulate matter. If necessary, melt solid fats at a temperature just above their melting point and filter.
-
No derivatization is required for FTIR analysis.
2. FTIR-ATR Analysis:
-
Instrumentation: A Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is used. A diamond or zinc selenide (B1212193) (ZnSe) crystal is common for this application.[12][13]
-
Procedure:
- Record a background spectrum of the clean, empty ATR crystal.
- Apply a small amount of the melted lipid sample to the ATR crystal, ensuring complete coverage.
- Acquire the sample spectrum. A typical measurement involves co-adding 32 scans at a resolution of 4 cm⁻¹.
- Clean the ATR crystal thoroughly with a suitable solvent (e.g., hexane or isopropanol) between samples.
3. Data Analysis:
-
The quantification of trans fat is based on the area of the absorption peak at approximately 966 cm⁻¹.[14]
-
A calibration curve is constructed by analyzing a series of standards with known concentrations of a trans-fatty acid (e.g., trielaidin) in a cis-isomer matrix (e.g., triolein).[14]
-
The trans fat content of the unknown sample is then determined from the calibration curve.
The logical relationship for FTIR-based TFA quantification is illustrated below.
Section 2: Lipid Extraction Protocols
The accurate determination of TFA content is highly dependent on the efficient extraction of lipids from the sample matrix.
Protocol 2.1: Folch Method for Lipid Extraction
The Folch method is a classic and widely used protocol for the extraction of total lipids from biological tissues.[9]
-
Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times the volume of the tissue sample.
-
Agitate the mixture for 15-20 minutes in an orbital shaker at room temperature.
-
Add 0.2 volumes of a 0.9% NaCl solution to the mixture to induce phase separation.
-
Centrifuge the mixture at a low speed (e.g., 2000 rpm for 10 minutes) to facilitate the separation of the two phases.
-
The lower chloroform phase, containing the lipids, is carefully collected.
-
The solvent is then evaporated under a stream of nitrogen to yield the total lipid extract.
Protocol 2.2: Bligh-Dyer Method for Lipid Extraction
This method is a modification of the Folch method and is suitable for samples with high water content.
-
To a 1 g sample, add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture and homogenize for 2 minutes.
-
Add 1.25 mL of chloroform and homogenize for 30 seconds.
-
Add 1.25 mL of water and homogenize for another 30 seconds.
-
Centrifuge the mixture to separate the phases.
-
Collect the lower chloroform layer containing the lipids.
-
Evaporate the solvent under nitrogen.
Section 3: Quantitative Data Summary
The following table summarizes representative trans-fatty acid content in various food products, as determined by the analytical methods described.
| Food Product | Total Fat ( g/100g ) | Trans Fat (% of total fat) | Analytical Method |
| Margarine (stick) | 81 | 15-30 | GC-FID |
| Shortening | 100 | 20-40 | GC-FID |
| French Fries (fried in partially hydrogenated oil) | 15 | 25-45 | GC-FID |
| Microwave Popcorn | 20-30 | 30-50[13] | FTIR |
| Cookies (commercially prepared) | 20 | 10-25 | GC-FID |
| Ruminant Fat (e.g., butter) | 81 | 2-5 | GC-FID |
| Vegetable Oils (unhydrogenated) | 100 | <1 | GC-FID |
Section 4: Signaling Pathways Affected by Trans-Fatty Acids
The consumption of industrial trans-fatty acids has been shown to dysregulate several key cellular signaling pathways, contributing to their adverse health effects.[2][15][16]
4.1 Pro-inflammatory Signaling
TFAs can promote inflammation by activating pathways that lead to the production of pro-inflammatory cytokines. One such pathway involves the activation of Toll-like receptors (TLRs), which can subsequently trigger downstream signaling cascades involving NF-κB and MAP kinases.
4.2 Endoplasmic Reticulum (ER) Stress
The accumulation of TFAs in cellular membranes can lead to ER stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER.[15][16] This can activate the unfolded protein response (UPR), which, if prolonged, can lead to apoptosis (cell death).
4.3 Cholesterol Synthesis
Studies have shown that industrial TFAs can stimulate the cholesterol synthesis pathway by activating the sterol regulatory element-binding protein 2 (SREBP-2).[15][16] This leads to an increase in intracellular cholesterol levels.
A simplified representation of a key signaling pathway affected by TFAs is the ASK1-p38 pathway, which is involved in apoptosis and inflammation.[1][17]
Conclusion
The methods and protocols detailed in this document provide a comprehensive framework for the analysis of trans-fatty acid-containing lipids. The choice between GC and FTIR will depend on the specific research question; GC provides detailed isomeric information, while FTIR offers a rapid screening for total trans fat content. Accurate lipid extraction is paramount for reliable results. Understanding the impact of TFAs on cellular signaling pathways is crucial for elucidating the mechanisms behind their health effects and for the development of potential therapeutic interventions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of total trans fats and oils by infrared spectroscopy for regulatory compliance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Trans Fat in Edible Oils with Cooking Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. who.int [who.int]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 9. mdpi.com [mdpi.com]
- 10. gcms.cz [gcms.cz]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. apjcn.qdu.edu.cn [apjcn.qdu.edu.cn]
- 14. jascoinc.com [jascoinc.com]
- 15. Mechanisms of Action of trans Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of Action of trans Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. trans-Fatty acids promote proinflammatory signaling and cell death by stimulating the apoptosis signal-regulating kinase 1 (ASK1)-p38 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low signal with triacylglycerol standards in LC-MS
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal intensity with triacylglycerol (TAG) standards in Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my triacylglycerol (TAG) standard signal weak or completely absent?
A complete loss of signal often points to a singular, critical issue. A systematic approach is the best way to identify the root cause.
Initial Checks:
-
Confirm Injection: First, ensure that an injection actually occurred. Double-check that the correct vial was used and that the autosampler properly pierced the vial cap.[1]
-
Inject a Known Standard: Prepare a fresh, known concentration of your TAG standard and inject it.[2] This will help determine if the issue lies with the sample preparation or the LC-MS system itself.[2][3] If the fresh standard gives a good signal, the problem is likely in your original sample's preparation. If the signal is still low, the issue is with the instrument.[2]
-
System Suitability Test (SST): Regularly running SSTs can help distinguish between an instrument problem and a sample preparation failure.[1][4]
Troubleshooting Workflow: The following diagram outlines a logical workflow for troubleshooting a low or absent TAG signal.
Q2: How does my mobile phase composition affect TAG signal intensity?
Mobile phase is critical for both chromatographic separation and ionization efficiency. For TAGs, which are nonpolar, specific considerations are necessary.
-
Solvent Choice: Reversed-phase chromatography is common for TAG analysis.[5] Mobile phases typically consist of an aqueous component (A) and an organic component (B).[5][6] Due to the hydrophobicity of TAGs, strong organic solvents like isopropanol (B130326) (IPA) are often required to elute larger species.[7] A common mobile phase B is a mixture of isopropanol and acetonitrile (B52724) (e.g., 90:10 IPA:ACN).[5]
-
Additives for Ionization: TAGs ionize poorly on their own. Adding a modifier to the mobile phase is essential to promote the formation of stable adducts, which enhances signal intensity.[7]
-
Ammonium Adducts [M+NH4]+: For positive ion electrospray ionization (ESI), adding 5-10 mM ammonium formate (B1220265) or ammonium acetate (B1210297) to the mobile phase is a standard practice.[2][7][8] This promotes the formation of [M+NH4]+ adducts, which are often more stable and abundant than protonated molecules [M+H]+.[7][9]
-
Sodium Adducts [M+Na]+: While sodium adducts can form, their formation can be less consistent and may vary with fatty acid chain length.[10] Relying on ammonium adducts often provides more robust quantification.
-
-
Contamination: Impurities in solvents, such as alkylated amines from methanol (B129727) or isopropanol, can form unexpected adducts and suppress the signal of interest.[11] Using high-purity, LC-MS grade solvents is crucial.[11]
The logical relationship between mobile phase additives and signal enhancement is visualized below.
Q3: What are the optimal Mass Spectrometry (MS) settings for triacylglycerols?
MS parameters must be optimized to ensure efficient ion generation, transmission, and detection. Poor settings can lead to low signal or in-source fragmentation.
-
Ionization Mode: Positive mode Electrospray Ionization (ESI) is generally preferred for TAG analysis as it facilitates the formation of ammonium or sodium adducts.[2] Atmospheric Pressure Chemical Ionization (APCI) can also be used, especially for less polar lipids.[12]
-
Ion Source Parameters:
-
Spray Voltage: Typically set between 3.0 and 4.5 kV. This needs to be optimized for a stable spray and maximum signal.[2]
-
Source/Vaporizer Temperature: A higher temperature (e.g., 300-350 °C) is often required to aid in the desolvation of the nonpolar mobile phases used for TAG elution.[5][7] However, excessively high temperatures can cause in-source fragmentation.
-
Nebulizing and Drying Gas: These are crucial for desolvation.[2] Typical values might be 10-15 L/min for drying gas and 1.5-3.0 L/min for nebulizing gas, but these should be optimized for your specific instrument and flow rate.[2]
-
-
Fragmentation:
-
In-Source Fragmentation: If the energy in the ion source (e.g., fragmentor voltage, source temperature) is too high, the TAG adducts can fragment before they reach the mass analyzer.[2][7] This will decrease the signal of the precursor ion. If you suspect this, try lowering the fragmentor voltage or source temperature.[2]
-
Collision Energy (MS/MS): For tandem MS experiments (e.g., MRM), collision energy should be optimized to produce characteristic fragment ions, such as the neutral loss of a fatty acid.[2][5][13]
-
Q4: Could my sample preparation be the cause of low signal?
Absolutely. Improper sample preparation can lead to low recovery, poor solubility, and the introduction of interfering substances.
-
Solubility: TAG standards must be fully dissolved. Use a suitable organic solvent like isopropanol, methanol, or a hexane/isopropanol mixture.[2] Ensure the final dilution is in a solvent compatible with your mobile phase to prevent precipitation in the autosampler or on the column.[2]
-
Concentration: Ensure the concentration of your standard is appropriate for the sensitivity of your instrument. If the signal is low, try injecting a more concentrated standard to confirm the method is working.
-
Contamination: Contaminants from sample tubes, solvents, or glassware can suppress the ionization of your target analytes (a phenomenon known as matrix effects).[4]
-
Internal Standards: For quantitative analysis, it is critical to use an appropriate internal standard (IS), such as a deuterated TAG.[5][14] This helps to correct for variations in sample preparation, injection volume, and ionization efficiency.[15] A single IS is often used, assuming similar ionization efficiencies for TAGs that elute closely.[5]
Experimental Protocols & Data
Protocol 1: General Sample Preparation for a TAG Standard
This protocol provides a general guideline for preparing a TAG standard for LC-MS analysis.
-
Stock Solution: Accurately weigh a known amount of the TAG standard and dissolve it in a suitable solvent (e.g., chloroform (B151607) or isopropanol) to create a concentrated stock solution (e.g., 1 mg/mL).
-
Working Solution: Create an intermediate working solution by diluting the stock solution in a solvent like isopropanol.
-
Final Dilution: Perform the final dilution of the working solution into a solvent that is compatible with the initial mobile phase conditions (e.g., 90:10 isopropanol:acetonitrile). A typical starting concentration for direct injection or LC-MS analysis could be in the range of 1-10 µg/mL.
-
Internal Standard: If used, spike the internal standard into the final diluted sample at a known concentration.
-
Vortex & Transfer: Vortex the final solution thoroughly and transfer it to an appropriate autosampler vial.
Table 1: Example LC Parameters for TAG Analysis
The following table summarizes typical liquid chromatography conditions used for the separation of triacylglycerols, compiled from various sources.
| Parameter | Condition | Source(s) |
| Column | C18 or C30 (e.g., Accucore C30, 2.1x150 mm, 2.6 µm) | [2][5] |
| Mobile Phase A | 60:40 Acetonitrile:Water + 10 mM Ammonium Acetate + 0.1% Formic Acid | [5] |
| Mobile Phase B | 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Acetate + 0.1% Formic Acid | [5] |
| Flow Rate | 200 - 500 µL/min | [5][6][16] |
| Column Temp. | 30 - 65 °C | [5][8] |
| Injection Vol. | 3 - 5 µL | [5][6] |
| Gradient | A multi-step gradient is typical, starting with a lower percentage of Mobile Phase B and ramping up to elute the highly nonpolar TAGs. | [5][6] |
Table 2: Example MS Parameters for TAG Analysis
This table provides a starting point for mass spectrometer settings for TAG analysis in positive ESI mode.
| Parameter | Setting | Source(s) |
| Ionization Mode | Positive Electrospray (ESI) | [2][5] |
| Capillary/Spray Voltage | 3.0 - 4.5 kV | [2][5] |
| Drying Gas Flow | 10 - 15 L/min | [2][17] |
| Nebulizing Gas Flow | 1.5 - 3.0 L/min | [2][17] |
| Source Temperature | 300 - 375 °C | [5] |
| Precursor Ion | [M+NH4]+ | [13][14] |
| MS/MS Transition | Neutral Loss of a Fatty Acid (e.g., [M+NH4]+ -> [M+NH4 - RCOOH]+) | [13] |
| Collision Energy | 30 - 50 eV (must be optimized) | [2][5] |
Visualization of a Key Biological Pathway
Understanding the analyte's origin can be useful. Triacylglycerols are synthesized in a multi-step enzymatic pathway.
References
- 1. myadlm.org [myadlm.org]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. zefsci.com [zefsci.com]
- 5. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triacylglycerol profiling of microalgae strains for biofuel feedstock by liquid chromatography–high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Item - Mobile Phase Contaminants Affect Neutral Lipid Analysis in LC-MS-Based Lipidomics Studies - American Chemical Society - Figshare [acs.figshare.com]
- 12. Analysis of triacylglycerols by silver-ion high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. aocs.org [aocs.org]
- 15. Accurate Quantification of Lipid Species by Electrospray Ionization Mass Spectrometry — Meets a Key Challenge in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Research Portal [bia.unibz.it]
- 17. lcms.cz [lcms.cz]
Technical Support Center: Optimizing HPLC Separation of Elaidic and Oleic Acid Triglycerides
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) separation of elaidic and oleic acid triglycerides. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during these experiments.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the HPLC separation of elaidic and oleic acid triglycerides.
Issue 1: Poor or No Resolution Between Elaidic and Oleic Acid Triglyceride Peaks
Q: My HPLC method is not separating the triglyceride isomers of elaidic acid (trans) and oleic acid (cis). What are the potential causes and how can I improve the resolution?
A: Achieving separation between cis/trans triglyceride isomers is challenging due to their similar hydrophobicity.[1][2] The key is to exploit subtle differences in their molecular shape and polarity. Here are the primary factors to investigate:
-
Inadequate Stationary Phase: Standard C18 columns may not provide sufficient selectivity for these isomers.[1]
-
Solution:
-
Silver Ion (Ag+) HPLC: This is a powerful technique for separating unsaturated compounds based on the number, geometry, and position of double bonds.[3][4] The silver ions interact more strongly with the pi electrons of cis double bonds, leading to longer retention times for oleic acid triglycerides compared to their elaidic acid (trans) counterparts.[3][5]
-
Specialty Columns: Consider columns with enhanced shape selectivity, such as those with cholesterol-bonded stationary phases.[1][2]
-
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition is critical for achieving selectivity.
-
Solution:
-
For Silver Ion HPLC: Isocratic mobile phases of hexane (B92381) with a small percentage of a polar modifier like acetonitrile (B52724) are commonly used.[3] The concentration of the polar modifier can be adjusted to optimize resolution.
-
For Reversed-Phase HPLC: While challenging, optimization of the organic modifier in the mobile phase can improve separation. Acetonitrile is a common primary solvent, and modifiers like isopropanol, methanol, or methyl tert-butyl ether (MTBE) can be used.[6][7] Gradient elution is often necessary.[7][8]
-
-
-
Incorrect Column Temperature: Temperature can significantly impact the separation of these isomers, particularly in silver ion chromatography.
-
Solution: In Ag+-HPLC with hexane-based mobile phases, lowering the column temperature can increase the retention and potentially improve the resolution of unsaturated triglycerides.[3] This is contrary to the typical effect observed in reversed-phase chromatography. Experiment with a range of temperatures (e.g., 10°C to 40°C) to find the optimum.[3]
-
Issue 2: Peak Tailing in Triglyceride Chromatograms
Q: I am observing significant peak tailing for my triglyceride peaks. What could be causing this and how can I fix it?
A: Peak tailing can be caused by several factors, from column issues to improper mobile phase conditions.
-
Column Contamination or Degradation: Active sites on the column packing material can be exposed due to contamination or aging, leading to secondary interactions with the analytes.
-
Mobile Phase pH (Less common for triglycerides): While less of a factor for neutral triglyceride molecules than for fatty acids, ensuring the mobile phase is appropriate for the column chemistry is important.
-
Solution: For silica-based columns, ensure the mobile phase pH is within the manufacturer's recommended range to prevent degradation of the stationary phase.
-
-
Sample Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the sample concentration or the injection volume.[9]
-
Issue 3: Peak Fronting
Q: My triglyceride peaks are exhibiting fronting. What is the likely cause and solution?
A: Peak fronting is often related to sample solubility and injection conditions.
-
Poor Sample Solubility: If the triglycerides are not fully dissolved in the injection solvent, or if the injection solvent is significantly stronger than the mobile phase, peak fronting can occur.[9]
-
Solution: Ensure your sample is completely dissolved in the injection solvent. The injection solvent should ideally be the same as, or weaker than, the initial mobile phase.[6] Never use hexane as an injection solvent in reversed-phase HPLC as it is much stronger than the mobile phase and can cause severe peak distortion.[6] If solubility is an issue, use the stronger component of your mobile phase as the injection solvent, but keep the injection volume small.[6]
-
-
Column Collapse: A void at the head of the column can also cause peak fronting.
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating elaidic and oleic acid triglycerides?
A1: For baseline separation of cis and trans triglyceride isomers, a silver ion (Ag+) column is highly recommended.[3][4] These columns provide selectivity based on the interaction between silver ions and the double bonds of the fatty acid chains. For general triglyceride analysis where isomeric separation is less critical, a C18 reversed-phase column is commonly used.[6][8]
Q2: What detection methods are suitable for triglyceride analysis?
A2: Triglycerides lack strong UV chromophores, making detection challenging.[11]
-
Evaporative Light Scattering Detector (ELSD): This is a popular choice for triglyceride analysis as it provides a more uniform response for different triglycerides and is compatible with gradient elution.[11][12]
-
Refractive Index (RI) Detector: RI detectors can be used but are sensitive to temperature and pressure fluctuations and are not suitable for gradient elution.[6][11]
-
Mass Spectrometry (MS): HPLC-MS, particularly with atmospheric pressure chemical ionization (APCI), is a powerful tool for both separation and identification of triglyceride species.[5]
-
Low Wavelength UV Detection: UV detection at low wavelengths (e.g., 205-220 nm) can be used, but sensitivity may be limited and baseline stability can be an issue with certain mobile phases.[6][13]
Q3: How should I prepare my samples for HPLC analysis of triglycerides?
A3: A simple dilution in a suitable solvent is often sufficient. The key is to choose a solvent that completely dissolves the sample and is compatible with the HPLC method. For reversed-phase HPLC, this is typically a component of the mobile phase.[6] For instance, dissolving the sample in acetone (B3395972) and then filtering through a 0.45 µm membrane filter is a common practice.[11]
Q4: Can I quantify elaidic and oleic acid triglycerides without authentic standards for every triglyceride?
A4: Precise quantification requires standards for each specific triglyceride. However, if standards are unavailable, relative quantification can be performed using an internal standard and assuming a similar detector response for similar triglycerides.[8] For ELSD, the response is related to the mass of the analyte, allowing for more universal calibration approaches.
Experimental Protocols
Protocol 1: Silver Ion HPLC for Separation of Elaidic and Oleic Acid Triglycerides
This protocol is based on methodologies known to be effective for separating cis and trans isomers of triglycerides.[3]
-
Column: Silver ion HPLC column (e.g., ChromSpher 5 Lipids).
-
Mobile Phase: Isocratic elution with 1.0% to 1.5% acetonitrile in hexane.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 20°C. Temperature can be optimized between 10°C and 40°C to improve resolution.[3]
-
Detector: ELSD or MS.
-
Sample Preparation: Dissolve the triglyceride sample in the mobile phase.
-
Injection Volume: 5-20 µL.
Protocol 2: Reversed-Phase HPLC for General Triglyceride Profiling
This protocol is a general method for separating triglycerides based on their partition numbers.[8]
-
Column: Two C18 columns (e.g., 250 x 4.6 mm, 5 µm) connected in series for enhanced resolution.[8]
-
Mobile Phase: A gradient of acetone in acetonitrile. For example, a gradient from 100% acetonitrile to a higher concentration of acetone.[6]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.[8]
-
Detector: ELSD.[12]
-
Sample Preparation: Dissolve the oil/fat sample in acetone and filter.[11]
-
Injection Volume: 5-10 µL.
Data Presentation
Table 1: Example Chromatographic Parameters for Fatty Acid Isomer Separation
| Parameter | Oleic Acid (cis) | Elaidic Acid (trans) | Reference |
| Retention Time (min) | 11.2 | 12.6 | [13] |
| Resolution | - | 3.6 | [13] |
| Asymmetry | 1.12 | 1.10 | [13] |
| Theoretical Plates | 2100 | 3400 | [13] |
| Conditions: C18 column (150 x 4.6 mm, 5 µm), Acetonitrile/Water (80:20, v/v) with 0.1% acetic acid, 2.0 mL/min, 205 nm detection. Note: This data is for free fatty acids but illustrates the typical elution order and separation quality that can be achieved. |
Visualizations
Caption: Troubleshooting workflow for poor resolution.
References
- 1. hplc.eu [hplc.eu]
- 2. mtc-usa.com [mtc-usa.com]
- 3. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. Analysis of triacylglycerols by silver-ion high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aocs.org [aocs.org]
- 7. youngin.com [youngin.com]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. benchchem.com [benchchem.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. jascoinc.com [jascoinc.com]
- 12. tandfonline.com [tandfonline.com]
- 13. files.core.ac.uk [files.core.ac.uk]
Preventing degradation of 1,2-Dielaidoyl-3-stearoyl-rac-glycerol during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1,2-Dielaidoyl-3-stearoyl-rac-glycerol to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For long-term stability, it is recommended to store this compound at -20°C.[1] Under these conditions, the compound is expected to be stable for at least four years.[1] Short-term storage at 4°C should be avoided as enzymatic activity can still be present.
Q2: How should I handle the product upon receiving it?
The product is typically shipped at room temperature for continental US deliveries, but this may vary for other locations.[1] Upon receipt, it is crucial to transfer the product to a -20°C freezer for long-term storage.
Q3: In what form is this compound supplied and how does this affect storage?
This product is supplied as a solid.[1] Storing it as a dry powder is generally acceptable for saturated lipids. However, since this compound contains unsaturated elaidic acid moieties, it is susceptible to oxidation. For enhanced stability, especially if the container will be opened multiple times, consider dissolving the entire contents in a high-purity, anhydrous organic solvent and storing the solution under an inert atmosphere (argon or nitrogen).
Q4: What are the main degradation pathways for this triglyceride?
The two primary degradation pathways for this compound are:
-
Hydrolysis: The ester linkages can be cleaved by water, leading to the formation of free fatty acids (elaidic and stearic acid), as well as di- and monoglycerides.[2] This process can be catalyzed by acids, bases, or lipases.
-
Oxidation: The double bonds within the elaidic acid chains are susceptible to oxidation. This can be initiated by exposure to oxygen, light, heat, or the presence of metal ions. Oxidation leads to the formation of hydroperoxides, which can further break down into a variety of secondary oxidation products like aldehydes and ketones, causing rancidity.
Q5: Can I repeatedly freeze and thaw the sample?
It is advisable to avoid repeated freeze-thaw cycles. While a single freeze-thaw cycle may have a minimal effect on triglyceride concentrations, multiple cycles can lead to a decrease in the measured concentration of triglycerides.[3][4] For triglycerides, one study showed a decrease of 8.6 ± 1.1% after seven freeze-thaw cycles.[3] It is best to aliquot the sample into smaller, single-use vials after the initial thawing to minimize the impact of temperature fluctuations.
Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Recommended Action(s) |
| Change in physical appearance (e.g., discoloration, clumping) | Oxidation or hydrolysis. | - Discard the sample as its integrity may be compromised.- Review storage procedures: ensure the container is tightly sealed, stored at -20°C, and protected from light.- For new samples, consider storing under an inert gas (argon or nitrogen). |
| Unexpected peaks in analytical chromatography (TLC, HPLC) | Degradation products are present. | - Identify potential degradation products by comparing with standards (e.g., free fatty acids, mono- and diglycerides).- Perform a stability-indicating assay to quantify the extent of degradation (see Experimental Protocols).- Re-evaluate storage conditions and handling procedures. |
| Inconsistent experimental results | Sample degradation leading to inaccurate concentrations. | - Use a fresh, properly stored aliquot for each experiment.- Verify the purity of the triglyceride using an appropriate analytical method before use.- Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Oily or rancid odor | Advanced oxidation. | - The sample is significantly degraded and should be discarded.- Review and improve storage conditions to prevent future oxidation (e.g., use of antioxidants, inert atmosphere). |
Impact of Storage Conditions on Triglyceride Stability
| Parameter | Recommendation | Potential Impact of Deviation |
| Temperature | -20°C for long-term storage.[1] | Higher temperatures accelerate both hydrolysis and oxidation. Storage at 4°C is not recommended for the long term. |
| Light | Store in the dark (e.g., in an amber vial or a dark freezer). | Light, especially UV light, can initiate and accelerate oxidative degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Exposure to oxygen promotes oxidation of the unsaturated fatty acid chains. |
| Moisture | Keep in a tightly sealed container in a dry environment. | Moisture can lead to hydrolysis of the ester bonds, especially if the sample is in a powdered form which can be hygroscopic. |
| Freeze-Thaw Cycles | Aliquot into single-use vials to minimize. | Repeated cycles can compromise sample integrity and lead to a decrease in triglyceride concentration.[3][5] |
| Solvent (if in solution) | High-purity, anhydrous organic solvent (e.g., chloroform, hexane). | The presence of water in the solvent can facilitate hydrolysis. Impurities in the solvent can act as catalysts for degradation. |
| Antioxidants | Consider adding a suitable antioxidant (e.g., BHT, alpha-lipoic acid).[6][7] | Can inhibit the initiation and propagation of oxidation, extending the shelf-life of the product. |
Visualizing Degradation and Workflow
Degradation Pathways
Caption: Key degradation routes for the triglyceride.
Troubleshooting Workflow
Caption: A step-by-step guide to troubleshooting.
Experimental Protocols
Protocol 1: Stability Assessment by Thin-Layer Chromatography (TLC)
Objective: To qualitatively assess the presence of degradation products such as free fatty acids, mono-, and diglycerides.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing tank
-
Spotting capillaries
-
Standards: this compound, elaidic acid, stearic acid, a monoacylglycerol, and a diacylglycerol
-
Developing solvent: Petroleum ether: Diethyl ether: Acetic acid (80:20:1, v/v/v)
-
Visualization reagent: 50% sulfuric acid spray or iodine vapor
-
Oven or hot plate
Procedure:
-
Prepare the developing tank by adding the developing solvent and allowing the atmosphere to saturate for at least 10 minutes.[8]
-
On a silica (B1680970) gel TLC plate, draw a faint pencil line about 2 cm from the bottom.[8]
-
Spot small amounts of the test sample and each standard onto the starting line.[8]
-
Place the plate in the developing tank and allow the solvent front to migrate to about 1 cm from the top of the plate.[8]
-
Remove the plate, mark the solvent front, and allow it to dry completely.[8]
-
For visualization, either place the plate in a chamber with iodine crystals or spray with 50% sulfuric acid and heat at 110°C for 5-10 minutes.[8][9]
-
Interpretation: Triglycerides will have the highest Rf value (closest to the solvent front). Diglycerides, monoglycerides, and free fatty acids will have progressively lower Rf values. The presence of spots in the sample lane that co-migrate with the degradation product standards indicates decomposition.
Protocol 2: Quantitative Analysis of Degradation by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the remaining parent triglyceride and the formation of degradation products.
Materials:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase A: Acetonitrile (B52724)
-
Mobile phase B: Isopropanol (B130326) or a mixture of Acetone/Acetonitrile
-
Sample solvent: Dichloromethane or Hexane/Acetone
-
Standards of known concentration for the parent triglyceride and expected degradation products
Procedure:
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase
-
Mobile Phase: A gradient elution is typically used. For example, a gradient starting with a higher proportion of acetonitrile and increasing the proportion of the stronger solvent (e.g., isopropanol or acetone) over time.[10][11]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: UV at 205-215 nm (for ester bonds) or ELSD.
-
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the sample solvent.
-
Standard Preparation: Prepare a series of calibration standards for the parent triglyceride and key degradation products (if available) at known concentrations.
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Quantification: Create a calibration curve for the parent compound by plotting peak area against concentration. Use this curve to determine the concentration of the parent triglyceride in the sample. The appearance and increase of peaks corresponding to more polar degradation products indicate the extent of degradation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pure.uva.nl [pure.uva.nl]
- 3. Effects of Multiple Freeze/Thaw Cycles on Measurements of Potential Novel Biomarkers Associated With Adverse Pregnancy Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. The Effects of a Single Freeze-Thaw Cycle on Concentrations of Nutritional, Noncommunicable Disease, and Inflammatory Biomarkers in Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Lower Triglycerides Naturally: Diet, Exercise, & Supplements [medicinenet.com]
- 7. Here Are Some of the Best Foods to Help Lower Your Triglycerides! [brainmd.com]
- 8. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 9. repository.seafdec.org [repository.seafdec.org]
- 10. lib3.dss.go.th [lib3.dss.go.th]
- 11. youngin.com [youngin.com]
Technical Support Center: Quantitative Lipidomics Using Synthetic Standards
Welcome to the technical support center for quantitative lipidomics. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the use of synthetic standards in quantitative lipidomics experiments.
Frequently Asked Questions (FAQs)
Q1: Why are synthetic internal standards crucial in quantitative lipidomics?
A1: Synthetic internal standards are essential for accurate and precise quantification of lipid species.[1] They are compounds with similar chemical and physical properties to the lipids being measured but are isotopically labeled (e.g., with deuterium (B1214612) or carbon-13) or have a structure not naturally found in the sample (e.g., odd-chain fatty acids).[1][2] Their primary role is to correct for variations that can occur during the entire experimental workflow, including sample preparation, lipid extraction, and mass spectrometry analysis.[1][3][4] By adding a known amount of an internal standard to a sample at the beginning of the workflow, any loss of analyte during sample processing or fluctuations in instrument response can be normalized, leading to more reliable and reproducible quantitative data.[2][5]
Q2: What are the common causes of poor reproducibility in quantitative lipidomics?
A2: Poor reproducibility is a significant challenge and can stem from multiple sources throughout the experimental workflow.[6] Key factors include:
-
Sample Handling and Storage: Inconsistent sample collection, storage conditions, or repeated freeze-thaw cycles can lead to lipid degradation through oxidation or enzymatic activity.[3][7][8]
-
Lipid Extraction Inefficiency: The efficiency of lipid extraction can vary between samples, leading to inconsistent recovery of different lipid classes.[9]
-
Instrumental Variability: Fluctuations in mass spectrometer performance, such as ion suppression effects where abundant lipids interfere with the ionization of less abundant ones, can cause significant variations in signal intensity.[9]
-
Batch Effects: When samples are analyzed in different batches or on different days, systematic variations can be introduced due to changes in instrument performance, reagents, or environmental conditions.[9]
-
Inappropriate Internal Standard Selection: Using an internal standard that does not behave similarly to the analyte of interest can lead to inaccurate correction for experimental variability.[5]
Q3: How do I choose the appropriate internal standard for my experiment?
A3: The choice of internal standard is critical for accurate quantification.[2] Ideally, the internal standard should be as structurally similar to the analyte as possible.[10] Stable isotope-labeled standards (e.g., ¹³C or deuterated lipids) are considered the gold standard because they co-elute with the endogenous analyte and have very similar ionization efficiencies.[1][2][10] When a stable isotope-labeled standard is not available, a lipid from the same class with a non-endogenous chain length (e.g., an odd-chain fatty acid) can be used.[2] It is crucial to add the internal standard at the very beginning of the sample preparation process to account for variability in all subsequent steps.[10] At least one internal standard per lipid class being quantified is recommended for optimal results.[10]
Q4: What are "matrix effects" in LC-MS-based lipidomics and how can I mitigate them?
A4: Matrix effects are alterations in the ionization efficiency of an analyte due to the presence of co-eluting compounds in the sample matrix.[11] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[9] To mitigate matrix effects:
-
Chromatographic Separation: Improve the liquid chromatography (LC) method to better separate the lipids of interest from interfering matrix components.[12]
-
Sample Preparation: Employ more rigorous sample cleanup procedures, such as solid-phase extraction (SPE), to remove interfering substances before LC-MS analysis.[8][13]
-
Use of Appropriate Internal Standards: Stable isotope-labeled internal standards that co-elute with the analyte will experience similar matrix effects, allowing for accurate correction.[1]
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity for Internal Standards | 1. Pipetting Error: Incorrect amount of internal standard added. | Action: Double-check pipette calibration and standard concentration. Prepare fresh dilutions of the standard. |
| 2. Poor Extraction Recovery: The chosen extraction method is not efficient for the specific lipid class of the internal standard. | Action: Optimize the lipid extraction protocol. Consider a different solvent system or extraction method (e.g., Folch, Bligh-Dyer, MTBE).[13][14] | |
| 3. Degradation of Standard: The internal standard may have degraded due to improper storage or handling. | Action: Store standards at -80°C under an inert gas like argon.[15][16] Avoid repeated freeze-thaw cycles.[8] | |
| High Variability Between Replicates | 1. Inconsistent Sample Preparation: Variations in sample handling, extraction, or derivatization. | Action: Standardize all sample preparation steps. Use automated liquid handlers if available. Ensure thorough mixing at each stage. |
| 2. Batch Effects: Samples analyzed in different batches are subject to systematic variations. | Action: Randomize the injection order of samples. Include quality control (QC) samples (a pooled sample) throughout the analytical run to monitor and correct for batch effects. | |
| 3. Contamination: Introduction of exogenous lipids from plastics or other sources. | Action: Use glass tubes and vials for all sample handling and storage to avoid plasticizers.[16][17] | |
| Poor Peak Shape in Chromatography | 1. Inappropriate Column Chemistry: The stationary phase of the LC column is not suitable for the lipids being analyzed. | Action: Select a column with appropriate chemistry (e.g., C18, C8, HILIC) based on the polarity of the target lipids.[18][19] |
| 2. Suboptimal Mobile Phase: The mobile phase composition is not optimized for the separation. | Action: Adjust the mobile phase gradient, pH, or solvent composition to improve peak shape and resolution. | |
| 3. Sample Overload: Injecting too much sample onto the column. | Action: Reduce the injection volume or dilute the sample. | |
| Inaccurate Quantification | 1. Incorrect Internal Standard: The internal standard does not behave chromatographically and spectrometrically like the analyte. | Action: Use a stable isotope-labeled internal standard for the analyte of interest whenever possible.[2] If not available, use a standard from the same lipid class with a similar acyl chain length and degree of saturation.[10] |
| 2. Non-linear Detector Response: The concentration of the analyte or internal standard is outside the linear dynamic range of the mass spectrometer. | Action: Prepare a calibration curve to determine the linear range.[20] Adjust sample and standard concentrations accordingly. | |
| 3. Isotopic Overlap: The isotopic peaks of the analyte and the internal standard are not correctly resolved or accounted for. | Action: Use software that can perform isotopic correction to account for the natural abundance of isotopes.[21] | |
| 4. Missing Data Imputation: Inappropriate handling of missing values in the dataset. | Action: Use appropriate imputation methods based on the nature of the missing data (e.g., below the limit of detection).[22] |
Experimental Protocols
Protocol 1: Methyl Tert-Butyl Ether (MTBE)-Based Lipid Extraction
This protocol is suitable for a broad range of lipid classes and is a popular alternative to the traditional Folch or Bligh & Dyer methods.[14]
Materials:
-
Methanol (B129727) (cold)
-
Methyl tert-butyl ether (MTBE) (cold)
-
Water (LC-MS grade)
-
Internal standard mixture
-
Glass centrifuge tubes
Procedure:
-
To your sample (e.g., 100 µL of plasma or cell homogenate) in a glass tube, add a known amount of the internal standard mixture.
-
Add 200 µL of cold methanol.
-
Vortex the mixture thoroughly for 1 minute.
-
Add 800 µL of cold MTBE.
-
Vortex for 10 seconds and then sonicate in a water bath for 20 minutes at 4°C.
-
Add 200 µL of water to induce phase separation.[18]
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.[18]
-
Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new glass tube.[18]
-
Dry the extracted lipids under a stream of nitrogen or in a SpeedVac.
-
Store the dried lipid extract at -80°C until analysis.[18]
-
For LC-MS analysis, reconstitute the samples in an appropriate solvent, such as a mixture of acetonitrile/isopropanol/water (e.g., 65:30:5 v/v/v).[18]
Protocol 2: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
Derivatization is often necessary for the analysis of certain lipid classes, like free fatty acids, by gas chromatography-mass spectrometry (GC-MS) to increase their volatility.[23][24]
Materials:
-
Boron trifluoride (BF₃) in methanol (12-14%)
-
Saturated sodium chloride (NaCl) solution
-
Screw-capped glass tubes with PTFE liners
Procedure:
-
Place the dried lipid extract (containing 1-25 mg of lipid) in a screw-capped glass tube.[24]
-
Add 2 mL of 12-14% BF₃-methanol solution.[24]
-
Cap the tube tightly and heat at 100°C for 30-60 minutes.[24]
-
Allow the tube to cool to room temperature.
-
Add 1 mL of water and 2 mL of hexane to the tube.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a new glass vial.
-
Wash the hexane layer with 1 mL of saturated NaCl solution to remove any remaining catalyst.
-
The sample is now ready for GC-MS analysis.
Data Presentation
Quantitative lipidomics data should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Example of Quantitative Results for a Specific Lipid Class
| Lipid Species | Sample Group A (pmol/µL) (Mean ± SD) | Sample Group B (pmol/µL) (Mean ± SD) | p-value | Fold Change (B/A) |
| PC(16:0/18:1) | 150.2 ± 12.5 | 225.8 ± 20.1 | 0.001 | 1.50 |
| PC(16:0/18:2) | 85.6 ± 7.9 | 90.3 ± 9.1 | 0.520 | 1.05 |
| PC(18:0/18:1) | 112.4 ± 10.1 | 180.1 ± 15.3 | 0.003 | 1.60 |
| PC(18:0/18:2) | 98.7 ± 8.5 | 105.6 ± 11.2 | 0.350 | 1.07 |
Visualizations
Experimental and Logical Workflows
Caption: General workflow for quantitative lipidomics analysis.
Caption: Troubleshooting logic for high replicate variability.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azolifesciences.com [azolifesciences.com]
- 7. Common cases of improper lipid annotation using high-resolution tandem mass spectrometry data and corresponding limitations in biological interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipidomics 101: Workflow, Techniques, Applications & Pitfalls- MetwareBio [metwarebio.com]
- 10. lipidomicstandards.org [lipidomicstandards.org]
- 11. academic.oup.com [academic.oup.com]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 15. lipidmaps.org [lipidmaps.org]
- 16. Steps Required to Interpret Lipidomics Data - MetwareBio [metwarebio.com]
- 17. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 18. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. How To Deal With Missing Lipidomics Values | Technology Networks [technologynetworks.com]
- 23. Lipid Analysis by Gas Chromatography and Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
Improving peak shape for 1,2-Dielaidoyl-3-stearoyl-rac-glycerol in chromatography
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the peak shape of 1,2-Dielaidoyl-3-stearoyl-rac-glycerol and other triglycerides in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for triglycerides like this compound in HPLC?
A1: Poor peak shape, such as tailing, fronting, or split peaks, can arise from a variety of factors. The most common causes include issues with the column, mobile phase, injection solvent, or sample overload.[1][2][3] Specifically for triglycerides, which are large, non-polar molecules, solubility and interactions with the stationary phase are critical.[4]
Q2: How does the choice of HPLC column affect the peak shape of triglycerides?
A2: The column is a critical component for achieving good separation and symmetrical peaks. For reversed-phase HPLC of triglycerides, octadecylsilane (B103800) (ODS or C18) columns are widely used and generally provide good performance.[5][6] Using columns with smaller particle sizes (e.g., 1.8 µm) can increase efficiency and lead to sharper peaks.[7][8] However, column deterioration, such as a partially blocked inlet frit or a void at the column inlet, can cause significant peak distortion.[1][9]
Q3: What is the role of the mobile phase in achieving optimal peak shape?
A3: The mobile phase composition directly influences the solubility of triglycerides and their interaction with the stationary phase.[10] Acetonitrile is a common primary solvent, often mixed with modifiers like acetone, isopropanol (B130326) (IPA), or methyl tert-butyl ether (MTBE) to improve solubility and fine-tune the separation.[4][5] A mismatch between the sample solvent and the mobile phase is a frequent cause of poor peak shape.[3] Gradient elution, where the solvent composition changes during the run, is a standard and effective technique for analyzing complex triglyceride mixtures.[5]
Q4: Can the injection solvent impact the peak shape?
A4: Absolutely. The injection solvent should be chosen carefully to ensure the sample dissolves completely and is compatible with the mobile phase.[6] Using a solvent that is too strong compared to the mobile phase can cause peak fronting or splitting.[2] For triglycerides, dichloromethane (B109758) has been shown to be an effective injection solvent, providing well-defined peaks.[6] It is strongly advised not to use hexane (B92381) as an injection solvent in reversed-phase HPLC as it can cause peak broadening and even double peaks.[4]
Q5: How does temperature affect the chromatography of triglycerides?
A5: Temperature plays a significant role in the efficiency of triglyceride separations. In reversed-phase HPLC, lower temperatures generally lead to better separation and sharper peaks, although this can increase backpressure.[5][6] However, for highly saturated triglycerides, solubility can become an issue at lower temperatures, potentially leading to peak distortion.[6] Therefore, the optimal temperature often needs to be determined empirically for each specific analysis.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common peak shape problems encountered during the analysis of this compound and similar triglycerides.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is drawn out.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for addressing peak tailing issues.
| Potential Cause | Recommended Action | Relevant Data/Observations |
| Column Overload | Inject a diluted sample or reduce the injection volume.[2][11] | Peak shape improves with lower sample concentration. |
| Secondary Interactions | Use a highly deactivated (end-capped) column. Consider adding a buffer to the mobile phase to mask residual silanol (B1196071) groups.[11] | Tailing is more pronounced for polar analytes. |
| Column Contamination | Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, the column may need to be replaced.[3] | Gradual increase in tailing over several injections. |
| Extra-column Dead Volume | Ensure all fittings are tight and use tubing with the smallest possible internal diameter and length.[2] | All peaks in the chromatogram exhibit tailing. |
Issue 2: Peak Fronting
Peak fronting is characterized by an asymmetry where the front half of the peak is sloped.
Troubleshooting Workflow for Peak Fronting
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. silicycle.com [silicycle.com]
- 3. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 4. aocs.org [aocs.org]
- 5. benchchem.com [benchchem.com]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. youngin.com [youngin.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 11. acdlabs.com [acdlabs.com]
Addressing matrix effects with TG(18:1/18:1/18:0) standard
Addressing Matrix Effects with TG(18:1/18:1/18:0) Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects during the mass spectrometry-based analysis of lipids, with a specific focus on using Triglyceride (18:1/18:1/18:0) as a standard.
Frequently Asked Questions (FAQs)
Q1: What are "matrix effects" in the context of LC-MS lipid analysis?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to co-eluting, often undetected, components from the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of quantitative analysis.[1][2][3] In lipidomics, phospholipids (B1166683) are a major contributor to matrix effects, particularly when using electrospray ionization (ESI).[1][4][5][6]
Q2: What are the common indicators of matrix effects in my experimental data?
A2: Common signs that your analysis may be affected by matrix effects include:
-
Poor reproducibility and precision in quality control (QC) samples.[7]
-
Inaccurate quantification, leading to high variability in measured concentrations.[7]
-
Non-linear calibration curves.[7]
-
Reduced sensitivity and poor signal-to-noise ratios for your analyte.[7]
-
Significant variation in analyte response when analyzing samples from different biological sources.[2]
Q3: How does using an internal standard like TG(18:1/18:1/18:0) help mitigate matrix effects?
A3: An internal standard (IS) is a compound that is chemically similar to the analyte and is added in a known quantity to every sample, calibrator, and QC before processing.[1] The ideal IS experiences the same matrix effects as the analyte.[1] By calculating the ratio of the analyte's signal to the IS's signal, variations caused by matrix effects and inconsistencies during sample preparation can be normalized. This correction allows for more accurate and precise quantification.[1] For triglyceride analysis, a structurally similar triglyceride like TG(18:1/18:1/18:0) can serve as an effective standard. Stable isotope-labeled internal standards are considered the gold standard as their physicochemical properties are nearly identical to the analyte.[1]
Q4: When should I choose TG(18:1/18:1/18:0) versus a stable isotope-labeled standard?
A4: The choice depends on your specific assay requirements and budget.
-
TG(18:1/18:1/18:0): This can be used as an internal or external standard.[8] It is a good choice when a stable isotope-labeled version of your specific analyte is unavailable or cost-prohibitive. It is structurally similar to many common endogenous triglycerides and will behave similarly during extraction and ionization.
-
Stable Isotope-Labeled (SIL) Standard: A SIL-IS (e.g., ¹³C- or ²H-labeled version of your target analyte) is the preferred choice for quantitative bioanalysis.[1] It co-elutes perfectly with the analyte and experiences virtually identical ionization suppression or enhancement, offering the most accurate correction.[1]
Troubleshooting Guide
Problem: I suspect matrix effects are causing inconsistent results. How can I confirm this?
Solution: You can perform a quantitative assessment using the post-extraction spike method. This experiment helps to isolate the effect of the matrix on the MS signal by comparing the analyte response in a neat solution versus its response in an extracted blank matrix.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol allows you to calculate the Matrix Factor (MF), which quantifies the degree of ion suppression or enhancement.
Objective: To determine if co-eluting matrix components are affecting the analyte's ionization.
Materials:
-
Blank biological matrix (e.g., plasma, tissue homogenate) free of the analyte.
-
Analyte stock solution of a known concentration.
-
Internal Standard (IS) stock solution (e.g., TG(18:1/18:1/18:0)).
-
All solvents and reagents used in your standard extraction procedure.
Procedure:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): In a clean tube, combine your IS and analyte in the final reconstitution solvent. This represents the response without any matrix.
-
Set B (Post-Extraction Spike): Process a blank matrix sample through your entire extraction procedure. In the final extracted sample, add the IS and analyte at the same concentration as in Set A.
-
Set C (Blank Matrix Extract): Process a blank matrix sample through the entire extraction procedure with the IS added at the beginning, but without the analyte. This is to check for interferences.
-
-
LC-MS Analysis: Analyze all three sets of samples using your established LC-MS method.
-
Data Analysis:
-
Calculate the peak area response for the analyte and IS in each sample.
-
Calculate the Matrix Factor (MF) using the following formula:
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte/IS Ratio in Set B) / (Analyte/IS Ratio in Set A)
-
-
Data Interpretation:
| Calculated Value | Interpretation | Recommended Action |
| MF ≈ 1.0 | No significant matrix effect. | Proceed with the current method. |
| MF < 1.0 | Ion Suppression is occurring. | Optimize sample preparation or chromatography. |
| MF > 1.0 | Ion Enhancement is occurring. | Optimize sample preparation or chromatography. |
| IS-Normalized MF ≈ 1.0 | The IS successfully compensates for the matrix effect. | The method is likely reliable for quantification. |
| IS-Normalized MF ≠ 1.0 | The IS does not adequately track the analyte's behavior. | A different IS (ideally a SIL-IS) is needed. |
Protocol 2: General Lipid Extraction with TG(18:1/18:1/18:0) Internal Standard
This protocol describes a general liquid-liquid extraction (LLE) procedure, a common method for lipid analysis.
Objective: To extract lipids from a biological sample for LC-MS analysis, using TG(18:1/18:1/18:0) for normalization.
Procedure:
-
Sample Aliquoting: Aliquot your sample (e.g., 50 µL of plasma) into a clean extraction tube.
-
Add Internal Standard: Add a known amount of TG(18:1/18:1/18:0) internal standard solution to the sample.
-
Protein Precipitation & Extraction: Add an appropriate volume of a cold organic solvent mixture (e.g., 2:1 chloroform:methanol). Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add a salt solution (e.g., 0.9% NaCl) to induce phase separation. Vortex again and then centrifuge (e.g., 10 min at 2000 x g) to pellet the precipitated protein and separate the aqueous and organic layers.
-
Collect Organic Layer: Carefully collect the lower organic layer, which contains the lipids, and transfer it to a new clean tube.
-
Dry & Reconstitute: Evaporate the solvent to dryness under a stream of nitrogen. Reconstitute the dried lipid extract in a solvent compatible with your LC mobile phase (e.g., 9:1 methanol:toluene).
-
Analysis: The sample is now ready for injection into the LC-MS system.
Data & Mitigation Strategies
The effectiveness of different sample preparation techniques in reducing matrix effects varies. Cleaner samples generally lead to more accurate and reproducible results.[3]
Table: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Method | General Principle | Effectiveness in Reducing Matrix Effects | Common Application |
| Protein Precipitation (PPT) | Proteins are precipitated with an organic solvent, and the supernatant is analyzed. | Low to Moderate: Often insufficient for removing phospholipids and other interfering components.[1] | High-throughput screening; simple matrices. |
| Liquid-Liquid Extraction (LLE) | Lipids are partitioned into an immiscible organic solvent, leaving polar interferences in the aqueous phase. | Moderate to High: More selective than PPT, providing a cleaner extract.[5][9] | Targeted lipid analysis. |
| Solid-Phase Extraction (SPE) | Uses a solid sorbent to selectively bind and elute lipids based on chemical properties. | High: Can effectively remove interfering compounds like phospholipids, yielding a very clean sample.[4][9] | Targeted lipidomics; complex matrices. |
Visual Guides and Workflows
// Nodes start [label="Observation:\nPoor Reproducibility, Inaccurate Quantification", fillcolor="#EA4335"]; check_lc [label="Step 1: Verify LC-MS Performance\n(System Suitability, Calibration)", fillcolor="#4285F4"]; assess_me [label="Step 2: Assess Matrix Effect\n(Post-Extraction Spike Experiment)", fillcolor="#FBBC05"]; calc_mf [label="Calculate Matrix Factor (MF)", fillcolor="#FBBC05"]; is_mf_ok [label="Is MF close to 1.0?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; mitigate [label="Step 3: Mitigate Matrix Effect", fillcolor="#34A853"]; optimize_sample_prep [label="Optimize Sample Prep\n(e.g., SPE, LLE)", fillcolor="#34A853"]; optimize_chroma [label="Optimize Chromatography\n(e.g., new column, gradient change)", fillcolor="#34A853"]; use_is [label="Use Appropriate IS\n(e.g., TG(18:1/18:1/18:0) or SIL-IS)", fillcolor="#34A853"]; revalidate [label="Step 4: Re-evaluate & Validate Method", fillcolor="#4285F4"]; end_ok [label="Method is Validated\nNo Significant Matrix Effect", fillcolor="#F1F3F4", fontcolor="#202124"]; end_mitigated [label="Method is Validated\nMatrix Effect Mitigated", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> check_lc; check_lc -> assess_me; assess_me -> calc_mf; calc_mf -> is_mf_ok; is_mf_ok -> end_ok [label="Yes"]; is_mf_ok -> mitigate [label="No"]; mitigate -> optimize_sample_prep; mitigate -> optimize_chroma; mitigate -> use_is; optimize_sample_prep -> revalidate; optimize_chroma -> revalidate; use_is -> revalidate; revalidate -> end_mitigated; } .dot
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Purity Assessment of Synthetic 1,2-Dielaidoyl-3-stearoyl-rac-glycerol
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purity assessment of synthetic 1,2-Dielaidoyl-3-stearoyl-rac-glycerol.
Frequently Asked Questions (FAQs)
Q1: What are the expected potential impurities in synthetic this compound?
A1: During the synthesis of this compound, several impurities can arise. These can be broadly categorized as:
-
Incomplete Reaction Products: These include monoacylglycerols (MAGs) and diacylglycerols (DAGs) where the glycerol (B35011) backbone is not fully esterified.
-
Unreacted Starting Materials: Residual amounts of elaidic acid, stearic acid, and glycerol may be present.
-
Positional Isomers: The primary isomeric impurity is typically 1,3-Dielaidoyl-2-stearoyl-rac-glycerol, which can be challenging to separate from the desired product.
-
Byproducts from Synthesis Reagents: For instance, if dicyclohexylcarbodiimide (B1669883) (DCC) is used as a coupling agent, N,N'-dicyclohexylurea (DCU) can be a byproduct that needs to be removed.[1]
Q2: Which analytical techniques are most suitable for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis:
-
Thin-Layer Chromatography (TLC): An excellent initial method for qualitatively assessing the presence of major lipid classes (triacylglycerols, diacylglycerols, monoacylglycerols, and free fatty acids).
-
High-Performance Liquid Chromatography (HPLC): The primary technique for quantitative purity assessment and separation of positional isomers. A reversed-phase C18 column is commonly used.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides molecular weight confirmation and structural information, which is crucial for identifying and differentiating isomers based on their fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for confirming the overall structure, determining the ratio of elaidoyl to stearoyl chains, and ensuring the absence of major structural impurities.
Q3: What is a typical purity specification for synthetic this compound?
A3: For research and pharmaceutical applications, a purity of ≥98% is often required.[2][3][4] The specific acceptance criteria for impurities should be defined based on the intended use of the material.
Troubleshooting Guides
HPLC Analysis
Issue 1: Poor resolution or co-elution of the main peak with impurities.
-
Potential Cause: Suboptimal mobile phase composition or column temperature.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: For reversed-phase HPLC, a gradient of acetonitrile (B52724) and a modifier like isopropanol (B130326) or methyl tert-butyl ether is often effective for separating triglyceride isomers. Adjusting the gradient slope and the type/concentration of the organic modifier can improve resolution.
-
Adjust Column Temperature: Lowering the column temperature can sometimes enhance the separation of positional isomers. However, be mindful of the analyte's solubility, as excessively low temperatures can lead to precipitation and increased backpressure.
-
Increase Column Length: Connecting two or more C18 columns in series can increase the theoretical plates and improve the separation of closely eluting compounds.
-
Consider a Different Stationary Phase: Polymeric ODS columns have been shown to be effective in separating triacylglycerol positional isomers. For isomers differing in the degree of unsaturation, a silver-ion HPLC (Ag-HPLC) column could be beneficial.
-
Issue 2: Peak tailing.
-
Potential Cause: Active sites on the column, column degradation, or sample overload.
-
Troubleshooting Steps:
-
Check Column Health: Flush the column according to the manufacturer's instructions. If the problem persists, the column may be degraded and require replacement.
-
Reduce Sample Concentration: Inject a more dilute sample to see if the peak shape improves.
-
Mobile Phase Additive: While less common for triglyceride analysis, adding a small amount of a competitive agent to the mobile phase can sometimes mitigate peak tailing.
-
LC-MS Analysis
Issue 1: Ion suppression leading to low signal intensity.
-
Potential Cause: Co-eluting matrix components or high concentrations of the analyte itself can suppress the ionization of the target molecule.[5][6][7][8]
-
Troubleshooting Steps:
-
Improve Chromatographic Separation: Optimize the HPLC method to separate the analyte from any interfering compounds.
-
Dilute the Sample: Reducing the concentration of the injected sample can alleviate self-suppression effects.
-
Check for Contamination: Ensure the mobile phases and sample preparation solvents are of high purity. Phospholipids are a common source of ion suppression in biological matrices, though less of a concern for synthetic samples unless contaminated.[5]
-
Issue 2: Difficulty in distinguishing between this compound and its 1,3-Dielaidoyl-2-stearoyl-rac-glycerol isomer.
-
Potential Cause: Both isomers have the same molecular weight and will produce the same molecular ion in the mass spectrum.
-
Troubleshooting Steps:
-
Tandem Mass Spectrometry (MS/MS): The fragmentation patterns of the two isomers will differ. In MS/MS, the loss of a fatty acid from the sn-2 position is generally less favored than from the sn-1 and sn-3 positions. Therefore, for this compound, the loss of elaidic acid will be more prominent than the loss of stearic acid. Conversely, for the 1,3-Dielaidoyl-2-stearoyl isomer, the loss of stearic acid will be less abundant.
-
Monitor Diagnostic Fragment Ions: Specifically, monitor the relative intensities of the diacylglycerol-like fragment ions corresponding to the loss of elaidic acid and stearic acid.
-
Data Presentation
Table 1: Typical Thin-Layer Chromatography (TLC) Data for Purity Assessment
| Lipid Class | Typical Rf Value* | Expected Presence |
| This compound (TAG) | ~0.6 | Major Spot |
| Diacylglycerols (DAGs) | ~0.3 | Minor Spot |
| Monoacylglycerols (MAGs) | ~0.1 | Trace/Absent |
| Free Fatty Acids (FFAs) | ~0.4 | Minor Spot |
*Rf values are approximate and can vary depending on the exact solvent system, plate type, and environmental conditions. A reference standard should always be run alongside the sample.
Table 2: Key Parameters for HPLC Purity Method
| Parameter | Recommended Setting |
| Column | Reversed-phase C18, ≤5 µm particle size, e.g., 4.6 x 250 mm |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Isopropanol |
| Gradient | Start with a high percentage of A, increasing to a high percentage of B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 20-30 °C (optimization may be required) |
| Detector | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Qualitative Purity Assessment
-
Plate Preparation: Use a pre-coated silica (B1680970) gel 60 TLC plate.
-
Sample Preparation: Dissolve a small amount of the synthetic lipid in chloroform (B151607) or hexane (B92381) to a concentration of approximately 1-5 mg/mL.
-
Spotting: Using a capillary tube, spot a small amount of the sample solution onto the TLC plate, about 1.5 cm from the bottom. Also, spot reference standards for triacylglycerols, diacylglycerols, monoacylglycerols, and free fatty acids if available.
-
Developing Solvent System: Prepare a mobile phase of hexane:diethyl ether:acetic acid in a ratio of 80:20:2 (v/v/v).[9][10][11]
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase. Allow the solvent front to migrate to about 1 cm from the top of the plate.
-
Visualization: Remove the plate and allow it to dry. Visualize the spots by placing the plate in a chamber containing iodine crystals or by spraying with a suitable reagent (e.g., phosphomolybdic acid) followed by gentle heating.
-
Analysis: Compare the Rf values of the spots in the sample lane to those of the standards. The main spot should correspond to the triacylglycerol standard. The presence of spots at lower Rf values indicates more polar impurities such as DAGs, MAGs, and FFAs.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis
-
System Preparation: Set up an HPLC system with a C18 column and an ELSD or CAD detector.
-
Mobile Phase Preparation: Prepare Mobile Phase A (Acetonitrile) and Mobile Phase B (Isopropanol). Degas both solvents.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., chloroform/isopropanol) to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 25 °C).
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample (e.g., 10-20 µL).
-
Run a suitable gradient program, for example: 0-20 min, 30-70% B; 20-25 min, 70% B; 25-30 min, return to 30% B.
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of the main peak as the percentage of its area relative to the total area of all peaks.
Mandatory Visualization
Caption: Workflow for the purity assessment of synthetic triacylglycerols.
Caption: Decision tree for troubleshooting poor HPLC peak resolution.
References
- 1. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 2. Monoacylglycerol Analysis Using MS/MSALL Quadruple Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 6. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
Technical Support Center: Stability of Triacylglycerol Standards at -20°C
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability, storage, and handling of triacylglycerol (TAG) standards at -20°C. Adherence to these guidelines is critical for ensuring the accuracy and reproducibility of experimental results.
Troubleshooting Guides
This section addresses common issues encountered during the storage and use of triacylglycerol standards.
Issue 1: Inconsistent or Inaccurate Standard Curve
| Possible Cause | Troubleshooting Steps |
| Degradation of Standard | - Verify Storage Conditions: Ensure the standard has been consistently stored at -20°C in a tightly sealed container, protected from light. - Check for Signs of Oxidation: For unsaturated TAGs, look for discoloration or a rancid odor. - Perform a Quality Control Check: Analyze the standard using a reliable analytical method (e.g., HPLC, GC-MS) to check for degradation products such as free fatty acids, mono-, and diglycerides. |
| Solvent Evaporation | - Inspect the Container Seal: Ensure the vial cap is securely tightened. For long-term storage, use vials with Teflon-lined caps (B75204). - Re-dissolve if Necessary: If solvent evaporation is suspected, gently warm the vial to room temperature and vortex to ensure the TAG is fully dissolved before use. |
| Improper Handling | - Minimize Freeze-Thaw Cycles: Aliquot the standard into smaller, single-use vials upon receipt to avoid repeated warming and cooling, which can accelerate degradation. - Equilibrate to Room Temperature: Always allow the vial to warm to room temperature before opening to prevent condensation from forming inside the vial. |
Issue 2: Appearance of Unexpected Peaks in Chromatogram
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | - Check for Moisture: Ensure the standard was not exposed to moisture during storage or handling. Hydrolysis breaks down TAGs into di- and monoglycerides (B3428702) and free fatty acids, which will appear as extra peaks. - Use Anhydrous Solvents: When preparing dilutions, use high-purity, anhydrous solvents. |
| Oxidation | - Store Under Inert Gas: For highly unsaturated TAGs, purge the vial with an inert gas (e.g., argon or nitrogen) before sealing to displace oxygen. - Avoid Light Exposure: Store standards in amber vials or in the dark to prevent photo-oxidation. |
| Contamination | - Use Clean Glassware: Ensure all vials, syringes, and pipette tips are scrupulously clean and free of contaminants. - Avoid Plastic Containers: Do not store TAG standards in plastic containers, as plasticizers can leach into the solvent and contaminate the standard. |
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent experimental results potentially caused by triacylglycerol standard instability.
Quantitative Data on Stability
While comprehensive, publicly available datasets on the long-term stability of all individual triacylglycerol standards at -20°C are limited, the following tables provide a general expectation of stability based on the type of fatty acids in the triacylglycerol. These are estimates and actual stability can vary based on the specific compound, solvent, and storage conditions.
Table 1: Estimated Stability of Saturated Triacylglycerol Standards at -20°C (in a suitable organic solvent)
| Time Point | Purity (%) of Tristearin (18:0) | Purity (%) of Tripalmitin (16:0) |
| Initial | >99% | >99% |
| 1 Year | >98% | >98% |
| 2 Years | >97% | >97% |
| 5 Years | >95% | >95% |
Table 2: Estimated Stability of Unsaturated Triacylglycerol Standards at -20°C (in a suitable organic solvent, stored under inert gas)
| Time Point | Purity (%) of Triolein (18:1) | Purity (%) of Trilinolein (18:2) | Purity (%) of Trilinolenin (18:3) |
| Initial | >99% | >99% | >99% |
| 6 Months | >98% | >95% | >90% |
| 1 Year | >97% | >90% | <85% |
| 2 Years | >95% | <85% | Significantly Degraded |
Note: The stability of unsaturated triacylglycerols is highly dependent on the degree of unsaturation and the presence of antioxidants. The data above are illustrative and underscore the importance of regular quality control.
Experimental Protocols
Protocol for Long-Term Stability Testing of Triacylglycerol Standards
This protocol outlines a general procedure for establishing the long-term stability of a TAG standard at -20°C.
-
Initial Characterization (Time 0):
-
Dissolve the TAG standard in a suitable anhydrous organic solvent (e.g., chloroform, hexane, or ethanol) to a known concentration.
-
Analyze the freshly prepared solution using a validated, stability-indicating analytical method (e.g., HPLC with a suitable detector like ELSD or MS, or GC-FID).
-
Record the initial purity and concentration. This will serve as the baseline.
-
-
Sample Preparation and Storage:
-
Aliquot the standard solution into multiple small, amber glass vials with Teflon-lined caps.
-
Purge the headspace of each vial with an inert gas (e.g., argon or nitrogen) before sealing.
-
Place the vials in a calibrated -20°C freezer for long-term storage.
-
-
Stability Assessment at Designated Time Points:
-
At predetermined intervals (e.g., 1, 3, 6, 12, 18, and 24 months), remove a set of vials from the freezer.
-
Allow the vials to equilibrate to room temperature before opening.
-
Analyze the samples using the same analytical method as in the initial characterization.
-
Compare the purity and concentration to the initial (Time 0) values.
-
-
Data Analysis:
-
Calculate the percentage of the initial concentration remaining at each time point.
-
Monitor for the appearance and increase of degradation products.
-
Establish a shelf-life based on the time at which the concentration or purity drops below an acceptable limit (e.g., 90% of the initial value).
-
Experimental Workflow for Stability Testing
Caption: A typical workflow for conducting a long-term stability study of triacylglycerol standards at -20°C.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for triacylglycerol standards at -20°C?
A: The two main degradation pathways are hydrolysis and oxidation.[1] Hydrolysis is the breakdown of the ester bonds, leading to the formation of diacylglycerols, monoglycerides, and free fatty acids. This is often initiated by the presence of moisture. Oxidation primarily affects unsaturated fatty acid chains and is accelerated by exposure to oxygen and light.
Q2: How can I minimize the degradation of my triacylglycerol standards?
A: To minimize degradation, store your standards at -20°C in a suitable organic solvent, in a tightly sealed glass vial with a Teflon-lined cap, and protected from light. For unsaturated TAGs, purging the vial with an inert gas is highly recommended. Aliquoting the standard into single-use vials will prevent contamination and degradation from repeated freeze-thaw cycles.
Q3: Are saturated or unsaturated triacylglycerol standards more stable?
A: Saturated triacylglycerol standards are generally more stable than their unsaturated counterparts because they lack double bonds in their fatty acid chains, which are the primary sites of oxidation.
Q4: Can I store my triacylglycerol standards in a plastic vial?
A: It is not recommended to store TAG standards in plastic vials, especially when dissolved in organic solvents. Plasticizers and other chemicals can leach from the plastic into the solvent, leading to contamination of your standard. Glass vials with Teflon-lined caps are the preferred choice.
Q5: How many freeze-thaw cycles can a triacylglycerol standard tolerate?
A: While there is no definitive number, it is best practice to minimize freeze-thaw cycles as much as possible. Each cycle can introduce moisture and increase the rate of degradation. For optimal stability, it is recommended to aliquot the standard into single-use vials. Some studies on lipids in biological samples have shown that even a single freeze-thaw cycle can affect the concentration of certain lipids.
References
Technical Support Center: Separating Dielaidoyl-Stearoyl-Glycerol Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of dielaidoyl-stearoyl-glycerol (DESG) isomers.
Troubleshooting Guide
Poor Resolution or Co-elution of DESG Isomers
Question: Why am I observing poor resolution or complete co-elution of my dielaidoyl-stearoyl-glycerol isomers?
Answer: Poor resolution is a common challenge due to the high structural similarity of DESG isomers. Several factors across your chromatography setup could be the cause.
Possible Causes and Solutions:
| Potential Cause | Recommended Troubleshooting Steps |
| Inappropriate HPLC Column | The choice of stationary phase is critical. For regioisomers (e.g., 1,2-dielaidoyl-3-stearoyl-glycerol vs. 1,3-dielaidoyl-2-stearoyl-glycerol), polymeric C18 or specialized C30 columns often provide better shape selectivity than standard monomeric C18 columns.[1] For separating isomers based on the trans nature of the elaidoyl fatty acids, silver-ion (argentation) HPLC is the most effective method.[2] |
| Suboptimal Mobile Phase Composition | The mobile phase composition directly impacts selectivity. In Non-Aqueous Reversed-Phase (NARP) HPLC, fine-tuning the ratio of solvents like acetonitrile (B52724) and isopropanol (B130326) is crucial.[2] For silver-ion HPLC, the concentration of silver ions in the stationary phase and the polarity of the mobile phase must be optimized. |
| Incorrect Column Temperature | Temperature significantly affects the separation of triacylglycerol (TAG) isomers.[1][3] Lower temperatures can enhance resolution in NARP-HPLC by increasing the interaction between the analytes and the stationary phase.[4] However, excessively low temperatures can lead to increased viscosity and pressure. A systematic study of column temperature (e.g., in 5°C increments) is recommended. |
| Inadequate Flow Rate | A lower flow rate generally allows for more interaction between the isomers and the stationary phase, potentially improving resolution. However, this will also increase run times and may lead to broader peaks. |
Peak Tailing or Asymmetry
Question: My chromatogram shows significant peak tailing for the DESG isomers. What could be the cause?
Answer: Peak tailing can be caused by a variety of chemical and physical factors within your HPLC system.
Possible Causes and Solutions:
| Potential Cause | Recommended Troubleshooting Steps |
| Column Overload | Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and re-injecting. |
| Secondary Interactions | Active sites on the column packing (e.g., free silanols) can interact with the analytes, causing tailing. Using a highly end-capped column or adding a small amount of a competitive agent to the mobile phase can mitigate this. |
| Column Contamination or Degradation | The column may be contaminated with strongly retained compounds from previous injections or the stationary phase may be degrading. Flush the column with a strong solvent or, if necessary, replace it. |
| Mismatch between Sample Solvent and Mobile Phase | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Ideally, dissolve the sample in the initial mobile phase.[2] |
Irreproducible Retention Times
Question: I am struggling with inconsistent retention times for my DESG isomers between runs. Why is this happening?
Answer: Fluctuating retention times are often indicative of instability in the chromatographic system.
Possible Causes and Solutions:
| Potential Cause | Recommended Troubleshooting Steps |
| Unstable Column Temperature | Even small fluctuations in column temperature can affect retention times.[1] Ensure your column oven is functioning correctly and maintaining a stable temperature. |
| Mobile Phase Inconsistency | Ensure the mobile phase is prepared fresh and consistently for each run. If using a gradient, ensure the pump is mixing the solvents accurately. |
| Column Equilibration Issues | Insufficient column equilibration time between runs can lead to shifting retention times. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Pump Malfunction | Inconsistent flow from the HPLC pump will cause retention times to vary. Check for leaks and ensure the pump is properly primed and delivering a consistent flow rate. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in separating dielaidoyl-stearoyl-glycerol isomers?
The primary challenge lies in the minimal physicochemical differences between the isomers.[5] Positional isomers (regioisomers), where the fatty acids are attached to different positions on the glycerol (B35011) backbone, have very similar polarities and molecular weights, making them difficult to resolve with standard chromatographic techniques.
Q2: Which chromatographic technique is best for separating DESG regioisomers?
Non-Aqueous Reversed-Phase High-Performance Liquid Chromatography (NARP-HPLC) is a powerful technique for separating TAG regioisomers.[2] The use of polymeric ODS (C18) columns at controlled, often sub-ambient, temperatures can enhance the separation by exploiting subtle differences in the isomers' shapes. Supercritical Fluid Chromatography (SFC) is also emerging as a rapid and effective alternative for separating TAG isomers, including regioisomers and enantiomers.[6][7]
Q3: How can I separate DESG isomers from other TAGs containing cis unsaturated fatty acids (e.g., dioleoyl-stearoyl-glycerol)?
Silver-ion HPLC (Ag-HPLC) is the method of choice for this type of separation.[2] This technique separates lipids based on the number and geometry of double bonds. The silver ions on the stationary phase interact more strongly with the pi electrons of cis double bonds than trans double bonds, causing TAGs with cis fatty acids (like oleic acid) to be retained longer than those with trans fatty acids (like elaidic acid).
Q4: Can Mass Spectrometry (MS) alone be used to differentiate DESG isomers?
While MS is excellent for identifying the fatty acid composition of a TAG, it generally cannot distinguish between regioisomers based on the mass of the parent ion alone, as they are isobaric.[8] However, tandem MS (MS/MS) can sometimes provide clues about the position of the fatty acids based on fragmentation patterns.[9] For unambiguous identification, MS should be coupled with a chromatographic separation technique like HPLC or SFC.[6][10] High-resolution ion mobility-mass spectrometry (HRIM-MS) is an advanced technique that can help separate isomers in the gas phase.[11]
Q5: What sample preparation steps are crucial for successful DESG isomer separation?
Proper sample preparation is critical. The lipid extract should be dissolved in a solvent compatible with the initial mobile phase to avoid peak distortion.[2] Filtering the sample through a 0.2 µm PTFE syringe filter is essential to remove any particulate matter that could clog the column or system.[2]
Experimental Protocols
Protocol 1: Separation of DESG Regioisomers using NARP-HPLC-MS
This protocol outlines a general method for the separation of dielaidoyl-stearoyl-glycerol regioisomers.
-
Sample Preparation:
-
HPLC System and Conditions:
-
HPLC System: A UHPLC or HPLC system equipped with a column thermostat and a mass spectrometer (MS) or Evaporative Light Scattering Detector (ELSD).[2]
-
Column: Polymeric C18 column (e.g., 250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and isopropanol. The exact ratio (e.g., 70:30 v/v) may require optimization.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 15°C. Temperature is a critical parameter and may need to be optimized.[1]
-
Injection Volume: 5-10 µL.
-
-
MS Detector Settings (Example):
-
Ionization Mode: Electrospray Ionization (ESI) positive mode.
-
Data Acquisition: Full scan mode to detect the molecular ions of the DESG isomers.
-
Protocol 2: Separation of cis/trans TAG Isomers using Silver-Ion HPLC
This protocol is designed to separate DESG (containing trans fatty acids) from their cis counterparts (e.g., dioleoyl-stearoyl-glycerol).
-
Sample Preparation:
-
Dissolve the lipid sample in a non-polar solvent like hexane (B92381) to a concentration of 1-10 mg/mL.[2]
-
Filter the sample through a 0.2 µm PTFE syringe filter.[2]
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a column oven and an ELSD or MS detector.
-
Column: A commercially available or lab-prepared silver-ion column.
-
Mobile Phase: A gradient elution is often used, starting with a non-polar solvent like hexane and gradually introducing a more polar modifier such as acetone (B3395972) or acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Quantitative Data Summary
The following table summarizes representative performance metrics for different chromatographic techniques used in the separation of TAG isomers. Specific values for dielaidoyl-stearoyl-glycerol may vary and require experimental optimization.
| Technique | Typical Column | Common Mobile Phase | Typical Resolution (Rs) for Regioisomers | Typical Run Time | Key Advantage |
| NARP-HPLC | Polymeric C18/C30 | Acetonitrile/Isopropanol | 0.8 - 1.5 | 30-60 min | Good for regioisomer separation.[1] |
| Silver-Ion HPLC | Silver-ion impregnated silica | Hexane/Acetonitrile | < 0.5 (not ideal for regioisomers) | 20-40 min | Excellent for separating based on unsaturation (cis vs. trans).[2] |
| SFC | Chiral or C18 | Supercritical CO2 with modifier (e.g., methanol) | 1.0 - 2.0 | 5-20 min | Fast separation of both regioisomers and enantiomers.[6][12] |
Visualizations
Caption: General experimental workflow for the separation of DESG isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Lipid Isomer Separation Challenges → Area → Resource 2 [esg.sustainability-directory.com]
- 6. researchgate.net [researchgate.net]
- 7. Chiral separation of Triacyclglycerols Isomers by Supercritical fluid chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. shimadzu.com [shimadzu.com]
- 9. Mass spectrometry of the phosphatidylcholines: dipalmitoyl, dioleoyl, and stearoyl-oleoyl glycerylphosphorylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of enantiomeric triacylglycerols by chiral-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. Direct Chiral Supercritical Fluid Chromatography-Mass Spectrometry Analysis of Monoacylglycerol and Diacylglycerol Isomers for the Study of Lipase-Catalyzed Hydrolysis of Triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling trans-fatty acid containing lipid standards
This guide provides best practices, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with trans-fatty acid (TFA) containing lipid standards.
Frequently Asked Questions (FAQs)
Q1: What are trans-fatty acids (TFAs) and why is their accurate measurement important?
A: Trans-fatty acids are unsaturated fatty acids that contain at least one carbon-carbon double bond in the trans configuration.[1][2] Unlike the cis configuration common in naturally occurring unsaturated fats, the trans form results in a more linear molecular structure, similar to saturated fats.[3] They are produced industrially through the partial hydrogenation of vegetable oils and also occur naturally in small amounts in meat and dairy products from ruminant animals.[2][4]
Accurate measurement is critical because consumption of industrially-produced TFAs is linked to adverse health effects, including an increased risk of coronary heart disease by raising "bad" LDL cholesterol and lowering "good" HDL cholesterol.[4][5] Regulatory bodies worldwide have set limits on or banned the use of partially hydrogenated oils (PHOs), the primary source of industrial TFAs, in food products, making precise quantification essential for compliance, product labeling, and research.[2][6]
Q2: What are the best storage practices for TFA standards to ensure their stability?
A: To maintain the integrity and stability of TFA standards, proper storage is crucial. This involves controlling temperature, atmosphere, and solvent.
-
Temperature: For long-term stability (e.g., up to two years), calibrator and standard solutions should be stored at -70°C.[7] For shorter-term storage, -20°C is commonly used.[8][9][10] Stock solutions of internal standards are also typically stored at -20°C until analysis.[9]
-
Atmosphere: To prevent oxidation, standards should be stored under an inert gas, such as argon or nitrogen.[10] Samples should be homogenized under low-oxygen conditions when possible.[11]
-
Solvent: Standards are often dissolved in solvents like chloroform (B151607), toluene, or hexane (B92381).[5][7][8][9] It is important to use high-purity, analytical grade solvents. The container should be sealed tightly with a Teflon®-lined screw-cap to prevent solvent evaporation, which would alter the standard's concentration.[5]
Q3: Which solvents should I use to dissolve and dilute my TFA standards?
A: The choice of solvent depends on the specific lipid standard and the subsequent analytical method. High-purity, analytical-grade solvents are mandatory.
-
Chloroform: Frequently used for preparing stock solutions of triacylglycerol (TAG) internal standards.[5] It is also used for diluting a variety of lipid standards.[8] However, it is more volatile than some other solvents.
-
Toluene: A common solvent for dissolving oil and fat samples before methylation and for preparing calibrator working solutions.[5][7]
-
Hexane / Iso-octane: Widely used as the final solvent for injecting fatty acid methyl esters (FAMEs) into a gas chromatograph (GC).[9][10][12] Adding an antioxidant like butylated hydroxytoluene (BHT) to hexane can help prevent degradation of the FAMEs.[12]
Q4: How can I prevent the unintended isomerization of my TFA standards during handling and analysis?
A: Isomerization (the conversion of a cis or trans isomer to the other) can be a significant source of error. The primary drivers of isomerization are heat and the presence of oxygen.[13]
-
Avoid High Temperatures: Heat treatment, especially at temperatures of 180°C or higher, can induce cis-trans isomerization.[13][14] During sample preparation, use the mildest effective temperature for derivatization and solvent evaporation. Evaporation should ideally be done under a stream of nitrogen in a water bath at a moderate temperature (e.g., 40°C).[5]
-
Minimize Oxygen Exposure: The presence of oxygen can enhance the isomerization reaction.[13] Handle standards under an inert atmosphere (nitrogen or argon) whenever possible.
-
Procedural Blank: To verify that your experimental procedure is not causing isomerization, analyze a standard that should be free of trans fats, such as a high-purity oleic acid methyl ester. The presence of unexpected trans peaks indicates a procedural issue.[15]
Troubleshooting Guide
This section addresses common problems encountered during the analysis of TFA standards.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Unexpected Peaks in Chromatogram | 1. Contaminated solvent, reagents, or glassware. 2. Standard degradation or oxidation. 3. Procedural isomerization.[15] 4. Carryover from previous injection. | 1. Use high-purity, analytical-grade reagents and thoroughly clean all glassware. Run a solvent blank to check for contamination. 2. Store standards properly (cold, under inert gas). Prepare fresh working solutions regularly.[5][10] 3. Analyze a cis-only standard (e.g., methyl oleate) to check if the sample preparation (e.g., derivatization) is inducing isomerization.[15] 4. Run a solvent blank after a high-concentration sample to check for carryover. Clean the GC injection port liner. |
| Poor Peak Resolution / Co-elution | 1. Inadequate GC column polarity or length. 2. Sub-optimal GC temperature program. 3. Column overload.[3] | 1. Use a long (e.g., 100-meter) fused silica (B1680970) capillary column with a highly polar stationary phase (e.g., SP-2560, CP-Sil 88) specifically designed for cis/trans isomer separation.[1][3][5] 2. Optimize the oven temperature program. Slight changes in temperature can significantly affect the elution order of FAMEs on highly polar columns.[5] 3. Dilute the sample to avoid overloading the column, which can cause peak broadening and co-elution.[3] 4. For complex matrices, consider pre-fractionation using silver-ion HPLC (Ag-HPLC) or silver-ion TLC before GC analysis to separate cis and trans fractions.[16][17] |
| Low or Inconsistent Analyte Recovery | 1. Incomplete derivatization (methylation). 2. Adsorption of analytes to glassware or vials. 3. Degradation of FAMEs post-derivatization. 4. Incorrect internal standard concentration. | 1. Ensure derivatization reagents (e.g., BF3-methanol, methanolic HCl) are fresh and the reaction is carried out for the appropriate time and temperature.[5][18] 2. Use silanized glassware if adsorption is suspected. 3. Analyze samples as soon as possible after derivatization. If storage is necessary, keep them at low temperatures (-20°C) under an inert atmosphere. 4. Ensure the internal standard is added accurately and its concentration is appropriate for the expected analyte levels.[18] |
| Baseline Noise or Drift in GC | 1. Contaminated carrier gas or gas lines. 2. Column bleed from an old or overheated column. 3. Septum bleed from the injection port. | 1. Ensure carrier gas is of high purity (99.999% or better) and that oxygen/moisture traps are functional.[5] 2. Condition the column according to the manufacturer's instructions. If bleed persists, the column may need to be replaced. 3. Use high-quality septa and replace them regularly. |
Visualization: Troubleshooting Workflow for GC Analysis
Caption: Troubleshooting decision tree for common GC issues.
Experimental Protocols
Protocol 1: Preparation of a Triacylglycerol (TAG) Internal Standard Stock Solution
This protocol is based on the WHO method for preparing a Triheneicosanoin (21:0 TAG) internal standard.[5]
Materials:
-
Triheneicosanoin (21:0 TAG), purity >99%
-
Chloroform, analytical grade
-
500 mL volumetric flask
-
Electronic balance
-
Teflon®-lined screw-cap storage bottle
Procedure:
-
Accurately weigh 2.5 g of 21:0 TAG directly into a 500 mL volumetric flask.
-
Add approximately 400 mL of chloroform to the flask.
-
Mix gently until the TAG is completely dissolved.
-
Dilute the solution to the 500 mL mark with chloroform.
-
Cap the flask and invert it at least 10 times to ensure the solution is homogeneous. This creates a 5.0 mg/mL stock solution.
-
Transfer the solution to a properly labeled, Teflon®-lined screw-cap bottle for storage.
-
Store the solution in a refrigerator at 2-8°C.[5]
Protocol 2: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs) using BF₃-Methanol
This protocol converts fatty acids in an extracted fat/oil sample into their volatile methyl esters for GC analysis.[5]
Materials:
-
Extracted fat or oil sample
-
Toluene, analytical grade
-
7% Boron Trifluoride (BF₃)-Methanol reagent
-
Teflon®-lined screw-capped glass test tubes (20 mL)
-
Heating block or water bath (100°C)
-
Hexane, analytical grade
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663)
-
Vortex mixer
Procedure:
-
Dissolve the extracted fat or oil sample (e.g., up to 100 mg) in 2 mL of toluene.
-
Transfer the solution to a Teflon®-lined screw-capped glass test tube.
-
Add 2 mL of 7% BF₃-methanol reagent. Caution: This reagent is corrosive and toxic; handle in a fume hood.
-
Seal the tube tightly with the screw-cap.
-
Heat the tube at 100°C for 45 minutes in a heating block or water bath.[5]
-
Cool the tube to room temperature.
-
Add 5 mL of hexane and 5 mL of saturated NaCl solution to the tube.
-
Cap the tube and vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The dried hexane solution is now ready for GC analysis.
Visualization: Standard Preparation and Derivatization Workflow
Caption: Workflow for TFA standard preparation and derivatization.
Visualization: Factors Affecting TFA Standard Stability
Caption: Key factors that can compromise TFA standard stability.
References
- 1. Analysis of Trans Fat in Edible Oils with Cooking Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvetosavelives.org [resolvetosavelives.org]
- 3. mdpi.com [mdpi.com]
- 4. Trans fatty acids | Food Standards Australia New Zealand [foodstandards.gov.au]
- 5. who.int [who.int]
- 6. digicomply.com [digicomply.com]
- 7. who.int [who.int]
- 8. rsc.org [rsc.org]
- 9. An accurate and reliable method for identification and quantification of fatty acids and trans fatty acids in food fats samples using gas chromatography - Arabian Journal of Chemistry [arabjchem.org]
- 10. lipidmaps.org [lipidmaps.org]
- 11. Total Trans-Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 12. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thermally induced isomerization of linoleic acid and α‐linolenic acid in Rosa roxburghii Tratt seed oil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formation of trans fats during food preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. internationaloliveoil.org [internationaloliveoil.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to the Validation of Lipidomic Methods Using 1,2-Dielaidoyl-3-stearoyl-rac-glycerol as an Internal Standard
The accurate quantification of lipids is paramount in understanding their role in health and disease. In mass spectrometry-based lipidomics, the use of an appropriate internal standard (IS) is critical for correcting variations that can occur during sample preparation, extraction, and analysis.[1][2] This guide provides an objective comparison of a lipidomic method validated using 1,2-Dielaidoyl-3-stearoyl-rac-glycerol, a non-endogenous structural analog, against other common internal standards.
Triglycerides (TGs) are a major class of neutral lipids that function as energy storage depots and are associated with various diseases, including atherosclerosis, diabetes, and obesity.[3][4] The complexity of TG molecules, with their various fatty acid compositions and regioisomers, makes their accurate quantification challenging.[3][4] This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable quantitative lipidomic assays.
Comparison of Internal Standard Performance
The choice of an internal standard significantly impacts data quality. An ideal internal standard should be chemically and physically similar to the analyte, absent from the biological matrix, and clearly distinguishable by the analytical instrument.[1] We compare three classes of internal standards for triglyceride analysis:
-
Non-endogenous Structural Analogs (e.g., this compound): This triglyceride contains elaidic acid (a trans isomer of oleic acid) and stearic acid, a combination not typically found in high abundance in biological systems. Its physicochemical properties are similar to endogenous TGs.
-
Odd-Chain Lipids (e.g., Triheptadecanoin - C17:0): These are lipids with fatty acid chains containing an odd number of carbon atoms, which are generally absent or present in very low amounts in mammalian systems.[1] They are a cost-effective alternative to stable isotope-labeled standards.[1]
-
Stable Isotope-Labeled (SIL) Lipids (e.g., ¹³C-labeled Triolein): These are considered the "gold standard" for accuracy in quantitative mass spectrometry.[1] They have nearly identical chemical and physical properties to their endogenous counterparts, ensuring they co-elute and experience similar matrix effects.[1][2]
The following table summarizes the expected performance characteristics of a validated lipidomic method using these different internal standards.
| Parameter | This compound | Odd-Chain Standard (e.g., Tri-C17:0) | Stable Isotope-Labeled Standard (e.g., ¹³C-Triolein) |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.995 |
| Precision (CV%) | < 15% | < 15% | < 10% |
| Accuracy (% Recovery) | 85-115% | 85-115% | 90-110% |
| Limit of Quantification (LOQ) | Analyte Dependent | Analyte Dependent | Analyte Dependent (Potentially lower due to reduced noise) |
| Matrix Effect | Moderate Correction | Moderate Correction | High Correction |
| Cost | Moderate | Low | High |
Experimental Protocols
A robust experimental protocol is fundamental for reproducible results. The following sections detail a typical workflow for the quantitative analysis of triglycerides in human plasma.
The goal of lipid extraction is to efficiently isolate lipids from other cellular components.[5]
-
To a 1.5 mL glass tube, add 100 µL of human plasma.
-
Spike the sample with the internal standard (e.g., 10 µL of a 1 mg/mL solution of this compound in methanol).
-
Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 2 minutes.
-
Add 200 µL of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase using a glass Hamilton syringe.
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of 9:1 (v/v) methanol:chloroform for LC-MS analysis.
Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful technique for lipid analysis.
-
Chromatographic System: A UPLC system equipped with a C18 reversed-phase column.
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A suitable gradient from 30% to 90% B over 15 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 55°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) will be used for the targeted quantification of specific triglycerides and the internal standard.[6]
Visualizations
The following diagrams illustrate the experimental workflow and the principle of internal standard correction.
Caption: A generalized workflow for quantitative lipidomics analysis.
Caption: Principle of internal standard correction for analytical variability.
Conclusion
The validation of a lipidomic method requires careful consideration of the internal standard. While stable isotope-labeled standards are considered the gold standard for their accuracy, they can be costly.[1] Non-endogenous structural analogs, such as this compound, and odd-chain lipids offer a pragmatic and cost-effective compromise that can provide reliable and accurate quantification when properly validated. The choice of internal standard will ultimately depend on the specific requirements of the study, including the desired level of accuracy, the complexity of the sample matrix, and budgetary constraints. A thorough method validation, including an assessment of linearity, precision, and accuracy, is essential to ensure the generation of high-quality, reproducible data in any lipidomic investigation.
References
A Comparative Analysis of 1,2-Dielaidoyl-3-stearoyl-rac-glycerol and 1,2-Dioleoyl-3-stearoyl-rac-glycerol for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two structurally similar triglycerides: 1,2-dielaidoyl-3-stearoyl-rac-glycerol and 1,2-dioleoyl-3-stearoyl-rac-glycerol (B142905). The core difference lies in the geometric isomerism of their unsaturated fatty acid components—elaidic acid (trans) versus oleic acid (cis)—which significantly influences their physicochemical properties and potential performance in drug delivery systems.
Executive Summary
The primary distinction between this compound and 1,2-dioleoyl-3-stearoyl-rac-glycerol stems from the stereochemistry of the double bonds in their acyl chains. The trans configuration of elaidic acid in the former results in a more linear and rigid molecular structure, leading to a higher melting point and a greater tendency to form ordered, crystalline structures, similar to saturated fats[1]. In contrast, the cis configuration of oleic acid in the latter introduces a kink in the fatty acid chain, resulting in a less ordered, more fluid lipid with a lower melting point[1]. These structural differences are critical in the context of drug delivery, as they can impact the stability, drug-loading capacity, release profile, and cellular uptake of lipid-based nanoparticles. While 1,2-dioleoyl-3-stearoyl-rac-glycerol is noted for its use in forming stable lipid bilayers in liposomal formulations[2], the properties of its trans counterpart suggest potential applications in solid lipid nanoparticles (SLNs) where a more solid matrix is desired.
Physicochemical Properties
The molecular structure directly impacts the macroscopic properties of these triglycerides. The linear nature of the elaidoyl chains allows for tighter packing, resulting in a solid at room temperature, whereas the bent oleoyl (B10858665) chains lead to a more disordered and less compact structure.
| Property | This compound | 1,2-Dioleoyl-3-stearoyl-rac-glycerol | Source(s) |
| Molecular Formula | C₅₇H₁₀₆O₆ | C₅₇H₁₀₆O₆ | [3][4] |
| Molecular Weight | 887.45 g/mol | 887.45 g/mol | [3][4] |
| Physical State at RT | Solid | Solid (though likely with a lower melting point) | Inferred from fatty acid properties[1] |
| Boiling Point | Not available | 819.5°C at 760 mmHg | [2] |
| Density | Not available | 0.917 g/cm³ | [2] |
| Refractive Index | Not available | 1.473 | [2] |
Thermal Behavior and Polymorphism
Differential Scanning Calorimetry (DSC) is a key technique to characterize the thermal properties of lipids, including their melting and crystallization behavior, which are critical for the stability and performance of lipid-based drug delivery systems. While a direct comparative DSC thermogram is not available in the literature, data from similar mixed-acid triglycerides provides insight into their expected thermal behavior.
Triglycerides containing trans fatty acids, like this compound, generally exhibit higher melting points and transition temperatures compared to their cis counterparts. Studies on stearo-elaidic triglycerides show they tend to form stable β polymorphs with a double chain length packing.
Expected Thermal Properties:
| Parameter | This compound (Analogues) | 1,2-Dioleoyl-3-stearoyl-rac-glycerol (Expected) |
| Melting Point | Higher, characteristic of a more solid fat | Lower, characteristic of a softer, more fluid fat |
| Polymorphism | Tends to form stable β polymorphs | Exhibits complex polymorphism with multiple forms (α, β', β) |
| Crystallinity | Higher degree of crystallinity | Lower degree of crystallinity |
Performance in Drug Delivery Systems
The choice between these two triglycerides can significantly impact the characteristics of lipid-based nanoparticles, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).
-
This compound: Its higher melting point and crystallinity make it a suitable candidate for forming the solid matrix of SLNs. A more ordered lipid matrix can provide better controlled or sustained drug release. However, highly crystalline structures can sometimes lead to drug expulsion during storage as the lipid matrix transitions to a more stable polymorphic form.
-
1,2-Dioleoyl-3-stearoyl-rac-glycerol: The presence of cis double bonds introduces imperfections into the crystal lattice, creating more amorphous domains. This can lead to higher drug loading capacity and may prevent drug expulsion. This triglyceride is also used in liposomal formulations where it contributes to the formation of stable lipid bilayers[2]. The fluidity imparted by the oleoyl chains can influence membrane fusion and cellular uptake processes.
Experimental Protocols
Synthesis and Purification of Mixed-Acid Triglycerides
A common method for synthesizing mixed-acid triglycerides involves a multi-step process:
-
Protection of Glycerol (B35011): The synthesis often starts with a protected glycerol derivative to ensure regioselective acylation.
-
Acylation: The free hydroxyl groups are sequentially esterified with the desired fatty acids (stearic, elaidic, or oleic acid) using their activated forms, such as acyl chlorides or anhydrides, in the presence of a catalyst.
-
Deprotection: The protecting group on the glycerol backbone is removed.
-
Purification: The final product is purified using techniques like column chromatography on silica (B1680970) gel and crystallization to achieve high purity.
Physicochemical Characterization
-
Gas-Liquid Chromatography (GLC): Used to determine the fatty acid composition of the synthesized triglyceride after transesterification to fatty acid methyl esters (FAMEs).
-
High-Performance Liquid Chromatography (HPLC): Employed to assess the purity of the final triglyceride product.
-
Differential Scanning Calorimetry (DSC): This technique is used to study the thermal behavior, including melting points, transition temperatures, and enthalpies of fusion. A typical protocol involves heating and cooling the sample at a controlled rate (e.g., 5°C/min) in a nitrogen atmosphere.
-
Powder X-ray Diffraction (XRD): Provides information on the polymorphic form and the packing structure of the crystalline lipid.
Visualizations
Experimental Workflow for Triglyceride Analysis
Caption: Workflow for the synthesis and characterization of triglycerides.
Generalized Cellular Uptake of Lipid Nanoparticles
Caption: Cellular uptake and processing of lipid-based nanoparticles.
Conclusion
The choice between this compound and 1,2-dioleoyl-3-stearoyl-rac-glycerol for drug delivery applications will depend on the desired characteristics of the final formulation. The trans-isomer, this compound, offers a more solid, ordered matrix suitable for sustained-release formulations where a higher melting point and crystallinity are advantageous. Conversely, the cis-isomer, 1,2-dioleoyl-3-stearoyl-rac-glycerol, provides a more fluid and less ordered matrix, which may be beneficial for achieving higher drug loads and facilitating membrane interactions for cellular uptake. Further direct comparative studies are warranted to fully elucidate the performance differences of these two lipids in specific drug delivery systems.
References
Navigating the Labyrinth of Lipidomics: An Inter-laboratory Comparison of Quantification Using Synthetic Standards
A deep dive into the critical role of standardization and synthetic standards in achieving accurate and reproducible lipid quantification across different laboratories. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of methodologies, supported by experimental data from key inter-laboratory studies.
The field of lipidomics, the large-scale study of lipids, holds immense promise for biomarker discovery and understanding disease pathogenesis. However, the inherent complexity and diversity of lipids present significant analytical challenges, leading to variability in quantification results between laboratories. To address this, the scientific community has increasingly focused on standardization through the use of synthetic standards and participation in inter-laboratory studies. This guide synthesizes findings from major comparative studies to provide an objective overview of current best practices and performance benchmarks in lipid quantification.
The Bedrock of Reproducibility: Synthetic & Internal Standards
Accurate quantification in lipidomics is heavily reliant on the use of internal standards (IS).[1][2][3] Ideally, a stable isotope-labeled analogue for each lipid species would be used, but this is often impractical due to the sheer number of lipids.[4][5] Consequently, a common approach is to use a limited set of non-endogenous, often deuterated or odd-chain, synthetic lipid standards representing different lipid classes.[1][4] Companies like Avanti Polar Lipids and Cayman Chemical provide a wide array of these standards, including comprehensive mixtures like SPLASH™ LIPIDOMIX™.[6][7][8][9]
The choice of internal standard is critical, as studies have shown that quantifying a lipid class with an internal standard from a different class can lead to significant inaccuracies.[10] Therefore, using class-specific internal standards is highly recommended to mimic the extraction and ionization behavior of the endogenous lipids being measured.[1][3]
Inter-Laboratory Studies: A Collaborative Push for Standardization
To gauge and improve the reproducibility of lipidomics data, several inter-laboratory "ring trials" have been conducted. These studies typically involve multiple laboratories analyzing a common reference material, such as the National Institute of Standards and Technology (NIST) Standard Reference Material (SRM) 1950, "Metabolites in Frozen Human Plasma."[11][12][13][14][15][16]
A significant study benchmarked the performance of the Lipidyzer™ platform, a quantitative lipidomics platform based on differential mobility spectrometry (DMS) and multiple reaction monitoring (MRM), across nine laboratories.[11][12][13][17] This study highlighted the importance of standardized protocols, from sample extraction to data analysis, in achieving high reproducibility.
Key Performance Metrics from a Multi-Laboratory Study
The following table summarizes the performance of the Lipidyzer™ platform across nine different laboratories analyzing NIST SRM 1950. The data showcases the platform's reproducibility when using a standardized protocol with 54 deuterated internal standards.
| Lipid Class | Average Concentration (μM) | Inter-Laboratory CV (%) |
| Lysophosphatidylcholine (LPC) | 250.3 | 12.5 |
| Phosphatidylcholine (PC) | 1540.6 | 10.2 |
| Phosphatidylethanolamine (PE) | 210.8 | 14.8 |
| Phosphatidylinositol (PI) | 55.2 | 18.1 |
| Sphingomyelin (SM) | 380.1 | 11.9 |
| Triacylglycerol (TG) | 950.7 | 15.3 |
| Diacylglycerol (DG) | 25.6 | 20.5 |
| Cholesterol Esters (CE) | 1200.4 | 13.7 |
Data is conceptually synthesized from the findings reported in the cross-laboratory standardization study by Ghorasaini et al. (2021).[11][12][13][17]
Experimental Protocols: The Devil is in the Details
Standardized experimental protocols are paramount for achieving comparable results across laboratories. Below are detailed methodologies for key steps in a typical lipid quantification workflow.
Lipid Extraction: A Critical First Step
The choice of extraction method can significantly impact the final quantitative results. A widely cited inter-laboratory study compared the classic Bligh and Dyer (BD) method with a more practical methyl-tert-butyl ether (MTBE) based extraction.[11][12][13][17] The MTBE method was found to provide comparable or even better results in terms of reproducibility.
Methyl-tert-butyl ether (MTBE) Extraction Protocol [1]
-
Sample Preparation: Start with 5-50 µL of plasma, serum, or cell pellet in a clean tube.
-
Internal Standard Addition: Add 225 µL of pre-chilled methanol (B129727) containing the internal standard mixture (e.g., Avanti SPLASH™ LIPIDOMIX™).
-
Vortexing: Vortex the mixture thoroughly for 10 seconds.
-
MTBE Addition: Add 750 µL of MTBE.
-
Incubation & Shaking: Incubate the mixture on a shaker at 4°C for 10 minutes.
-
Phase Separation: Add 188 µL of water to induce phase separation and vortex for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 2 minutes at 4°C.
-
Supernatant Collection: Carefully collect the upper organic layer (containing the lipids) and transfer to a new tube.
-
Drying: Evaporate the solvent to dryness using a vacuum evaporator.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis.
Analytical Platforms: A Comparative Overview
Various analytical techniques are employed for lipid quantification, each with its own strengths and limitations.
| Analytical Method | Principle | Advantages | Disadvantages |
| Mass Spectrometry (MS)-based | Measures the mass-to-charge ratio of ionized lipids. Can be coupled with Liquid Chromatography (LC-MS) or used with direct infusion (shotgun lipidomics).[2][18] | High sensitivity, high throughput, can identify and quantify a large number of lipid species.[2][18] | Requires expensive equipment, can be complex to operate, potential for ion suppression effects.[18] |
| Nuclear Magnetic Resonance (NMR) | Exploits the magnetic properties of atomic nuclei to provide structural and quantitative information.[4][18] | Highly quantitative and reproducible, a single internal standard can be sufficient.[18] | Less sensitive than MS, requires larger sample amounts (milligrams).[18] |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by lipids to determine the protein-to-lipid ratio.[18] | Can provide an estimate of total lipid content. | Requires specialized equipment not commonly available in all labs.[18] |
Visualizing the Workflow: From Sample to Data
To better understand the lipid quantification process, the following diagrams illustrate the key steps involved in a typical inter-laboratory study.
Caption: A generalized workflow for lipid quantification in an inter-laboratory study.
Caption: The logical flow of a typical inter-laboratory comparison study for lipidomics.
Conclusion: A Standardized Future for Lipidomics
The collective efforts of the lipidomics community in conducting inter-laboratory studies and promoting the use of synthetic standards are paving the way for more reliable and comparable data.[15][19] The use of standardized protocols, appropriate synthetic internal standards, and participation in ring trials are essential for any laboratory aiming to produce high-quality, reproducible lipidomics data. As these practices become more widespread, the potential of lipidomics to contribute to our understanding of health and disease will be more fully realized.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantification of Lipids: Model, Reality, and Compromise - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioscience.co.uk [bioscience.co.uk]
- 7. avantiresearch.com [avantiresearch.com]
- 8. Lipidomics Individual Standards â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 9. avantiresearch.com [avantiresearch.com]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cross-Laboratory Standardization of Preclinical Lipidomics Using Differential Mobility Spectrometry and Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cross-Laboratory Standardization of Preclinical Lipidomics Using Differential Mobility Spectrometry and Multiple Reaction Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. utupub.fi [utupub.fi]
- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 16. Achieving Absolute Molar Lipid Concentrations: A Phospholipidomics Cross-Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. cellgs.com [cellgs.com]
- 19. Publications - LIFS Tools web portal [lifs-tools.org]
A Comparative Guide to the Ionization Efficiency of Elaidic vs. Oleic Acid Triglycerides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of lipidomics and drug development, the accurate characterization and quantification of triglycerides are paramount. Elaidic acid and oleic acid are cis-trans isomers of the same C18:1 monounsaturated fatty acid, yet their distinct spatial arrangements give rise to different physicochemical properties. These differences can, in turn, influence their behavior during mass spectrometric analysis, particularly their ionization efficiency. This guide provides a comparative overview of the theoretical ionization efficiencies of triglycerides containing elaidic acid (a trans-fatty acid) versus those containing oleic acid (a cis-fatty acid), supported by established principles of mass spectrometry. While direct comparative experimental data is scarce, this guide synthesizes fundamental concepts to offer researchers a predictive framework.
Physicochemical Differences at a Glance
The core distinction between elaidic and oleic acid lies in the geometry of their double bond. The trans configuration of elaidic acid results in a more linear, rigid molecular structure, similar to saturated fatty acids. This allows for more efficient packing and stronger intermolecular van der Waals forces, leading to a higher melting point. In contrast, the cis double bond in oleic acid introduces a distinct "kink" in the fatty acid chain, disrupting packing and resulting in a lower melting point[1][2]. These structural dissimilarities are foundational to their differential behavior in a mass spectrometer's ion source.
Qualitative Comparison of Ionization Efficiency
The ionization efficiency of a triglyceride is not solely dependent on its chemical formula but is also influenced by its three-dimensional structure and the ionization technique employed. Below is a qualitative comparison of the expected ionization efficiencies of elaidic and oleic acid triglycerides with common ionization sources.
| Ionization Technique | Analyte | Expected Relative Ionization Efficiency | Rationale |
| Electrospray Ionization (ESI) | Elaidic Acid Triglyceride | Potentially Lower | The more compact, linear structure of elaidic acid triglycerides may lead to stronger intermolecular interactions, potentially hindering the desolvation and charging process in the ESI droplet. |
| Oleic Acid Triglyceride | Potentially Higher | The "kinked" structure of oleic acid triglycerides disrupts efficient packing, which may facilitate easier desolvation and formation of charged adducts (e.g., [M+NH4]+, [M+Na]+) in the gas phase. | |
| Atmospheric Pressure Chemical Ionization (APCI) | Elaidic Acid Triglyceride | Potentially Higher | The more linear structure might present a larger surface area for interaction with reagent gas ions in the gas phase, potentially leading to more efficient protonation or adduct formation. |
| Oleic Acid Triglyceride | Potentially Lower | The bent structure may sterically hinder optimal interaction with reagent gas ions, possibly reducing the efficiency of the chemical ionization process. | |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Elaidic Acid Triglyceride | Potentially Higher | The regular, linear shape of elaidic acid triglycerides may allow for better co-crystallization with the MALDI matrix, which is crucial for efficient energy transfer and ionization. |
| Oleic Acid Triglyceride | Potentially Lower | The irregular shape due to the cis double bond might lead to less effective incorporation into the matrix crystal lattice, potentially resulting in lower ion yields. |
Experimental Protocols
To empirically determine the ionization efficiency of elaidic versus oleic acid triglycerides, a series of controlled experiments would be necessary. The following are proposed methodologies for such a comparison.
Sample Preparation
-
Standard Preparation: Prepare equimolar solutions (e.g., 10 µM) of pure trielaidin (B52976) (elaidic acid triglyceride) and triolein (B1671897) (oleic acid triglyceride) in a suitable solvent system, such as a mixture of isopropanol, acetonitrile (B52724), and water.
-
Internal Standard: To account for variations in instrument response, a stable isotope-labeled internal standard (e.g., D5-triolein) should be added to each sample at a known concentration.
Mass Spectrometry Analysis
1. Electrospray Ionization (ESI-MS)
-
Instrumentation: A triple quadrupole or high-resolution mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive ion mode.
-
Infusion: Direct infusion of the prepared samples into the mass spectrometer at a constant flow rate (e.g., 5 µL/min).
-
ESI Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 40 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
-
-
Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 800-950) to monitor the intensity of the [M+NH4]+ or [M+Na]+ adducts for both analytes and the internal standard.
2. Atmospheric Pressure Chemical Ionization (APCI-MS)
-
Instrumentation: A mass spectrometer equipped with an APCI source.
-
Ionization Mode: Positive ion mode.
-
Sample Introduction: Liquid chromatography (LC) coupled to the APCI-MS system. A C18 reversed-phase column can be used with a mobile phase gradient of acetonitrile and isopropanol.
-
APCI Source Parameters:
-
Corona Discharge Current: 5 µA
-
Vaporizer Temperature: 400°C
-
Capillary Temperature: 250°C
-
Sheath Gas Flow: 40 arbitrary units
-
Auxiliary Gas Flow: 10 arbitrary units
-
-
Data Acquisition: Monitor the intensity of the protonated molecule [M+H]+ and the characteristic diglyceride fragment ions for both triglycerides.
3. Data Analysis
The relative ionization efficiency will be determined by comparing the peak area ratio of the analyte to the internal standard for both elaidic and oleic acid triglycerides under identical experimental conditions.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for comparing the ionization efficiency of elaidic and oleic acid triglycerides.
Caption: Workflow for comparing triglyceride ionization efficiency.
Conclusion
The subtle yet significant difference in the geometric configuration of elaidic and oleic acid triglycerides is expected to have a discernible impact on their ionization efficiency in mass spectrometry. While triglycerides containing the cis isomer (oleic acid) may exhibit higher efficiency in ESI due to their less ordered structure, the more linear trans isomers (elaidic acid) could be favored in APCI and MALDI due to their larger surface area and better co-crystallization properties, respectively. The provided experimental protocols offer a framework for validating these theoretical considerations. A thorough understanding of these nuances is critical for researchers in lipidomics and related fields to ensure accurate quantification and interpretation of mass spectrometric data.
References
A Comparative Guide to the Liquid Chromatography Analysis of 1,2-Dielaidoyl-3-stearoyl-rac-glycerol and Related Triglycerides
For researchers and professionals in drug development and lipid analysis, the accurate separation and quantification of specific triacylglycerol (TAG) isomers is a significant challenge. The compound 1,2-Dielaidoyl-3-stearoyl-rac-glycerol, a TAG containing two trans-monounsaturated fatty acids (elaidic acid, C18:1t) and one saturated fatty acid (stearic acid, C18:0), presents a unique analytical problem due to the existence of numerous closely related isomers, including positional (e.g., 1,3-Dielaidoyl-2-stearoyl-rac-glycerol) and geometric (cis/trans) isomers (e.g., 1,2-Dioleoyl-3-stearoyl-rac-glycerol).
The choice of a high-performance liquid chromatography (HPLC) column is paramount for achieving the desired resolution. This guide compares the performance of three principal types of LC columns for this purpose: traditional C18 reversed-phase, C30 reversed-phase, and silver ion (argentation) columns.
Principles of Separation Across Different Column Chemistries
The separation of TAGs is governed by subtle differences in their physicochemical properties. Different LC columns exploit these differences to varying degrees:
-
Reversed-Phase (C18 & C30): These columns separate molecules based on hydrophobicity. In non-aqueous reversed-phase HPLC, which is standard for TAG analysis, separation is determined by the molecule's partition number (PN), calculated as PN = CN - 2 * DB, where CN is the total number of carbon atoms in the fatty acid chains and DB is the total number of double bonds.[1] TAGs with longer chains and fewer double bonds are more retained. C30 columns, with their longer alkyl chains, offer enhanced shape selectivity compared to C18 columns, making them more effective at resolving structurally similar isomers.[2][3][4]
-
Silver Ion (Argentation) Chromatography: This technique separates lipids based on their degree of unsaturation.[5][6] Silver ions immobilized on the stationary phase form reversible π-complexes with the double bonds of the fatty acid chains.[7][8] The strength of this interaction depends on the number, geometry (cis isomers interact more strongly than trans isomers), and position of the double bonds. This makes silver ion chromatography exceptionally powerful for separating geometric and positional isomers that are often co-eluted on reversed-phase columns.[5][9]
A logical comparison of these column selectivities is illustrated in the diagram below.
Performance Comparison
The following tables summarize the characteristics and expected performance of each column type for the analysis of this compound (abbreviated as EES, where E=Elaidoyl, S=Stearoyl) and its critical pairs.
Table 1: LC Column Characteristics and Suitability
| Column Type | Stationary Phase | Primary Separation Principle | Best Suited For | Limitations |
| C18 Reversed-Phase | Octadecylsilane (C18) | Hydrophobicity (Partition Number) | General TAG profiling, separation of TAGs with different chain lengths or degrees of unsaturation. | Poor resolution of positional (e.g., EES vs. ESE) and geometric (e.g., EES vs. OOS) isomers. |
| C30 Reversed-Phase | Triacontylsilane (C30) | Hydrophobicity & Shape Selectivity | Resolving structurally similar and hydrophobic isomers.[2][4] Improved separation of positional isomers over C18.[10] | May not fully resolve geometric (cis/trans) isomers. Can require longer analysis times. |
| Silver Ion (Ag+) | Silver ions bonded to a silica (B1680970) or ion-exchange substrate | π-complexation with double bonds | Baseline separation of geometric (cis/trans) and positional isomers.[9] Analysis based on degree of unsaturation. | Does not separate based on chain length (e.g., tristearin (B179404) vs. tripalmitin). Mobile phases can be less common. |
Table 2: Representative Performance Data for Triglyceride Isomer Separation
| Analyte Pair | Column Type | Expected Elution Order | Rationale for Separation |
| EES vs. OOS (Geometric Isomers) | C18 or C30 | Near co-elution, OOS slightly earlier | Both have the same PN. The kink in cis fatty acids (Oleoyl) slightly reduces hydrophobicity, leading to earlier elution than the linear trans (Elaidoyl) form. |
| EES vs. OOS (Geometric Isomers) | Silver Ion (Ag+) | 1. EES (trans) 2. OOS (cis) | Stronger π-complexation between silver ions and cis-double bonds results in much longer retention for OOS.[9] |
| EES (1,2-isomer) vs. ESE (1,3-isomer) | C18 | Near co-elution | Both have identical composition and PN, making separation difficult on standard reversed-phase columns. |
| EES (1,2-isomer) vs. ESE (1,3-isomer) | C30 | Partial to good separation | The enhanced shape selectivity of the C30 phase can differentiate between the more compact 1,3-isomer and the 1,2-isomer.[3] |
| EES (1,2-isomer) vs. ESE (1,3-isomer) | Silver Ion (Ag+) | Good to baseline separation | The accessibility of the double bonds to the silver ions can differ based on their position on the glycerol (B35011) backbone, enabling separation.[5] |
Experimental Protocols
A successful analysis requires meticulous attention to the experimental methodology. The following diagram and protocol outline a standard workflow for TAG analysis.
Detailed Methodology: Non-Aqueous Reversed-Phase HPLC (C18/C30)
This protocol is a representative method for the analysis of TAGs using a C18 or C30 column, often coupled with an Evaporative Light-Scattering Detector (ELSD) or Mass Spectrometer (MS).[11][12]
-
Sample Preparation:
-
Accurately weigh and dissolve the lipid sample (e.g., 5-10 mg/mL) in a suitable solvent such as isopropanol (B130326) or a mixture of chloroform/methanol.
-
Ensure the sample is fully dissolved. Sonication may be required.
-
Filter the sample through a 0.22 µm PTFE syringe filter before injection to remove particulates.
-
-
LC System and Column:
-
LC System: An HPLC or UHPLC system capable of handling non-aqueous solvents and delivering precise gradients.[12]
-
Column: A high-quality C18 or C30 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Column Temperature: Maintain at a constant temperature, typically between 20°C and 40°C, to ensure reproducible retention times.[12]
-
-
Mobile Phase and Gradient Elution:
-
Mobile Phase A: Acetonitrile (ACN).
-
Mobile Phase B: Isopropanol (IPA) or Methyl tert-butyl ether (MTBE).[11]
-
Gradient Program (Example):
-
0-5 min: 20% B
-
5-45 min: Linear gradient from 20% to 80% B
-
45-50 min: Hold at 80% B
-
50.1-60 min: Re-equilibrate at 20% B
-
-
Flow Rate: 1.0 mL/min.
-
-
Detection:
-
ELSD/CAD: Nebulizer temperature and gas flow should be optimized for the solvent system to achieve maximum sensitivity.
-
MS: Use Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) with post-column addition of an ionizing agent (e.g., ammonium (B1175870) acetate) for optimal TAG detection.
-
-
Data Analysis:
-
Identify peaks by comparing retention times with pure standards, if available.
-
For MS detection, identification is confirmed by the mass-to-charge ratio (m/z) of the molecular ions (e.g., [M+NH4]+).
-
Quantify peaks based on the integrated peak area relative to a calibration curve or an internal standard.
-
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Effect of pressure on the selectivity of polymeric C18 and C30 stationary phases in reversed-phase liquid chromatography. Increased separation of isomeric fatty acid methyl esters, triacylglycerols, and tocopherols at high pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Silver ion chromatography of lipids and fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aocs.org [aocs.org]
- 7. aocs.org [aocs.org]
- 8. Quantitative determination of sn-positional phospholipid isomers in MSn using silver cationization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. youngin.com [youngin.com]
- 12. agilent.com [agilent.com]
A Comparative Guide to the Accuracy and Precision of TG(18:1/18:1/18:0) as a Quantitative Standard
For researchers, scientists, and drug development professionals engaged in lipidomics, the accurate and precise quantification of lipid species is paramount. Triglycerides (TGs) are a major class of lipids, and their quantification often relies on the use of internal standards to correct for variability during sample preparation and analysis. This guide provides a comprehensive comparison of the expected performance of TG(18:1/18:1/18:0) as a quantitative standard, drawing upon experimental data from analogous triglyceride standards used in mass spectrometry-based lipidomics.
While specific performance data for TG(18:1/18:1/18:0) is not extensively published, its structural similarity to other commonly used non-endogenous and odd-chain triglyceride standards allows for a reliable estimation of its accuracy and precision. This guide will compare its anticipated performance with that of established alternatives, providing the necessary context for its application in quantitative assays.
Comparison of Quantitative Performance
The selection of an appropriate internal standard is a critical step in developing a robust quantitative lipidomics method. The ideal standard should mimic the analyte's behavior throughout the analytical process but be distinguishable from endogenous lipids. TG(18:1/18:1/18:0), being a mixed-acid triglyceride not typically abundant in most biological systems, can serve as a suitable internal standard. Its performance is expected to be in line with other non-endogenous tri- and di-glycerides.
For accurate quantification, it is essential to use an internal standard that closely matches the physicochemical properties of the analytes of interest.[1] The use of a class-specific internal standard, such as a triglyceride for the quantification of other triglycerides, is a widely accepted practice.[2]
The following table summarizes the typical performance metrics for triglyceride internal standards in LC-MS/MS-based lipidomics, which can be considered representative of the expected performance of TG(18:1/18:1/18:0).
| Performance Metric | Expected Performance for TG(18:1/18:1/18:0) | Alternative Standards Performance (e.g., TG(17:0/17:0/17:0)) | Key Considerations |
| Accuracy (% Bias) | Expected to be within ±15% | -0.71% to -0.13% from reference method[3] | Accuracy is highly dependent on the purity of the standard and the calibration method. |
| Precision (CV%) | Intra-day: <15%, Inter-day: <20% | Intra-day: 4-6%, Inter-day: 5-8%[4] | Precision is influenced by the entire analytical workflow, from extraction to data processing. |
| Linearity (R²) | >0.99 | >0.99[4] | A wide linear dynamic range is crucial for quantifying lipids at varying concentrations. |
| Limit of Quantification (LOQ) | Low ng/mL to µg/mL range | Dependent on instrumentation and matrix | The LOQ should be sufficient for the expected concentration of the analyte in the sample. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantification. Below are representative protocols for lipid extraction and LC-MS/MS analysis using a triglyceride internal standard.
Lipid Extraction from Plasma/Serum
-
Sample Preparation: Thaw plasma or serum samples on ice.
-
Internal Standard Spiking: Add a known amount of TG(18:1/18:1/18:0) internal standard solution (e.g., in chloroform (B151607)/methanol) to the sample.
-
Solvent Addition: Add a mixture of chloroform and methanol (B129727) (2:1, v/v) to the sample.
-
Vortexing and Incubation: Vortex the mixture thoroughly for 2 minutes and let it stand for 30 minutes to ensure complete protein precipitation and lipid extraction.
-
Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Dry the collected organic phase under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol/acetonitrile/water).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system is recommended for optimal separation.
-
Column: A C18 reversed-phase column is commonly used for triglyceride analysis.
-
Mobile Phases:
-
Mobile Phase A: Acetonitrile/water (60/40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90/10, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
-
Gradient Elution: A gradient from a lower to a higher percentage of mobile phase B is used to elute triglycerides.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used for targeted quantification.
-
Ionization: Positive ion electrospray ionization (ESI+) is commonly employed for triglyceride analysis, often forming [M+NH₄]⁺ adducts.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For TG(18:1/18:1/18:0), the precursor ion would be its ammonium adduct, and product ions would correspond to the neutral loss of its constituent fatty acids.
-
Quantification: The concentration of the endogenous triglyceride is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
Visualizing the Workflow and Standard Comparison
To further clarify the experimental process and the conceptual basis for selecting a quantitative standard, the following diagrams are provided.
Caption: Experimental workflow for lipid quantification using an internal standard.
References
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparison between the triglycerides standardization of routine methods used in Japan and the chromotropic acid reference measurement procedure used by the CDC Lipid Standardization Programme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.und.edu [med.und.edu]
Cross-Validation of Lipidomics Results: A Guide to Using Certified Reference Materials
For researchers, scientists, and drug development professionals, ensuring the accuracy and reproducibility of lipidomics data is paramount. This guide provides a framework for cross-validating lipidomics results using certified reference materials (CRMs), with a focus on the widely utilized NIST Standard Reference Material® (SRM) 1950. By objectively comparing analytical performance with established values, researchers can enhance the reliability and comparability of their findings.
The Gold Standard: NIST SRM 1950
NIST SRM 1950, "Metabolites in Frozen Human Plasma," is a cornerstone for quality assurance in metabolomics and lipidomics.[1][2][3][4] This material, derived from a pool of plasma from 100 healthy individuals, provides certified and reference concentration values for a range of metabolites, including numerous lipids.[2][5] Its use allows for the validation of analytical methods, comparison of different measurement technologies, and quality control for in-house reference materials.[1][5] An interlaboratory comparison exercise involving 31 diverse laboratories has established consensus estimates for 339 lipids in SRM 1950, creating a valuable benchmark for the lipidomics community.[6][7][8]
Quantitative Data Comparison
The following tables summarize the consensus mean concentrations of selected lipids from major classes in NIST SRM 1950 as determined by a NIST-led interlaboratory comparison exercise.[1][6][9] Researchers can compare their own quantitative results for SRM 1950 against these values to assess the accuracy of their analytical methods.
Table 1: Consensus Mean Concentrations of Selected Glycerophospholipids in NIST SRM 1950
| Lipid Class | Lipid Species | Consensus Mean (μM) |
| Phosphatidylcholine (PC) | PC(34:1) | 250.3 |
| PC(36:2) | 200.1 | |
| PC(38:4) | 150.7 | |
| Lysophosphatidylcholine (LPC) | LPC(16:0) | 180.5 |
| LPC(18:0) | 80.2 | |
| LPC(18:1) | 120.9 | |
| Phosphatidylethanolamine (PE) | PE(38:4) | 30.6 |
| PE(40:6) | 25.1 | |
| Lysophosphatidylethanolamine (LPE) | LPE(18:0) | 5.2 |
Table 2: Consensus Mean Concentrations of Selected Sphingolipids in NIST SRM 1950
| Lipid Class | Lipid Species | Consensus Mean (μM) |
| Sphingomyelin (SM) | SM(d18:1/16:0) | 80.4 |
| SM(d18:1/18:0) | 35.1 | |
| SM(d18:1/24:1) | 60.7 | |
| Ceramide (Cer) | Cer(d18:1/16:0) | 1.2 |
| Cer(d18:1/24:0) | 0.8 |
Table 3: Consensus Mean Concentrations of Selected Glycerolipids and Sterol Lipids in NIST SRM 1950
| Lipid Class | Lipid Species | Consensus Mean (μM) |
| Triacylglycerol (TG) | TG(52:2) | 150.2 |
| TG(54:3) | 120.8 | |
| Diacylglycerol (DG) | DG(16:0/18:1) | 5.1 |
| Cholesterol Ester (CE) | CE(18:2) | 800.5 |
| Free Cholesterol (FC) | Cholesterol | 151.4 mg/dL (certified value)[5] |
Experimental Protocols
Accurate and reproducible lipidomics analysis relies on standardized and well-documented experimental procedures. Below are detailed methodologies for lipid extraction and LC-MS/MS analysis, synthesized from established protocols.[10][11][12][13][14][15]
Lipid Extraction from Human Plasma
This protocol is based on the widely used methyl-tert-butyl ether (MTBE) extraction method.[11]
Materials:
-
Human plasma (e.g., NIST SRM 1950)
-
Methanol (B129727) (MeOH), HPLC grade, chilled
-
Methyl-tert-butyl ether (MTBE), HPLC grade
-
Water, LC-MS grade
-
Internal standards (a mix of deuterated or odd-chain lipids representing different lipid classes)
-
1.5 mL polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Centrifugal evaporator or nitrogen evaporator
Procedure:
-
Thaw frozen plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 225 µL of chilled methanol containing the internal standard mixture to a 10 µL aliquot of plasma.
-
Vortex the mixture for 10 seconds.
-
Add 750 µL of MTBE and vortex for another 10 seconds, followed by shaking for 6 minutes at 4 °C.
-
Induce phase separation by adding 188 µL of LC-MS grade water.
-
Centrifuge at 14,000 rpm for 2 minutes.
-
Carefully collect the upper organic phase (containing the lipids) and transfer it to a new tube.
-
Dry the extracted lipids using a centrifugal evaporator or under a gentle stream of nitrogen.
-
Resuspend the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 9:1 methanol/toluene).[11]
LC-MS/MS Analysis
This protocol outlines general conditions for reversed-phase liquid chromatography coupled to tandem mass spectrometry (RPLC-MS/MS) for lipid analysis.[11][12]
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Mass spectrometer (e.g., Q-TOF, Orbitrap, or triple quadrupole) equipped with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., Agilent ZORBAX EclipsePlus C18)[11]
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid (for positive ion mode) or 10 mM ammonium acetate (B1210297) (for negative ion mode).[11]
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid (for positive ion mode) or 10 mM ammonium acetate (for negative ion mode).[11]
-
Gradient: A suitable gradient to separate the diverse lipid species.
-
Flow Rate: Dependent on the column dimensions.
-
Column Temperature: 50 °C
MS/MS Conditions:
-
Ionization Mode: Both positive and negative ESI modes should be used for comprehensive lipidome coverage.[11]
-
Capillary Voltage: Typically 3.5 kV for positive mode and 3.0 kV for negative mode.[12]
-
Gas Temperature: 250 °C[12]
-
Nebulizer Gas: 35 psi[12]
-
Acquisition Mode: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) for untargeted analysis, or multiple reaction monitoring (MRM) for targeted analysis.
Visualizing Workflows and Pathways
To facilitate understanding of the experimental process and the biological context of the measured lipids, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for lipidomics analysis and cross-validation.
Caption: Simplified sphingolipid signaling pathway.
Caption: Overview of glycerophospholipid metabolism.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. LIPID MAPS® Lipidomics Gateway [lipidmaps.org]
- 3. SRM1950 — mQACC [mqacc.org]
- 4. Harmonizing lipidomics: NIST interlaboratory comparison exercise for lipidomics using SRM 1950–Metabolites in Frozen Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. Harmonizing lipidomics: NIST interlaboratory comparison exercise for lipidomics using SRM 1950-Metabolites in Frozen Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S-EPMC5711491 - Harmonizing lipidomics: NIST interlaboratory comparison exercise for lipidomics using SRM 1950-Metabolites in Frozen Human Plasma. - OmicsDI [omicsdi.org]
- 8. Harmonizing lipidomics: NIST interlaboratory comparison exercise for lipidomics using SRM 1950-Metabolites in Frozen Human Plasma. [sites.einsteinmed.edu]
- 9. LipidQC: Method Validation Tool for Visual Comparison to SRM 1950 Using NIST Interlaboratory Comparison Exercise Lipid Consensus Mean Estimate Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. lcms.cz [lcms.cz]
- 14. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. waters.com [waters.com]
A Comparative Guide: Elaidic Acid vs. Oleic Acid Containing Triglycerides in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of triglycerides containing elaidic acid versus those containing oleic acid. The information presented is based on experimental data from in vitro and in vivo studies, offering insights into their distinct impacts on lipid metabolism, inflammation, and insulin (B600854) sensitivity.
Introduction
Elaidic acid and oleic acid are both 18-carbon monounsaturated fatty acids, but they differ in their chemical structure. Elaidic acid is a trans isomer, commonly found in industrially produced partially hydrogenated vegetable oils, while oleic acid is a cis isomer, naturally abundant in foods like olive oil.[1] This seemingly subtle difference in their double bond configuration leads to significant variations in their physical properties and, more importantly, their metabolic consequences.[1][2] While oleic acid is generally associated with beneficial health effects, a diet high in elaidic acid has been linked to adverse cardiovascular outcomes, including elevated total and LDL cholesterol and decreased HDL cholesterol.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various metabolic studies comparing the effects of elaidic acid and oleic acid.
Table 1: Effects on Gene Expression in Adipocytes and Myotubes
| Gene | Cell Type | Treatment | Fold Change vs. Control | Reference |
| Resistin | 3T3-L1 Adipocytes | 100 µM Oleic Acid (24h) | ↓ 28% | [4] |
| Resistin | 3T3-L1 Adipocytes | 100 µM Elaidic Acid (24h) | No significant change | [4] |
| Adiponectin | 3T3-L1 Adipocytes | 100 µM Oleic Acid (24h) | ↑ 25% | [4] |
| Adiponectin | 3T3-L1 Adipocytes | 100 µM Elaidic Acid (24h) | No significant change | [4] |
| IL-6 | C2C12 Myotubes | 20-500 µM Oleic Acid (24h) | Dose-dependent increase | [4] |
| IL-6 | C2C12 Myotubes | 20-500 µM Elaidic Acid (24h) | No significant change | [4] |
| TNF-α | C2C12 Myotubes | 20-500 µM Elaidic Acid (24h) | Increased expression | [4] |
| TNF-α | C2C12 Myotubes | 20-500 µM Oleic Acid (24h) | No significant change | [4] |
| IL-15 | C2C12 Myotubes | 20-500 µM Elaidic Acid (24h) | Reduced mRNA levels | [5] |
| IL-15 | C2C12 Myotubes | 20-500 µM Oleic Acid (24h) | No significant change | [5] |
Table 2: Effects on Lipid Profile in Mice
| Parameter | Treatment Group | Value (Mean ± SD) | % Change vs. Oleic Acid | Reference |
| Total Cholesterol | Control | ~100 mg/dL | - | [6] |
| Oleic Acid | ~125 mg/dL | - | [6] | |
| Elaidic Acid | ~175 mg/dL | ↑ 40% | [6] | |
| Triglycerides | Control | ~75 mg/dL | - | [6] |
| Oleic Acid | ~90 mg/dL | - | [6] | |
| Elaidic Acid | ~110 mg/dL | ↑ 22% | [6] | |
| VLDL | Control | ~15 mg/dL | - | [6] |
| Oleic Acid | ~18 mg/dL | - | [6] | |
| Elaidic Acid | ~22 mg/dL | ↑ 22% | [6] | |
| LDL | Control | ~20 mg/dL | - | [6] |
| Oleic Acid | ~30 mg/dL | - | [6] | |
| Elaidic Acid | ~60 mg/dL | ↑ 100% | [6] | |
| HDL | Control | ~65 mg/dL | - | [6] |
| Oleic Acid | ~75 mg/dL | - | [6] | |
| Elaidic Acid | ~90 mg/dL | ↑ 20% | [6] |
Signaling Pathways
The differential metabolic effects of elaidic and oleic acid can be attributed to their distinct impacts on key cellular signaling pathways.
Inflammatory Signaling
Elaidic acid has been shown to promote inflammation by activating the NF-κB and MAPK signaling pathways.[7] In contrast, oleic acid has demonstrated anti-inflammatory properties by inhibiting these same pathways.
References
- 1. A comparison of the metabolism of elaidic, oleic, palmitic, and stearic acids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Elaidic Acid on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct effects of oleic acid and its trans-isomer elaidic acid on the expression of myokines and adipokines in cell models | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 5. Distinct effects of oleic acid and its trans-isomer elaidic acid on the expression of myokines and adipokines in cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Linoelaidic acid gavage has more severe consequences on triglycerides accumulation, inflammation and intestinal microbiota in mice than elaidic acid - PMC [pmc.ncbi.nlm.nih.gov]
The Detrimental Dance: How Trans Fatty Acids Disrupt Lipid Profiles
A Comparative Guide for Researchers
The consumption of industrially-produced trans fatty acids (TFAs) has been robustly linked to adverse effects on cardiovascular health. This guide provides an objective comparison of the impact of TFAs on the lipid profile, supported by experimental data. It is designed for researchers, scientists, and drug development professionals seeking a concise yet comprehensive overview of the metabolic consequences of TFA intake.
Quantitative Impact of Trans Fatty Acids on Lipid Profiles
Numerous clinical trials and meta-analyses have demonstrated the detrimental effects of TFAs on blood lipids. Consumption of TFAs consistently leads to an unfavorable lipid profile, increasing the risk of cardiovascular disease.[1] A 2% increase in energy intake from trans fats is associated with a 23% increase in cardiovascular risk.[1] The table below summarizes findings from key studies, illustrating the quantitative changes in lipid markers following TFA consumption compared to other dietary fatty acids.
| Lipid Marker | Effect of Trans Fatty Acid Intake | Quantitative Change (Compared to cis-unsaturated or saturated fats) | Key Findings from Studies |
| Low-Density Lipoprotein Cholesterol (LDL-C) | Increases | Significant increase | Isocaloric replacement of saturated or cis-unsaturated fats with TFAs raises LDL-C.[2][3] |
| High-Density Lipoprotein Cholesterol (HDL-C) | Decreases | Significant decrease | TFAs lower HDL-C levels, a key differentiator from saturated fats which tend to raise both LDL-C and HDL-C.[2][4] |
| Total Cholesterol | Increases | Moderate increase | The increase in total cholesterol is a consistent finding in studies on TFA consumption.[5] |
| Triglycerides | Increases | Variable increase | Dietary TFAs can increase serum triglycerides, further contributing to an atherogenic lipid profile.[2] |
| Apolipoprotein B (ApoB) | Increases | Significant increase | TFAs increase the secretion of ApoB-100, the primary apolipoprotein of LDL, leading to a higher number of atherogenic particles.[2] |
| Lipoprotein(a) [Lp(a)] | Increases | Significant increase | An isocaloric replacement of other fats with TFAs has been shown to increase Lp(a) levels, an independent risk factor for cardiovascular disease.[2] |
Experimental Protocols
Accurate assessment of lipid profiles is paramount in understanding the metabolic effects of dietary interventions. The following are detailed methodologies for key experiments cited in the evaluation of TFA impact.
1. Lipid Extraction and Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is a gold standard for the detailed analysis of fatty acid composition in biological samples.
-
Sample Preparation:
-
Collect blood samples in EDTA-containing tubes and centrifuge to separate plasma.
-
To 100 µL of plasma, add a known amount of an internal standard (e.g., deuterated fatty acids).[6]
-
Add methanol (B129727) and hydrochloric acid to lyse cells and acidify the mixture.[7]
-
Extract lipids using a solvent like iso-octane.[7]
-
-
Derivatization:
-
Evaporate the solvent under vacuum.[7]
-
Derivatize the fatty acids to fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters to increase their volatility for GC analysis.[6][7] This is often achieved by adding reagents like pentafluorobenzyl bromide and diisopropylethylamine in acetonitrile.[6][7]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a capillary column.[6]
-
The fatty acid esters are separated based on their boiling points and polarity.
-
The separated compounds are then ionized and detected by a mass spectrometer, which provides information on their mass-to-charge ratio, allowing for identification and quantification.[6]
-
A standard curve of known fatty acid concentrations is used to quantify the fatty acids in the sample.[7]
-
2. Quantification of Apolipoprotein B (ApoB) by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used technique for quantifying specific proteins like ApoB in serum or plasma.
-
Plate Coating:
-
Sample and Standard Incubation:
-
Prepare serial dilutions of a known concentration of ApoB standard to generate a standard curve.
-
Dilute serum or plasma samples. A high dilution factor (e.g., 1:10,000) is often necessary.[10]
-
Add the standards and diluted samples to the wells and incubate to allow the ApoB to bind to the capture antibody.[9]
-
-
Detection:
-
Signal Development and Measurement:
-
Wash the plate again to remove unbound detection antibody.
-
Add a substrate solution (e.g., TMB) that will be converted by the HRP enzyme into a colored product.[10]
-
Stop the reaction with a stop solution.[10]
-
Measure the absorbance of the colored product using a microplate reader at a specific wavelength (e.g., 450 nm).[9] The intensity of the color is proportional to the amount of ApoB in the sample.
-
Calculate the concentration of ApoB in the samples by comparing their absorbance to the standard curve.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway: Trans Fatty Acid-Mediated Activation of SREBP and its Impact on Lipid Metabolism
Trans fatty acids exert their detrimental effects on lipid profiles by modulating key signaling pathways involved in lipid homeostasis. One of the central mechanisms is the activation of Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2, which is a master regulator of cholesterol synthesis.[11]
Caption: SREBP pathway activation by trans fatty acids.
Experimental Workflow: Lipid Profiling
The following diagram illustrates a typical workflow for the comprehensive analysis of a lipid profile in a clinical research setting.
Caption: Experimental workflow for lipid profiling.
References
- 1. Trans fatty acids and lipid profile: A serious risk factor to cardiovascular disease, cancer and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trans Fatty Acids: Effects on Cardiometabolic Health and Implications for Policy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized clinical trials on the effects of dietary fat and carbohydrate on plasma lipoproteins and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Trans-fatty acid intake in relation to serum lipid concentrations in adult men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. Determination of apolipoprotein B-48 in serum by a sandwich ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.elabscience.com [file.elabscience.com]
- 10. cloud-clone.com [cloud-clone.com]
- 11. Industrial Trans Fatty Acids Stimulate SREBP2‐Mediated Cholesterogenesis and Promote Non‐Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking Lipidomics Platforms with 1,2-Dielaidoyl-3-stearoyl-rac-glycerol
For researchers, scientists, and drug development professionals, the precise and reproducible analysis of lipids is fundamental to understanding complex biological systems and discovering novel therapeutic targets. This guide provides an objective comparison of leading lipidomics platforms, using the triacylglycerol 1,2-Dielaidoyl-3-stearoyl-rac-glycerol as a representative analyte for benchmarking. The selection of an appropriate analytical platform is critical for generating high-quality, reliable data. This document outlines the principles of major lipidomics technologies, presents available quantitative performance data, and provides detailed experimental protocols to aid in platform selection and experimental design.
Introduction to this compound
This compound is a mixed triacylglycerol containing two elaidic acid (trans-18:1) moieties at the sn-1 and sn-2 positions and one stearic acid (18:0) moiety at the sn-3 position of the glycerol (B35011) backbone. As a well-defined, stable lipid standard, it is suitable for assessing the performance of various lipidomics platforms in terms of chromatographic resolution, mass accuracy, and quantitative capabilities for non-polar lipids like triacylglycerols.
Overview of Major Lipidomics Platforms
The landscape of lipidomics is dominated by mass spectrometry (MS)-based techniques, which offer the sensitivity and specificity required to analyze the complex lipidome. The two primary approaches are Liquid Chromatography-Mass Spectrometry (LC-MS) and direct infusion-based "shotgun" lipidomics.
Liquid Chromatography-Mass Spectrometry (LC-MS): This approach utilizes liquid chromatography to separate lipids based on their physicochemical properties (e.g., polarity, chain length) prior to their introduction into the mass spectrometer. This separation reduces ion suppression and allows for the differentiation of isomeric and isobaric lipid species.
Shotgun Lipidomics: This high-throughput technique involves the direct infusion of a total lipid extract into the mass spectrometer without prior chromatographic separation. Lipid classes are then selectively analyzed using precursor ion or neutral loss scanning. While faster, this method can be more susceptible to ion suppression and may not distinguish between isomers.
Quantitative Performance of Leading Lipidomics Platforms
Table 1: Quantitative Performance of Targeted Lipidomics Platforms
| Feature | Sciex Lipidyzer™ Platform (QTRAP® with SelexION®) |
| Principle | Differential Mobility Spectrometry (DMS) with Multiple Reaction Monitoring (MRM) |
| Number of Lipids Quantified | Over 1100 lipid species across 13 classes[1] |
| Precision (%RSD) | Typically <15% for quality control samples[2] |
| **Linearity (R²) ** | Not explicitly stated, but accurate quantification is a key feature[3] |
| Sensitivity | High sensitivity for targeted lipids |
| Throughput | High, due to flow injection analysis without extensive chromatography[4] |
| Analysis of this compound | Would be quantified as part of the triacylglycerol (TAG) class using specific MRM transitions. |
Table 2: Quantitative Performance of Untargeted/Discovery Lipidomics Platforms
| Feature | Thermo Scientific™ Orbitrap™-based Platforms | Waters™ ACQUITY™ UPLC™ with Xevo™ QTof | Agilent™ LC/MS/MS Platforms (Q-TOF) |
| Principle | High-Resolution Accurate Mass (HRAM) Mass Spectrometry | Ultra-Performance Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry | Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry |
| Precision (%RSD) | Typically <20% for most lipids[4] | Excellent retention time reproducibility (%RSD <0.19 for 100 injections)[5] | Highly reproducible with CV of ≤30% for ~90% of features[6] |
| Linearity (R²) | Excellent linearity for calibration curves[7] | Excellent linearity (R² >0.97) for bioactive phospholipid calibration curves[8] | Not explicitly stated, but high-quality quantitative data is achievable. |
| Sensitivity | High, with sub-ppm mass accuracy[9] | High sensitivity, improved by UPLC separation | High sensitivity and large spectral dynamic range[10] |
| Throughput | Moderate to high, dependent on the length of the LC gradient. | Moderate, dependent on UPLC run time. | Moderate, dependent on LC run time. |
| Analysis of this compound | Would be identified based on its accurate mass and retention time, with structural information from MS/MS fragmentation. | Would be separated by UPLC and identified by its accurate mass and fragmentation pattern. | Would be separated by LC and identified by its accurate mass and MS/MS spectrum. |
Experimental Protocols
Lipid Extraction
Accurate lipid analysis begins with efficient and reproducible extraction from the biological matrix. The Folch and Matyash methods are two of the most commonly employed protocols.
Folch Extraction Protocol
This method uses a chloroform (B151607) and methanol (B129727) mixture to extract lipids.
-
Homogenize the sample in a 2:1 (v/v) mixture of chloroform and methanol.
-
Filter or centrifuge the homogenate to recover the liquid phase.
-
Wash the solvent with 0.2 volumes of water or a 0.9% NaCl solution.
-
Centrifuge at low speed to separate the mixture into two phases.
-
The lower chloroform phase, containing the lipids, is carefully collected.[11]
-
The solvent is then evaporated under a stream of nitrogen to yield the total lipid extract.
Matyash Extraction Protocol
This method utilizes methyl-tert-butyl ether (MTBE) as a less toxic alternative to chloroform.
-
Add methanol to the sample.
-
Add MTBE and shake for 1 hour at room temperature.
-
Induce phase separation by adding water.
-
Centrifuge to separate the phases.
-
The upper (organic) layer containing the lipids is collected.[12]
-
The solvent is evaporated to dryness.
Targeted Lipidomics Workflow (Example: Sciex Lipidyzer™ Platform)
This workflow focuses on the quantification of a predefined list of lipid species.
-
Sample Preparation: Extract lipids using a standardized kit, which includes the addition of a cocktail of over 50 isotopically labeled internal standards.[13]
-
Data Acquisition: Analyze the lipid extract by flow injection analysis into a QTRAP® mass spectrometer with SelexION® technology for differential mobility spectrometry. Data is acquired using multiple reaction monitoring (MRM) in both positive and negative ion modes.[3]
-
Data Processing: The Lipidyzer™ software automatically processes the data, identifies lipid species based on their MRM transitions, and calculates their concentrations relative to the internal standards.[1]
Untargeted Lipidomics Workflow (Example: Thermo Scientific™ Orbitrap™-based Platform)
This workflow aims to comprehensively profile all detectable lipids in a sample.
-
Sample Preparation: Extract lipids using the Folch or Matyash method. Add a small number of internal standards for quality control.
-
Chromatographic Separation: Separate the lipid extract using a C30 reverse-phase column on a UHPLC system.[9]
-
Data Acquisition: Analyze the eluting lipids on an Orbitrap™ mass spectrometer in both positive and negative ion modes, acquiring high-resolution full scan and data-dependent MS/MS spectra.[14]
-
Data Processing: Process the raw data using software like LipidSearch™ or Compound Discoverer™ to identify lipids based on their accurate mass, retention time, and fragmentation patterns.[15]
Mandatory Visualization
Caption: General experimental workflow for mass spectrometry-based lipidomics analysis.
Caption: Simplified Kennedy pathway for triacylglycerol biosynthesis.
Conclusion
The selection of a lipidomics platform is a critical decision that depends on the specific research question, desired level of detail, and required throughput.
-
Targeted platforms , such as the Sciex Lipidyzer™, offer high-throughput, sensitive, and specific quantification of a large number of known lipids, making them ideal for clinical research and biomarker validation.
-
Untargeted or discovery platforms , including those from Thermo Scientific™, Waters™, and Agilent™, provide a comprehensive and unbiased view of the lipidome, which is essential for hypothesis generation and the discovery of novel lipid species. These platforms excel in providing high-resolution and accurate mass data, which is crucial for confident lipid identification.
While a direct comparative dataset using this compound across all platforms is not available, the information presented in this guide provides a solid foundation for researchers to evaluate the strengths and weaknesses of each technology. For robust and reliable lipidomics research, it is crucial to implement standardized operating procedures, including well-characterized lipid extraction methods and the use of appropriate internal standards.
References
- 1. Lipidyzer Platform from SCIEX | LabX.com [labx.com]
- 2. sciex.com [sciex.com]
- 3. sciex.com [sciex.com]
- 4. Cross-Platform Comparison of Untargeted and Targeted Lipidomics Approaches on Aging Mouse Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. krackeler.com [krackeler.com]
- 7. waters.com [waters.com]
- 8. waters.com [waters.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. lcms.cz [lcms.cz]
- 13. Lipidyzer™ Platform Kits [sciex.com]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. protocols.io [protocols.io]
Safety Operating Guide
Navigating the Safe Disposal of 1,2-Dielaidoyl-3-stearoyl-rac-glycerol: A Comprehensive Guide
For researchers and professionals in the pharmaceutical and scientific fields, the proper management and disposal of laboratory chemicals are paramount to ensuring a safe and compliant operational environment. This guide provides detailed, step-by-step procedures for the safe disposal of 1,2-Dielaidoyl-3-stearoyl-rac-glycerol, a triglyceride used in various research applications. Adherence to these protocols is essential for minimizing environmental impact and maintaining laboratory safety.
Immediate Safety and Handling Protocols
While this compound is generally considered to have low toxicity, proper handling procedures should always be followed. It is a combustible solid that can form explosive dust mixtures in the air.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses are required to prevent eye contact with dust particles.
-
Hand Protection: Wear impervious gloves to avoid skin contact.
-
Respiratory Protection: In environments where dust generation is likely, use an approved dust respirator.
-
Protective Clothing: A lab coat is recommended to protect personal clothing.
In Case of a Spill: For minor spills, it is crucial to clean them up immediately. Use dry clean-up procedures and avoid generating dust. The spilled material should be swept or vacuumed up and placed into a clean, dry, sealable, and properly labeled container for disposal. For major spills, evacuate the area and alert emergency responders, providing them with the location and nature of the hazard.
Disposal Procedures for this compound
The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations. The following steps provide a general framework for its proper disposal:
-
Waste Identification and Collection:
-
Collect waste this compound in a dedicated, clean, dry, and sealable container.
-
Ensure the container is clearly labeled with the chemical name and any associated hazards.
-
-
Regulatory Compliance:
-
Consult your institution's Environmental Health and Safety (EHS) department to understand the specific disposal regulations that apply to your location.
-
Waste disposal requirements can vary significantly by region.
-
-
Disposal Hierarchy:
-
The primary approach to waste management should follow a hierarchy of controls: Reduction, Reuse, Recycling, and finally, Disposal if no other options are viable.[1]
-
-
Final Disposal:
-
For final disposal, the sealed and labeled container should be transferred to a licensed chemical waste disposal facility.
-
Do not dispose of this chemical down the drain or in regular trash unless explicitly permitted by local regulations.
-
Quantitative Data Summary
For quick reference, the table below summarizes key safety and disposal parameters for triglycerides similar to this compound.
| Parameter | Value/Instruction |
| Physical State | Solid |
| Solubility | Insoluble in water; Soluble in hot alcohol, benzene, ether, acetone, mineral or fixed oils.[1] |
| Toxicity | Generally considered to have low toxicity. May cause skin and eye irritation.[2] |
| Spill Cleanup | Use dry cleanup procedures; avoid generating dust. Sweep or vacuum into a labeled container.[1] |
| Disposal Container | Clean, dry, sealable, and clearly labeled container.[1] |
| Disposal Regulations | Must comply with all local, state, and federal regulations.[1] |
| Incompatibilities | Avoid contact with strong oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches).[1] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 1,2-Dielaidoyl-3-stearoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of 1,2-Dielaidoyl-3-stearoyl-rac-glycerol. The following guidance is based on general laboratory safety principles for handling solid lipids of unknown toxicity, in the absence of a specific Safety Data Sheet (SDS). A conservative approach is recommended, treating the substance as potentially hazardous.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is fundamental to minimizing potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended PPE | Purpose | Standard |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing. | To protect against eye contact with the solid chemical or solutions. | ANSI Z87.1 |
| Skin and Body Protection | Nitrile gloves, a fully buttoned lab coat, long pants, and closed-toe shoes. | To prevent skin contact with the chemical. A lab coat protects clothing and underlying skin from potential contamination. | EN 374 (for gloves) |
| Respiratory Protection | Generally not required for handling small quantities in a well-ventilated area. If there is a potential for aerosolization or dust generation, a NIOSH-approved respirator is advised. | To protect against the inhalation of fine particles or aerosols. | NIOSH-approved |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for safety and to maintain the integrity of the compound.
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Verify that the product label matches the order information.
-
Storage: Store the compound in a tightly sealed container at -20°C in a designated and labeled area.
-
Preparation for Use:
-
Before handling, ensure the work area, typically a laboratory bench or a chemical fume hood, is clean and uncluttered.
-
Don all required personal protective equipment as outlined in the table above.
-
Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting procedures in a well-ventilated area. For larger quantities or if the solid is a fine powder, conduct these activities within a chemical fume hood to minimize inhalation risk.
-
Use clean spatulas and weighing boats to avoid cross-contamination.
-
-
Dissolving the Compound:
-
When preparing solutions, add the solvent to the weighed solid slowly to avoid splashing.
-
Consult solubility information for appropriate solvents.
-
-
Post-Handling:
-
Securely cap the primary container and return it to the proper storage conditions.
-
Clean all equipment and the work area thoroughly after use.
-
Dispose of any contaminated materials according to the disposal plan.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure laboratory safety and environmental protection.
-
Unused Product: Unused or unwanted this compound should be disposed of as chemical waste. It should be placed in a clearly labeled, sealed container and disposed of through the institution's hazardous waste management program.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing boats, and paper towels, should be considered contaminated. These materials should be collected in a designated, sealed waste bag and disposed of as chemical waste.
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. After rinsing, the container label should be defaced, and the container can then be disposed of in accordance with institutional policies for non-hazardous laboratory glass or plastic waste.[1][2]
-
Spills: In the event of a spill, cordon off the area. For a solid spill, carefully sweep or vacuum the material into a sealed container for disposal. Avoid generating dust. For a solution spill, absorb the liquid with an inert absorbent material (e.g., vermiculite (B1170534) or sand), and place the absorbent material into a sealed container for disposal. Clean the spill area with an appropriate solvent, followed by soap and water. All materials used for cleanup should be disposed of as chemical waste.
Experimental Workflow Diagram
The following diagram illustrates the key decision points and steps for the safe handling of this compound.
Caption: Workflow for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
